Boc-DL-Pro-OH
Description
The exact mass of the compound 1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |
| Record name | 37784-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butoxycarbonylproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC108689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Function and Mechanism of N-Boc-DL-proline
Abstract
N-(tert-Butoxycarbonyl)-DL-proline is a cornerstone derivative of the amino acid proline, engineered for precise control in complex organic synthesis. Its principal function is to serve as a protected building block, primarily in peptide synthesis and the development of pharmaceutical agents.[1][2] The strategic introduction of the tert-butoxycarbonyl (Boc) group masks the nucleophilic secondary amine of the proline ring, preventing its participation in undesired side reactions and enabling chemists to direct reactivity to other sites within a molecule.[1][3] This guide provides a detailed examination of the function of N-Boc-DL-proline, elucidates the mechanisms of its protection and deprotection, presents detailed experimental protocols, and discusses its pivotal applications in modern chemical and pharmaceutical research.
The Core Function: A Tale of Protection and Control
The primary and most critical function of N-Boc-DL-proline is rooted in the concept of chemical protection. In multi-step organic synthesis, it is often necessary to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. The Boc group serves this purpose for the secondary amine of the proline ring.
The N-Boc Protecting Group: Properties and Rationale
The tert-butoxycarbonyl (Boc) group is the defining feature that dictates the chemical reactivity and utility of N-Boc-DL-proline.[4] Its selection as a protecting group is deliberate and based on a set of highly desirable characteristics:
-
Stability: The Boc group is exceptionally stable under a wide array of non-acidic conditions, including exposure to bases, various nucleophiles, and catalytic hydrogenation.[4] This robustness is crucial, as it allows for a broad range of chemical transformations to be performed on other parts of the molecule—such as the carboxylic acid terminus—without the risk of premature amine deprotection.[4]
-
Acid Lability: The key to the Boc group's utility is its susceptibility to cleavage under acidic conditions.[4][5] This allows for its selective and clean removal at a desired stage of the synthesis. The byproducts of this cleavage are typically volatile (isobutylene and carbon dioxide), simplifying purification.[4]
-
Orthogonality: In the context of complex syntheses, particularly solid-phase peptide synthesis (SPPS), multiple protecting groups are often used. The Boc group's acid-labile nature makes it "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), enabling chemists to deprotect specific sites in a controlled sequence.[6]
The Proline Moiety: Imparting Structure and Chirality
Beyond the protecting group, the proline scaffold itself imparts unique and valuable properties:
-
Conformational Rigidity: Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which includes the backbone α-carbon and amino group.[] This rigid five-membered ring structure restricts the conformational freedom of the peptide backbone, often inducing turns and specific secondary structures that are critical for biological activity and protein folding.[8][9][10]
-
Chiral Scaffolding: As a chiral molecule, N-Boc-proline serves as a vital building block in asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceuticals.[2][11] A prominent example is its use as a key intermediate in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, where the proline scaffold is critical for the drug's three-dimensional structure and its interaction with the viral target.[2][12]
Mechanism of Action: The Chemistry of Protection and Deprotection
Understanding the mechanisms by which the Boc group is installed and removed is fundamental to its effective application. These processes are well-established and form the basis of Boc-centric synthetic strategies.
Mechanism of N-Boc Protection
The synthesis of N-Boc-DL-proline from DL-proline is a nucleophilic substitution reaction. The process involves the reaction of the secondary amine of proline with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the proline amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][13]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.
-
Proton Transfer & Decomposition: The unstable tert-butyl carbonate acts as a base, abstracting a proton from the now-protonated proline amine. It then decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[13]
While the reaction can proceed without a base, a mild base such as sodium bicarbonate or triethylamine is typically added to deprotonate the proline amine, thereby increasing its nucleophilicity and accelerating the reaction.[3][14]
Mechanism of N-Boc Deprotection
The removal of the Boc group is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[15][16]
The deprotection mechanism is a fragmentation reaction:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[6]
-
Fragmentation: The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][17]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing gaseous carbon dioxide and the free, protonated amine of proline.[6]
-
Neutralization: A subsequent workup with a mild base neutralizes the amine salt to yield the free amine.
A critical consideration during deprotection is the reactivity of the tert-butyl cation intermediate. This electrophile can react with nucleophilic side chains in peptides (e.g., tryptophan, methionine), causing unwanted modifications.[15] To mitigate this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the deprotection cocktail to trap the carbocation.[15][16]
Applications in Research and Drug Development
The unique properties of N-Boc-DL-proline make it an indispensable tool in several areas of chemical science.
-
Solid-Phase Peptide Synthesis (SPPS): N-Boc-proline is a fundamental building block in Boc-based SPPS, a cornerstone technique for assembling peptides. The synthesis cycle involves anchoring the first amino acid to a solid support, followed by iterative cycles of Boc deprotection, neutralization, and coupling of the next N-Boc-protected amino acid until the desired sequence is complete.
-
Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceuticals.[2] Its role in creating chiral scaffolds is vital for producing drugs with high specificity and efficacy.[2][12]
-
Organocatalysis: While N-Boc-proline itself is not a catalyst, it is the immediate precursor to proline, one of the most widely used and studied organocatalysts.[11][18] Proline catalyzes a variety of asymmetric transformations, including aldol and Mannich reactions, which are fundamental for building molecular complexity.[11][19][20]
Experimental Protocols
The following protocols are self-validating systems, incorporating in-process controls (e.g., TLC) to ensure reaction completion.
Protocol 1: Synthesis of N-Boc-DL-proline
This protocol describes the protection of DL-proline using Boc anhydride and sodium bicarbonate in a dioxane/water solvent system.
Materials:
-
DL-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-proline (1 equiv.) and NaHCO₃ (2.5 equiv.) in a 2:1 mixture of water and dioxane.[21] Stir at room temperature for 30 minutes until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Boc₂O: Slowly add Boc₂O (1.2 equiv.) to the cold, stirring solution.[21] Maintain the temperature at 0-5 °C for 1 hour.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (proline) is no longer visible.
-
Workup - Extraction: Add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with a saturated citric acid solution (to remove unreacted base and hydrolyze excess Boc₂O) and then with brine.[14]
-
Drying and Concentration: Dry the isolated organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting product, N-Boc-DL-proline, is typically a white solid or a colorless oil that solidifies upon cooling.[14] It can be further purified by recrystallization if necessary.
Protocol 2: Deprotection of N-Boc-DL-proline
This protocol details the removal of the Boc group using a standard TFA/scavenger cocktail, a common procedure in peptide chemistry.
Materials:
-
N-Boc-DL-proline (or a peptide containing this residue)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM, optional)
Procedure:
-
Preparation of Cleavage Cocktail: In a fume hood, carefully prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS by volume.[15] Caution: TFA is highly corrosive.
-
Reaction Setup: Dissolve the N-Boc-protected substrate in a minimal amount of DCM or add the cleavage cocktail directly if the substrate is a solid resin. A typical ratio is 10 mL of cocktail per 100-200 mg of substrate.[15]
-
Deprotection Reaction: Gently agitate the mixture at room temperature for 1-3 hours.[15]
-
Monitoring: If feasible, monitor the deprotection by LC-MS by analyzing a small aliquot to confirm the disappearance of the starting material.
-
Isolation - Precipitation: After completion, add the filtrate to a 10-fold volume of cold diethyl ether.[15] This will cause the deprotected proline (as its TFA salt) to precipitate out of the solution.
-
Collection: Collect the precipitated solid by centrifugation or vacuum filtration.
-
Washing and Drying: Wash the collected pellet/solid with additional cold diethyl ether to remove residual scavengers and organic impurities. Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis and deprotection of N-Boc-proline derivatives, compiled from established procedures.
| Parameter | Boc Protection | Boc Deprotection | Source(s) |
| Primary Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | [3][15] |
| Equivalents | 1.1 - 1.4 equiv. Boc₂O | >10-fold excess (as solvent) | [14][15] |
| Solvent | Dioxane/Water, CH₂Cl₂ | DCM or neat TFA | [14][15][21] |
| Base/Additive | NaHCO₃, Triethylamine | Scavengers (e.g., TIS, H₂O) | [3][15] |
| Temperature | 0 °C to Room Temp. | Room Temperature | [14][15] |
| Reaction Time | 2.5 - 16 hours | 1 - 3 hours | [14][15] |
| Typical Yield | High (>90%) | High (often quantitative) | [22] |
Conclusion
N-Boc-DL-proline is more than a simple chemical reagent; it is a sophisticated tool that enables precision and control in the synthesis of complex organic molecules. Its primary function as a protected amino acid is facilitated by the robust yet selectively cleavable nature of the Boc group. The underlying proline scaffold provides unique structural constraints that are invaluable in peptide and drug design. The well-understood mechanisms of its application, coupled with reliable and optimized protocols, solidify the position of N-Boc-DL-proline as an indispensable component in the toolkit of researchers, scientists, and drug development professionals.
References
- [No Title]. (n.d.). The Royal Society of Chemistry.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
- L-Proline. (n.d.). Organic Syntheses.
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). PMC - NIH.
- Heterogeneous organocatalysis: the proline case. (2025, July 2). PMC - PubMed Central - NIH.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- Boc Deprotection Mechanism. (2022, December 14). YouTube.
- Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. (n.d.). Aapptec Peptides.
- Proline organocatalysis. (n.d.). Wikipedia.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing.
- Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors. (n.d.). PubMed.
- Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal.
- A review: L- Proline as an organocatalyst. (2025, August 6). ResearchGate.
- Heterogeneous organocatalysis: the proline case. (n.d.). RSC Advances (RSC Publishing).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PMC - PubMed Central.
- Proline. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Proline - Wikipedia [en.wikipedia.org]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 12. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N-Boc-D-proline | 37784-17-1 [chemicalbook.com]
- 22. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid for Researchers and Drug Development Professionals
Introduction: Beyond a Building Block
N-(tert-Butoxycarbonyl)-L-proline, commonly referred to as Boc-L-proline, is a cornerstone in the field of synthetic organic chemistry, particularly in the realms of peptide synthesis and pharmaceutical development.[1][2] Its widespread application stems from the strategic use of the tert-butoxycarbonyl (Boc) protecting group, which offers robust stability under a variety of reaction conditions while allowing for selective and facile removal.[1] This duality makes it an indispensable tool for the precise construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the physical and chemical properties of Boc-L-proline, detailed experimental protocols, and critical insights into its application, moving beyond a simple cataloging of facts to explain the causality behind experimental choices.
I. Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of Boc-L-proline is paramount for its effective use in research and development. These properties dictate its behavior in various solvents, its reactivity, and the analytical methods best suited for its characterization.
Core Physicochemical Properties
The inherent characteristics of Boc-L-proline are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Synonyms | Boc-L-Pro-OH, (S)-Boc-pyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-L-proline | [1][3] |
| CAS Number | 15761-39-4 | [1][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][3] |
| Molecular Weight | 215.25 g/mol | [1][4] |
| Appearance | White to off-white powder or crystalline powder | [1][3] |
| Melting Point | 130 - 138 °C | [1][3] |
| Optical Rotation | [α]D²⁰ = -60 ± 4º (c=1 in AcOH) | [1][3] |
| Solubility | Soluble in acetic acid, dimethyl sulfoxide, and other common organic solvents. | [4][5][6] |
Spectroscopic Fingerprints for Structural Verification
Spectroscopic analysis is crucial for confirming the identity and purity of Boc-L-proline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are instrumental in confirming the chemical structure. The spectra will show characteristic peaks for the Boc group's tert-butyl protons and the protons of the pyrrolidine ring.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the carboxylic acid and the carbamate, as well as N-H stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectral data are used to confirm the molecular weight of the compound.[7]
II. Chemical Synthesis and Purification: A Practical Approach
The most prevalent and practical synthesis of Boc-L-proline involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] This method is favored for its high yield, operational simplicity, and the use of relatively safe reagents.[8]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of Boc-L-proline.
Detailed Laboratory Protocol for Synthesis
This protocol provides a step-by-step method for the synthesis of Boc-L-proline.
-
Reaction Setup : In a round-bottom flask, dissolve L-proline (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[7][9]
-
Addition of Base : Add a base like sodium hydroxide or triethylamine (1.2-3 equivalents) to the solution and stir until the L-proline is completely dissolved.[7][9]
-
Addition of (Boc)₂O : Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the solution.[7][9]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1][9]
-
Aqueous Workup : After the reaction is complete, wash the mixture with a saturated citric acid solution and then extract the product into an organic solvent like ethyl acetate.[7]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[7]
Purification by High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, purification of the crude product is essential.
-
Sample Preparation : Dissolve the crude Boc-L-proline in a minimal amount of the HPLC mobile phase.
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is common.[10] The TFA helps to suppress the ionization of residual silanol groups on the stationary phase, leading to better peak shape.[10]
-
Detection : UV detection at a wavelength of 214 nm.
-
-
Fraction Collection : Collect the fractions corresponding to the main peak of Boc-L-proline.
-
Product Recovery : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-L-proline.
III. Chemical Reactivity and Applications in Drug Development
The chemical behavior of Boc-L-proline is dominated by the Boc protecting group and the carboxylic acid functionality, making it a versatile building block in organic synthesis.
Boc Deprotection: The Gateway to Peptide Elongation
The acid-labile nature of the Boc group is fundamental to its utility in solid-phase peptide synthesis (SPPS).[11] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc group, liberating the secondary amine for coupling with the next amino acid in the sequence.[11]
Caption: General workflow for the deprotection of a Boc-protected amine.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-proline is a critical component in the Boc-based strategy for SPPS.[7] The unique cyclic structure of proline can introduce conformational constraints into peptide backbones, influencing their biological activity.[1] However, the incorporation of proline also presents challenges.
-
Diketopiperazine (DKP) Formation : A common side reaction, especially when proline is the second amino acid in the sequence, is the intramolecular cyclization to form a stable six-membered diketopiperazine, leading to chain truncation.[12]
-
Epimerization : The stereochemistry of the alpha-carbon can be altered under certain coupling conditions, which can impact the biological activity of the final peptide.[12]
Strategies to Mitigate Side Reactions:
-
In Situ Neutralization : Combining the neutralization and coupling steps minimizes the time the terminal amine is free, reducing the risk of DKP formation.[12]
-
Use of Hindered Bases : Employing sterically hindered bases like N-methylmorpholine (NMM) can reduce the rate of epimerization.[12]
-
Controlled Temperature : Performing coupling reactions at room temperature or below can help minimize epimerization.[12]
Role in Pharmaceutical Synthesis and Asymmetric Catalysis
Beyond peptide synthesis, Boc-L-proline is a key intermediate in the synthesis of various pharmaceuticals.[1][3] A notable example is its use in the synthesis of Daclatasvir, an antiviral medication for Hepatitis C.[2][13] Furthermore, its chiral nature makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to organocatalysts for enantioselective reactions like aldol additions.[1][3]
IV. Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is classified with the following hazards:
Precautionary Measures:
-
P264 : Wash skin thoroughly after handling.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated area and to store it at 0 - 8 °C.[3]
V. Conclusion
1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is more than a simple protected amino acid; it is a versatile and enabling reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and use, make it an invaluable tool for researchers and drug development professionals. A deep understanding of its reactivity, particularly in the context of peptide synthesis, allows for the rational design of synthetic strategies that maximize yield and purity while minimizing side reactions. As the demand for complex peptides and chiral pharmaceuticals continues to grow, the importance of Boc-L-proline in the synthetic chemist's toolbox is set to endure.
References
- BenchChem. (2025). Boc-L-proline in Peptide Synthesis - Technical Support Center. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.
- Google Patents. (n.d.). Method for preparing Boc-L-proline.
- Chem-Impex. (n.d.). Boc-L-proline. Chem-Impex.
- Organic Syntheses. (n.d.). L-Proline. Organic Syntheses.
- BenchChem. (2025). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- ChemicalBook. (2025). BOC-L-Proline | 15761-39-4. ChemicalBook.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
- BenchChem. (n.d.). Purification of Crude Boc-L-proline Reaction Products by HPLC - Technical Support Center. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boc-L-Proline: A Versatile Building Block in Pharmaceutical Intermediates and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Applications of Boc-L-Proline Methyl Ester in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem.
- BenchChem. (2025). An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4). BenchChem.
- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses.
- BenchChem. (2025). N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights. BenchChem.
- CDH Fine Chemical. (2024). BOC-L-PROLINE. CDH Fine Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-DL-Pro-OH (CAS: 59433-50-0) for Advanced Synthesis
This guide provides an in-depth technical overview of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly known as Boc-DL-Pro-OH. As a cornerstone building block in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents, a thorough understanding of its properties, synthesis, and application is critical for researchers, scientists, and drug development professionals. This document moves beyond a simple datasheet to offer field-proven insights into its practical application and quality control.
Core Molecular Profile and Physicochemical Specifications
This compound is a synthetic derivative of the racemic amino acid DL-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine of the proline ring is a strategic chemical modification that prevents its participation in unwanted side reactions during multi-step syntheses.[1] This protection is reversible under specific acidic conditions, making it an invaluable tool in complex molecular construction.[1][2]
Key Identifiers and Properties:
| Parameter | Specification | Source(s) |
| CAS Number | 59433-50-0 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [4] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | [5] |
| Synonyms | N-Boc-DL-proline, 1-(tert-Butoxycarbonyl)proline | [3][6] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [7][8] |
| Melting Point | 133-135 °C | [9] |
| Solubility | Soluble in organic solvents; sparingly soluble in water (5.2 g/L at 25°C) | [6] |
| Purity | Typically ≥97-99% (assessed by HPLC) | [7][10] |
The Chemistry of the Boc Protecting Group: Mechanism and Rationale
The utility of this compound is fundamentally linked to the behavior of the Boc protecting group. Its widespread use stems from its stability in a broad range of chemical environments, including basic and nucleophilic conditions, and its clean, acid-labile removal.[11][12]
Mechanism of Boc Protection:
The synthesis of this compound involves the reaction of DL-proline with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. The mechanism is a nucleophilic acyl substitution where the lone pair of electrons on the proline's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][13] The base, such as sodium hydroxide or triethylamine, serves to deprotonate the amine, enhancing its nucleophilicity.[1][13] The resulting unstable intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.[14]
Caption: Mechanism of Boc protection of DL-proline.
Mechanism of Boc Deprotection:
The removal of the Boc group is efficiently achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][15] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond.[2] This is followed by the heterolytic cleavage of this bond to generate a highly stable tert-butyl cation and a carbamic acid intermediate.[16] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[2][16]
Caption: Acid-catalyzed deprotection of the Boc group.
Synthesis and Quality Control Protocols
The reliability of any synthesis hinges on the quality of its starting materials. Therefore, robust protocols for the synthesis and subsequent quality verification of this compound are essential.
Detailed Synthesis Protocol for this compound:
This protocol is a self-validating system designed for high yield and purity.
-
Dissolution: In a round-bottom flask, dissolve DL-proline (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH) solution. The use of a biphasic system ensures both the amino acid and the Boc anhydride remain soluble or accessible.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution. The slight excess of Boc₂O ensures the complete conversion of the starting material.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting proline spot (visualized with ninhydrin).[17]
-
Work-up - Removal of Organic Solvent: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Work-up - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted Boc₂O and other non-polar impurities.
-
Acidification and Product Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl.[2] The product will precipitate or become extractable. Extract the acidified aqueous layer with ethyl acetate (3x). The causality here is that the protonation of the carboxylate renders the product significantly more soluble in the organic phase.
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[17]
Quality Assurance: Analytical Methodologies
Verification of the identity and purity of the synthesized this compound is a critical final step.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
Reversed-phase HPLC is the gold standard for determining the chemical purity of this compound.[18]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[18]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[18]
-
Gradient Elution: A typical gradient would be from 5-95% Mobile Phase B over 20-30 minutes. This ensures the elution of the target compound and any potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV at 210 nm.[18]
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[19]
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.[18]
B. Spectroscopic Confirmation (NMR & FT-IR):
-
¹H NMR Spectroscopy: Provides structural confirmation. Expected signals include those from the tert-butyl protons of the Boc group (a characteristic singlet around 1.4 ppm), and multiplets corresponding to the protons on the proline ring.[20]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), and two strong C=O stretches for the carbamate (~1690 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹).[21][22]
Caption: Quality control workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate primarily used in contexts requiring the controlled introduction of a proline moiety.
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental reagent in Boc-based SPPS.[23] The Boc group serves as a temporary N-terminal protection, which is cleaved at each cycle to allow for the coupling of the next amino acid in the sequence.[2][24] The racemic nature of DL-proline can be exploited in the generation of peptide libraries to probe the stereochemical requirements for biological activity.[25]
-
Synthesis of Pharmaceutical Intermediates: this compound is a key starting material for creating more complex molecules. For instance, it is used in the enantiospecific preparation of functionalized triazolopyridinones, a class of compounds with potential therapeutic applications.[7][26]
-
Development of Peptidomimetics: The incorporation of proline and its derivatives can induce specific turns and rigid conformations in peptide backbones.[27] This is a crucial strategy in designing peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.
-
Safety: The compound is generally considered an irritant.[28] Standard laboratory safety precautions, including the use of safety glasses, gloves, and a lab coat, should be followed. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9] Recommended storage temperatures are typically between room temperature and 2-8°C to ensure long-term stability.
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Lambert orgo. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25656–25660.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- ScienceOpen. (n.d.). Supporting Information.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- ChemBK. (2024). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE.
- ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B).
- Gallagher, W. (n.d.). FTIR Analysis of Protein Structure.
- Goormaghtigh, E., Ruysschaert, J. M., & Raussens, V. (1999). The conformational analysis of peptides using Fourier transform IR spectroscopy. Peptide Science, 51(5), 331-351.
- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
- National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 59433-50-0 | this compound - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 59433-50-0 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 59433-50-0 | TCI AMERICA [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 23. chempep.com [chempep.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. This compound | 59433-50-0 [chemicalbook.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. This compound - Safety Data Sheet [chemicalbook.com]
The Strategic Imperative of the Boc Group in Proline Chemistry: A Technical Guide for Advanced Synthesis
In the landscape of complex molecular synthesis, particularly within peptide chemistry and drug development, the precise control of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, finds a particularly nuanced and critical role when applied to the unique cyclic amino acid, proline. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in proline chemistry, offering field-proven insights into its strategic application for researchers, scientists, and drug development professionals.
Foundational Principles: The Intersection of Proline's Unique Structure and the Boc Group's Functionality
Proline's distinctive pyrrolidine ring, which incorporates the α-amino group, imparts significant conformational rigidity to peptide backbones.[1] This secondary amine is less nucleophilic and more sterically hindered than the primary amines of other amino acids. These inherent properties necessitate a robust and reliable protection strategy to prevent unwanted side reactions during synthesis.
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group ideally suited for this purpose.[2] Its bulky tert-butyl group provides substantial steric shielding of the proline nitrogen, while its urethane linkage ensures stability under a wide range of non-acidic conditions, including exposure to bases and nucleophiles.[3][4] This stability is crucial for multi-step syntheses where other chemical transformations are required on the molecule.[5]
Mechanism of Boc Protection
The protection of proline's secondary amine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine or sodium hydroxide.[6][7] The reaction proceeds via nucleophilic attack of the proline nitrogen on one of the carbonyl carbons of (Boc)₂O.[8]
Caption: Mechanism of Boc protection of proline.
Synthesis and Characterization of N-Boc-Proline
The synthesis of N-Boc-proline is a fundamental procedure in many laboratories. A typical protocol involves the reaction of L-proline with di-tert-butyl dicarbonate in a suitable solvent system.
Experimental Protocol: Synthesis of N-Boc-L-proline
-
Dissolution: Dissolve L-proline (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and an aqueous solution of a base like triethylamine (Et₃N).[6]
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise at 0 °C.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., citric acid solution) and brine.[6]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline, often as a white solid.[6]
Table 1: Comparison of N-Boc-Proline Synthesis Parameters
| Parameter | Condition 1 | Condition 2 | Reference |
| Solvent | Dichloromethane (CH₂Cl₂) | Dioxane/Water | [6][10] |
| Base | Triethylamine (Et₃N) | 1,1,3,3-Tetramethylguanidine | [6][10] |
| (Boc)₂O Equivalents | 1.1 - 1.5 | 1.1 | [6][10] |
| Reaction Time | 2.5 hours | 3 hours | [6][10] |
| Typical Yield | >90% | 83-90% | [6][10] |
Characterization of the resulting N-Boc-proline is crucial to confirm its purity. Key analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): The presence of the tert-butyl protons as a singlet around 1.4 ppm in the ¹H NMR spectrum is a key indicator of successful Boc protection. Due to hindered rotation around the N-Boc amide bond, some proton and carbon signals may appear as two distinct sets of peaks, representing the cis and trans rotamers.[3]
-
Melting Point: The melting point of N-Boc-L-proline is typically in the range of 130-138 °C.[5]
-
Optical Rotation: The specific rotation is a critical measure of enantiomeric purity.[3]
The Boc Group in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method for Solid-Phase Peptide Synthesis (SPPS).[1] N-Boc-proline is a critical building block in this methodology, particularly for the synthesis of long or complex peptides.[1][11]
The SPPS cycle involves the iterative coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[12] The Boc group serves as a temporary protecting group for the N-terminus.
Caption: General workflow for Boc-SPPS incorporating N-Boc-proline.
Boc Deprotection: A Critical Step
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[13][14] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[13]
Experimental Protocol: Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[1]
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[1]
-
Deprotection: Agitate the resin with fresh deprotection solution for 20-30 minutes at room temperature.[1]
-
Washing: Thoroughly wash the resin with DCM, isopropanol, and then DCM again to remove residual acid.[15]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a base such as diisopropylethylamine (DIEA) in DCM.[12]
The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with sensitive residues like tryptophan and methionine.[16] Therefore, scavengers such as triisopropylsilane (TIS) or thioanisole are often included in the cleavage cocktail to trap this cation.[16]
Influence on Proline Conformation and Reactivity
The presence of the bulky Boc group significantly influences the conformational preferences of the proline ring. Proline exists in equilibrium between two puckered conformations: Cγ-endo and Cγ-exo.[17] The Boc group can sterically influence this equilibrium, which in turn affects the cis-trans isomerization of the preceding peptide bond.[17][18] This conformational control is a critical aspect of designing peptides with specific secondary structures.[1]
Boc-Proline in Asymmetric Synthesis and Catalysis
While N-Boc-proline itself is not typically used as a direct organocatalyst due to the protected nitrogen, it is an invaluable chiral building block for the synthesis of more complex and efficient proline-derived organocatalysts.[19][20] Unprotected proline is a well-known catalyst for asymmetric reactions like aldol and Mannich reactions, proceeding through an enamine intermediate.[19][21] The Boc group deactivates the nitrogen's nucleophilicity, preventing this catalytic cycle.[19]
However, the carboxylic acid moiety of N-Boc-proline can be readily modified to create a wide range of catalysts, such as prolinamides and diarylprolinol ethers.[20][22] The Boc group allows for these modifications to be performed selectively, and it can be removed at a later stage to unmask the catalytically active secondary amine.[20]
Applications in Drug Development
The stability and predictable reactivity of N-Boc-proline make it a key intermediate in the synthesis of numerous pharmaceutical agents.[23][24] Its incorporation into drug candidates can enhance metabolic stability by protecting against enzymatic degradation.[1] For instance, N-Boc-L-proline is a crucial component in the synthesis of Daclatasvir, an antiviral medication for Hepatitis C, and Vildagliptin, used to treat type 2 diabetes.[11][24]
Furthermore, recent research has shown that conjugating Boc-proline to monoamines like serotonin and dopamine significantly increases their stability in blood plasma.[11][25] This suggests a promising application of Boc-proline in the design of prodrugs, where it can act as a protective carrier to improve the pharmacokinetic properties of a therapeutic agent.[25]
Orthogonal Protection Strategies
In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through orthogonal protection strategies, where different protecting groups are removed under distinct conditions.[26][27] The acid-labile Boc group is orthogonal to several other common protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, removed with piperidine. This is the basis of the widely used Fmoc-SPPS strategy.[4][28]
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis.[26]
-
Alloc (Allyloxycarbonyl): Removed by palladium catalysis.[26]
This orthogonality allows for the selective deprotection and modification of different parts of a molecule, enabling the synthesis of highly complex and multifunctional compounds.[27]
Conclusion
The tert-butoxycarbonyl protecting group is far more than a simple masking agent in the context of proline chemistry. It is a strategic tool that enables precise control over reactivity, influences molecular conformation, and facilitates the construction of complex peptides and pharmaceuticals. From its foundational role in SPPS to its application in the synthesis of advanced organocatalysts and its emerging use in prodrug design, a thorough understanding of the interplay between the Boc group and the unique structure of proline is indispensable for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively leverage Boc-proline in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Organic Syntheses. (n.d.). L-Proline - Organic Syntheses Procedure.
- Benchchem. (n.d.). What are the chemical properties of N-Boc-D-proline?.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of N-Boc-D-proline in Asymmetric Aldol Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline.
- Vasileva, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry.
- Benchchem. (2025). N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights.
- Benchchem. (n.d.). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
- Chem-Impex. (n.d.). Boc-L-proline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boc-L-Proline: A Versatile Building Block in Pharmaceutical Intermediates and Drug Discovery.
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection of Proline-Containing Peptides.
- Benchchem. (n.d.). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure.
- Sarita, et al. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
- Pandey, K., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.
- Dahanayake, J. N., et al. (2020). Conformational landscape of substituted prolines. PubMed Central.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 23. chemimpex.com [chemimpex.com]
- 24. nbinno.com [nbinno.com]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. fiveable.me [fiveable.me]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. biosynth.com [biosynth.com]
A Technical Guide to the Stereochemistry of Boc-DL-Pro-OH: Resolution, Analysis, and Implications in Synthesis
Abstract
N-tert-Butoxycarbonyl-DL-proline (Boc-DL-Pro-OH) is a racemic mixture of the N-protected forms of D- and L-proline.[1][2][3] While the racemate serves as a valuable starting material, the stereochemical integrity of its constituent enantiomers, Boc-D-Pro-OH and Boc-L-Pro-OH, is paramount for their application in stereospecific synthesis. This is particularly critical in the fields of peptide synthesis and pharmaceutical development, where the chirality of a single amino acid residue can dictate the structure, function, and therapeutic efficacy of the final molecule. This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the resolution of this compound, the analytical techniques for verifying enantiomeric purity, and the profound implications of proline stereochemistry in advanced chemical applications.
The Foundational Role of Proline Stereochemistry
Proline is unique among the proteinogenic amino acids due to its secondary amine being incorporated into a rigid five-membered pyrrolidine ring.[4] This cyclic structure imposes significant conformational constraints on the peptide backbone, often inducing β-turns or disrupting α-helical structures, earning it the moniker of a "helix breaker."[4] The stereochemistry at the α-carbon (Cα) dictates the spatial orientation of the carboxyl and side-chain groups, leading to two distinct, non-superimposable mirror-image forms: L-proline and D-proline.
-
L-Proline: The naturally occurring enantiomer is fundamental to the structure and function of countless proteins and enzymes in biological systems.
-
D-Proline: While less common in nature, the incorporation of D-proline into synthetic peptides is a powerful strategy in drug design.[5][6][7] Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[5][8] This increased metabolic stability can significantly prolong the in-vivo half-life of a peptide-based therapeutic.[5]
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis to temporarily block the α-amino group, preventing unwanted side reactions during peptide bond formation.[5] this compound, therefore, represents the starting point from which these two crucial, chirally distinct building blocks are obtained.
The Imperative of Resolution: From Racemate to Enantiopure Building Blocks
This compound is a 1:1 mixture of Boc-D-Pro-OH and Boc-L-Pro-OH. For most applications in drug development and peptide synthesis, using this racemic mixture directly is untenable as it would lead to a complex mixture of diastereomeric final products with different biological activities and purification challenges. Therefore, resolving the racemate—separating it into its individual enantiomers—is a critical and often mandatory step.
The choice of resolution strategy depends on factors such as scale, required purity (enantiomeric excess, or e.e.), cost, and available equipment. The primary methods are compared below.
| Technique | Principle of Separation | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[9][10] | Scalable, cost-effective for large quantities, well-established technique. | Can be labor-intensive, success is dependent on finding a suitable resolving agent and crystallization conditions, may require multiple recrystallizations.[11] |
| Enzymatic Resolution | Use of a stereospecific enzyme (e.g., acylase, lipase) that selectively catalyzes a reaction on one enantiomer, leaving the other unchanged.[12][13] | High enantioselectivity, mild reaction conditions, environmentally friendly (aqueous systems). | Enzyme cost and stability can be a factor, limited to specific substrate types, requires separation of product from unreacted enantiomer.[12] |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) results in different retention times, allowing for separation.[14][15][16] | High accuracy and resolution, applicable to a wide range of molecules, provides analytical and preparative capabilities.[14] | High cost of chiral columns and instrumentation, limited scalability for preparative separations, requires significant solvent usage (HPLC).[17] |
Key Resolution Methodologies and Protocols
Diastereomeric Salt Formation: A Classical Approach
This method leverages the principle that diastereomers have different physical properties.[10] By reacting the racemic this compound (a chiral acid) with a single enantiomer of a chiral base (the resolving agent), a mixture of two diastereomeric salts is formed.[9]
(R,S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base] (Diastereomeric Pair)
These salts can then be separated based on differences in their solubility through fractional crystallization.
Protocol 3.1: Resolution of this compound via Diastereomeric Salt Formation
This protocol is a generalized procedure and may require optimization.
-
Salt Formation:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that only one diastereomeric salt preferentially crystallizes.
-
Gently heat and stir the mixture until all solids dissolve.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate of Boc-proline and the chiral amine.
-
Extract the enantiomerically enriched Boc-Pro-OH into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Isolation and Analysis:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the enantiomerically enriched Boc-Pro-OH.
-
Determine the enantiomeric excess (e.e.) and absolute configuration using the analytical methods described in Section 4.0. The other enantiomer can be recovered from the mother liquor.
-
Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative. Enzymes like acylases or lipases can differentiate between enantiomers with remarkable precision.[12][13] For instance, certain acylases specifically hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture, leaving the D-enantiomer untouched.[12][18] While commonly used for N-acetyl amino acids, specific lipases can be effective for the kinetic resolution of N-Boc-proline esters.[13]
Caption: Generalized workflow for enzymatic resolution.
Stereochemical Analysis and Quality Control
Confirming the success of a resolution requires robust analytical techniques capable of quantifying the ratio of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity.[14] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are commonly effective for resolving N-protected amino acids like Boc-proline.[14][15]
Protocol 4.1: Chiral HPLC Analysis of Boc-Proline Enantiomers
This is a representative method and must be validated for specific instrumentation.
-
Instrumentation: Standard HPLC system with a UV detector.[14]
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[14]
-
Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA), often in a ratio around 90:10:0.1 (v/v/v).[14][17] Causality: The non-polar hexane is the main carrier, while ethanol acts as a polar modifier to influence retention. TFA is added to protonate the carboxyl group, ensuring consistent interaction with the stationary phase.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Detection: UV at 210 nm.[14][17] Rationale: The peptide bond and carbonyl groups of the Boc-proline absorb light at this wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.[14][17]
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100
Polarimetry
This traditional technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. While useful for confirming the identity of a highly pure enantiomer, it is not accurate for determining the e.e. of mixtures.
| Compound | Specific Optical Rotation ([α]D) |
| Boc-D-Proline | +60° (c = 2 in acetic acid)[19] |
| Boc-L-Proline | -60.1° (c = 1 in acetic acid) |
Implications in Peptide Synthesis and Drug Development
The stereochemistry of the proline residue is a critical design element in medicinal chemistry and peptide science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. CAS 59433-50-0 | this compound - Synblock [synblock.com]
- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. tandfonline.com [tandfonline.com]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. N-Boc- D -proline 99 37784-17-1 [sigmaaldrich.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Boc-DL-Pro-OH: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-(tert-Butoxycarbonyl)-DL-proline, commonly abbreviated as this compound. We will delve into its fundamental physicochemical properties, core synthesis principles, and its critical role as a protected amino acid building block in modern synthetic chemistry, particularly in the field of peptide synthesis.
Introduction: The Significance of this compound
N-Boc-DL-proline is a derivative of the racemic amino acid DL-proline where the secondary amine on the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis. The Boc group is exceptionally useful due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being easily removable under mild acidic conditions.[1][]
The primary application of this compound is in peptide synthesis.[3][4] Proline's unique cyclic structure introduces significant conformational constraints into a peptide backbone, often inducing turns or disrupting secondary structures like alpha-helices and beta-sheets.[1][5] The ability to incorporate a proline residue at a specific position in a peptide sequence is crucial for designing peptides with defined three-dimensional structures and biological activities. This compound provides the necessary protected building block to achieve this control during stepwise peptide elongation.[1][6] As a racemic mixture, its use results in the formation of diastereomeric peptides, which can be valuable in drug discovery for exploring a broader range of biological activities and stereochemical influences.[7]
Physicochemical and Structural Data
A precise understanding of a reagent's properties is paramount for its effective use in experimental design. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 59433-50-0 | [3][8][9] |
| Molecular Formula | C₁₀H₁₇NO₄ | [8][9][10][11][12] |
| Molecular Weight | 215.25 g/mol | [8][10][12] |
| Appearance | White to light yellow crystalline powder | [3][13] |
| Melting Point | 133-135 °C | [10] |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [14] |
| Common Synonyms | Boc-DL-proline, N-Boc-DL-proline | [3][9][12] |
Core Synthesis Principles: The Boc Protection of DL-Proline
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The core principle involves the protection of the secondary amine of DL-proline using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the electrophilic source of the Boc group.
Causality of Experimental Design:
-
Nucleophile: The nitrogen atom of the proline's secondary amine possesses a lone pair of electrons, making it a potent nucleophile.[4]
-
Electrophile: The carbonyl carbons of Boc anhydride are electrophilic and are the target of the nucleophilic attack.
-
Base: The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or sodium hydroxide). The base serves two critical functions:
-
It deprotonates the proline's amine group, increasing its nucleophilicity and thereby accelerating the reaction rate.
-
It neutralizes the acidic byproducts formed during the reaction, preventing the protonation of the starting amine which would render it unreactive.[4]
-
The overall transformation is robust, high-yielding, and a foundational technique in protecting group chemistry.
Caption: Reaction mechanism for Boc protection of DL-proline.
Standard Synthesis Protocol for this compound
This protocol describes a reliable, lab-scale synthesis of this compound from DL-proline. The self-validating nature of this protocol lies in the clear phase separation during workup and the crystalline nature of the final product, which allows for straightforward purity assessment.
Materials:
-
DL-Proline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM) or Dioxane
-
Triethylamine (NEt₃) (1.5 eq) or Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Separatory Funnel
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve DL-proline (1.0 eq) in the chosen solvent system (e.g., a mixture of water and dioxane or DCM). Cool the mixture to 0 °C using an ice bath.
-
Basification: Slowly add the base (e.g., triethylamine or NaOH solution) while stirring. Ensure the proline is fully dissolved and the solution remains basic.
-
Boc Anhydride Addition: Add a solution of Boc anhydride (1.1 eq) in the organic solvent dropwise to the cooled reaction mixture. A white cloudy appearance may initially form.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting proline.[15]
-
Quenching & Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Add water to the residue and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted Boc anhydride and byproducts.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The product will precipitate as a white solid or oil.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
-
Drying and Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[15]
-
-
Purification: The product is often of high purity after workup. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Application Workflow: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of Boc-strategy SPPS, a methodology that allows for the stepwise construction of peptides on a solid resin support.[6] The workflow is a cycle of deprotection and coupling steps.
The Core Cycle:
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA) in DCM. This exposes a free amine ready for the next coupling step.
-
Neutralization: The resulting ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIPEA) to generate the free amine nucleophile.
-
Coupling: The incoming Boc-protected amino acid (like this compound) is activated using a coupling reagent (e.g., DCC, HBTU) to form a highly reactive species. This activated acid is then added to the resin, where it reacts with the free amine to form a new peptide bond.
-
Wash: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The iterative cycle of Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is an indispensable reagent in modern organic and medicinal chemistry. Its straightforward synthesis, robust chemical properties, and the critical structural role of the proline moiety make it a frequently used building block for constructing complex peptides and other chiral molecules. The principles governing its synthesis and application via the Boc-protection strategy are foundational concepts for any scientist engaged in the art of chemical synthesis.
References
- ChemBK. This compound. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI)
- Hopax. The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis. [Link]
- PubChem - NIH. Boc-Pro-Pro-OH | C15H24N2O5 | CID 11864387. [Link]
- Ottokemi. N-Boc-DL-proline, 99% 59433-50-0 India. [Link]
- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Aapptec Peptides. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. [Link]
- Houben-Weyl. Synthesis of Peptides Containing Proline Analogues. [Link]
- PMC - NIH. Introduction to Peptide Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. CAS 59433-50-0 | this compound - Synblock [synblock.com]
- 10. chembk.com [chembk.com]
- 11. N-Boc-DL-proline, 98% | Fisher Scientific [fishersci.ca]
- 12. N-Boc-DL-proline, 99% 59433-50-0 India [ottokemi.com]
- 13. This compound | 59433-50-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. N-Boc-DL-proline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. rsc.org [rsc.org]
Navigating the Solubility Landscape of N-Boc-DL-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Solubility in the Application of N-Boc-DL-proline
N-Boc-DL-proline, a protected form of the non-proteinogenic amino acid DL-proline, is a cornerstone building block in modern organic synthesis. Its utility spans from peptide synthesis to the development of chiral catalysts and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group imparts specific stability and reactivity, making it an invaluable tool for chemists. However, the successful application of N-Boc-DL-proline in any experimental setting is fundamentally governed by its solubility profile. A thorough understanding of its behavior in various common laboratory solvents is paramount for optimizing reaction conditions, ensuring homogeneity, facilitating purification, and developing robust formulations.
This technical guide provides a comprehensive exploration of the solubility of N-Boc-DL-proline. We will delve into its solubility in a range of common laboratory solvents, discuss the underlying physicochemical principles that govern its dissolution, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This guide is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection and to confidently apply N-Boc-DL-proline in their synthetic endeavors.
Physicochemical Properties of N-Boc-DL-proline
A foundational understanding of the physicochemical properties of N-Boc-DL-proline is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 133-135 °C (for L-enantiomer) | [3] |
| CAS Number | 59433-50-0 | [2] |
Understanding the Solubility of a Racemic Mixture
It is crucial to address the nature of N-Boc-DL-proline as a racemic mixture. While extensive solubility data is available for the L-enantiomer, N-Boc-L-proline, the solubility of the DL-racemate can differ. In an achiral solvent, enantiomers (D and L forms) possess identical physical properties, including solubility. However, when a racemic mixture crystallizes, it can form either a conglomerate (a mechanical mixture of separate D and L crystals) or a racemic compound (a crystal lattice containing an equal number of D and L molecules).
The solubility of a racemic compound is often different from that of the pure enantiomers. This is because the intermolecular interactions within the crystal lattice of the racemate can be stronger or weaker than those in the enantiomerically pure crystals. Consequently, the energy required to break the crystal lattice during dissolution can vary, leading to different solubility values. Therefore, while the data for N-Boc-L-proline provides a strong and reliable guide, it is essential to be aware that the solubility of N-Boc-DL-proline may not be identical.
Solubility Profile of N-Boc-proline in Common Laboratory Solvents
The solubility of N-Boc-proline is a function of the interplay between its molecular structure and the properties of the solvent. The presence of both a polar carboxylic acid group and a nonpolar Boc group gives it a dual character, influencing its solubility in a wide range of solvents.
Qualitative and Semi-Quantitative Solubility
For initial experimental design and small-scale applications, a qualitative understanding of solubility is often sufficient. The following table summarizes the observed solubility of N-Boc-L-proline, which serves as a strong proxy for the DL-racemate, in various common laboratory solvents.
| Solvent | Polarity | Solubility of N-Boc-L-proline | Source(s) |
| Water | High | Sparingly soluble | [4] |
| Methanol | High | Soluble | [5] |
| Ethanol | High | ~15 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | High | ~15 mg/mL | [4] |
| Dimethylformamide (DMF) | High | ~20 mg/mL | [4] |
| Acetic Acid | High | Soluble | [3] |
| Acetone | Medium | Soluble | [6] |
| Ethyl Acetate | Medium | Soluble | [5] |
| Dichloromethane (DCM) | Low | Soluble | [5] |
| Aqueous Buffers (e.g., PBS) | High | Sparingly soluble (~0.14 mg/mL after initial dissolution in DMF) | [4] |
Quantitative Solubility Data for N-Boc-L-proline
For applications requiring precise concentration control, such as in kinetic studies or formulation development, quantitative solubility data is indispensable. A key study published in the Journal of Chemical & Engineering Data provides extensive mole fraction solubility data for N-Boc-L-proline in 14 pure solvents at temperatures ranging from 283.15 K to 323.15 K, determined using the static gravimetric method.[5][6]
The solubility was found to be highest in more polar solvents like methanol and ethanol and decreased in less polar solvents like ethyl acetate and isobutanol.[6] The study also demonstrated a positive correlation between temperature and solubility across all tested solvents, which is typical for the dissolution of solid solutes.[6] For precise calculations and process modeling, consulting the original publication for the detailed mole fraction data at specific temperatures is highly recommended.[5][6]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the static equilibrium gravimetric method, a robust and widely accepted technique for determining the solubility of a solid compound like N-Boc-DL-proline in a liquid solvent.[7][8]
Principle
This method involves creating a saturated solution of the solute in the solvent at a constant temperature. An aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solute is determined.
Materials and Equipment
-
N-Boc-DL-proline
-
Solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Pipettes
-
Oven or vacuum oven
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Detailed Methodology
-
Preparation of the Slurry:
-
Add an excess amount of N-Boc-DL-proline to a vial or flask containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and may range from several hours to a few days. It is advisable to determine the equilibration time by taking measurements at different time points until a constant solubility value is obtained.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Weighing of the Saturated Solution:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
-
Solvent Evaporation:
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the N-Boc-DL-proline. A temperature below its melting point is recommended.
-
Continue heating until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Weighing of the Dry Solute:
-
Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Accurately weigh the evaporation dish containing the dry N-Boc-DL-proline.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formulas:
-
Mass of saturated solution = (Weight of dish + solution) - (Weight of empty dish)
-
Mass of dissolved solute = (Weight of dish + dry solute) - (Weight of empty dish)
-
Mass of solvent = Mass of saturated solution - Mass of dissolved solute
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
-
Factors Influencing the Solubility of N-Boc-DL-proline
The solubility of N-Boc-DL-proline is influenced by a variety of factors, and understanding these can aid in solvent selection and experimental design.
Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in predicting solubility. N-Boc-DL-proline, with its polar carboxylic acid group and nonpolar Boc group, exhibits solubility in a range of solvents. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility. Aprotic polar solvents, like DMF and DMSO, can also effectively solvate the molecule. In contrast, its solubility in highly nonpolar solvents is generally lower.
Temperature
For most solid solutes, including N-Boc-proline, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.
pH
In aqueous solutions, the pH can significantly impact the solubility of N-Boc-DL-proline. The carboxylic acid group has a pKa value, and at pH values above its pKa, it will be deprotonated to form the more soluble carboxylate salt. Conversely, at pH values below its pKa, it will remain in its less soluble protonated form.
Conclusion
The solubility profile of N-Boc-DL-proline is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of its solubility in common laboratory solvents, drawing upon available data for the L-enantiomer as a reliable proxy. The provided step-by-step protocol for the gravimetric determination of solubility offers a robust method for researchers to generate their own data for specific solvent systems and conditions. By understanding the interplay of solvent polarity, temperature, and pH, scientists can make informed decisions to optimize their experimental outcomes when working with this versatile synthetic building block.
References
- Ottokemi. (n.d.). N-Boc-DL-proline, 99% 59433-50-0 India. [Link]
- Zhao, Y., et al. (2021). Solubility Behavior of Boc-l-proline in 14 Pure Solvents from 283.15 to 323.15 K.
- Gong, J., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design, 17(8), 4333-4345.
- Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Organic Division. (2019). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]
- Demadis, K. D., et al. (2016). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Unknown. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 3. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemical Nuances of Proline Derivatives: A Comparative Analysis of Boc-DL-Pro-OH and Boc-L-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique secondary amino acid, imparts significant conformational rigidity upon peptide backbones, making it a critical component in protein architecture and a cornerstone in the design of peptidomimetics and pharmaceuticals.[1][2][3] The protection of its secondary amine is a prerequisite for its controlled incorporation during peptide synthesis, with the tert-butoxycarbonyl (Boc) group being a widely utilized protecting agent.[1][4] This gives rise to N-Boc-proline (Boc-Pro-OH), a fundamental building block in synthetic chemistry.
However, the utility of Boc-Pro-OH is critically dictated by its stereochemistry. It is commercially available in two principal forms: as a single enantiomer, Boc-L-Pro-OH , and as a racemic mixture, Boc-DL-Pro-OH . While chemically similar, their stereochemical differences have profound and divergent implications for their application, particularly in a biological context.
This technical guide provides a detailed comparative analysis of this compound and Boc-L-Pro-OH. As a senior application scientist, the aim is to move beyond a simple list of properties to explain the fundamental causality behind experimental choices, analytical differentiation, and application-specific suitability. Understanding these core differences is paramount for ensuring scientific rigor, achieving desired synthetic outcomes, and adhering to strict regulatory standards in drug development.
Chapter 1: The Foundational Difference: Stereochemistry and Optical Activity
The core distinction between Boc-L-Pro-OH and this compound originates from the concept of chirality, a fundamental property of molecules in three-dimensional space.
Chirality in Proline
The alpha-carbon (Cα) of the proline ring is a stereocenter, meaning it is bonded to four different groups. This arrangement allows the molecule to exist in two non-superimposable mirror-image forms known as enantiomers. These are designated as 'L' (levo, left) and 'D' (dextro, right).
Boc-L-Pro-OH: The Homochiral Standard
Boc-L-Pro-OH consists of a single, pure stereoisomer—the L-enantiomer. This is the enantiomer predominantly found in naturally occurring proteins and is recognized by biological systems such as enzymes and receptors. A defining characteristic of a chiral molecule is its ability to rotate plane-polarized light. Boc-L-Pro-OH is optically active, exhibiting a specific levorotatory (negative) rotation.[3][5]
This compound: The Racemic Mixture
In stark contrast, this compound is a racemate—an equimolar (50:50) mixture of the L-enantiomer (Boc-L-Pro-OH) and the D-enantiomer (Boc-D-Pro-OH).[6][7][8] Because it contains equal amounts of the two enantiomers, their equal and opposite rotations of plane-polarized light cancel each other out. Consequently, this compound is optically inactive.
Visualizing the Stereoisomers
The relationship between these compounds is best understood visually. The D- and L-enantiomers are mirror images, while the racemate is a simple mixture of the two.
Caption: Stereochemical relationship of Boc-Pro-OH isomers.
Chapter 2: Comparative Physicochemical and Analytical Properties
The difference in stereochemistry gives rise to distinct, measurable properties that are crucial for identification, quality control, and separation.
Physicochemical Data Comparison
While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, solubility in achiral solvents), their melting points can differ. Racemates may form a different crystal lattice, resulting in a melting point that can be higher or lower than the pure enantiomers. In this case, the melting points are notably similar.
| Property | Boc-L-Pro-OH | This compound | References |
| Stereochemistry | Pure L-enantiomer | 50:50 mixture of L- and D-enantiomers | [7] |
| CAS Number | 15761-39-4 | 59433-50-0 | [9] |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [9] |
| Appearance | White to off-white crystalline powder | White to light yellow powder/crystal | [3] |
| Melting Point | 133-135 °C | 133-135 °C | [6][7][10][11] |
| Optical Rotation | Levorotatory, ~ -60° (c=1 or 2 in Acetic Acid) | Optically Inactive (0°) | [3] |
Analytical Differentiation Protocols
Distinguishing between the pure enantiomer and the racemic mixture is a routine but critical task in a laboratory setting.
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is the most direct and classical method to confirm optical activity.
Protocol:
-
Preparation: Accurately prepare a solution of the sample (e.g., 1-2 g per 100 mL, or c=1 to 2) in a suitable solvent, typically acetic acid.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
-
Interpretation: A result of approximately -60° confirms Boc-L-Pro-OH.[3] A result of 0° indicates an optically inactive sample, consistent with this compound.
Principle: Chiral HPLC is the gold standard for both separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.
Protocol for Enantiomeric Separation:
-
Instrumentation: A standard HPLC system with a UV detector is required.[12]
-
Column: A polysaccharide-based chiral column, such as CHIRALPAK® IA or AD-H, is highly effective for separating proline derivatives.[12][13][14]
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane), an alcohol modifier (e.g., ethanol), and a small amount of an acid additive (e.g., 0.1% Trifluoroacetic Acid - TFA) to improve peak shape. A common ratio is Hexane/Ethanol/TFA (90:10:0.1, v/v/v).[12]
-
Conditions:
-
Sample Preparation: Dissolve the sample (this compound or Boc-L-Pro-OH) in the mobile phase to a concentration of approximately 1 mg/mL.[12]
-
Analysis & Interpretation:
-
Injecting Boc-L-Pro-OH will result in a single peak at a specific retention time.
-
Injecting this compound will result in two distinct, well-resolved peaks of approximately equal area, corresponding to the D- and L-enantiomers.
-
Caption: Workflow for Chiral HPLC analysis of this compound.
Chapter 3: Implications in Peptide Synthesis and Drug Development
The choice between the L-enantiomer and the DL-racemate is not trivial; it is a critical decision dictated by the stereospecific demands of biological systems.
The Biological Imperative: Stereospecificity
Biological systems are inherently chiral. Enzymes, receptors, and ion channels are constructed from L-amino acids and are stereospecific, meaning they interact preferentially or exclusively with one enantiomer of a chiral substrate or drug. This "lock and key" or "hand in glove" principle means that the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[15][16]
Boc-L-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)
The goal of peptide synthesis is to create a single, defined polypeptide chain.[17] To achieve this, the stereochemical integrity of each amino acid building block must be absolute. Boc-L-Pro-OH is the required reagent for incorporating proline into peptides intended for biological applications.[2] Using the racemic mixture would lead to a disastrous outcome: the synthesis of a complex mixture of diastereomeric peptides, which are nearly impossible to separate and would lack defined biological activity.
Workflow for Boc-SPPS: The Boc/Bzl protection strategy is a classical approach in SPPS.
Caption: Boc-SPPS cycle for incorporating Boc-L-Pro-OH.
Applications and Limitations of this compound
Given its unsuitability for chiral synthesis, the applications of this compound are limited but specific:
-
Analytical Standard: It serves as an essential reference standard for developing and validating analytical methods, such as the chiral HPLC protocol described above, to detect and quantify enantiomeric impurities.
-
Starting Material for Racemic Syntheses: In non-biological applications where chirality is irrelevant, or for the synthesis of racemic end-products, this compound can be a more cost-effective starting material.[7][18]
-
Resolution Studies: It can be used as a substrate to develop and optimize chemical or enzymatic resolution processes designed to separate the D and L enantiomers.
Chapter 4: Quality Control and Regulatory Considerations
In the pharmaceutical industry, controlling stereochemistry is not merely a matter of good science; it is a strict regulatory requirement.
Ensuring Stereochemical Purity
A robust Quality Control (QC) program is essential. For any incoming batch of Boc-L-Pro-OH intended for GMP synthesis, a stereochemical identity and purity test is mandatory.
-
Identity: Polarimetry can confirm the sample is the L-enantiomer.
-
Purity: Chiral HPLC is used to quantify the presence of the undesired D-enantiomer. Acceptance criteria are set to ensure enantiomeric excess (e.e.) is typically >99%.
Regulatory Landscape
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines on stereoisomeric drugs.[16][19] Key documents like the FDA's "Development of New Stereoisomeric Drugs" (1992) and ICH Q6A ("Specifications: Test Procedures and Acceptance Criteria") mandate that the stereoisomeric composition of a drug substance be known and controlled.[15][20][21]
The guidelines stipulate that:
-
The decision to develop a single enantiomer or a racemate must be scientifically justified.[16][19]
-
Stereochemically specific analytical methods are required for release testing and stability studies.[15][21]
-
Specifications for the final drug product must ensure identity, strength, quality, and purity from a stereochemical viewpoint.[21]
This regulatory framework underscores the necessity of using the pure Boc-L-Pro-OH enantiomer in the synthesis of any chiral active pharmaceutical ingredient (API).
Conclusion
The key differences between this compound and Boc-L-Pro-OH are summarized below:
| Feature | Boc-L-Pro-OH | This compound |
| Composition | Stereochemically pure L-enantiomer | 50:50 Racemic mixture of D- and L-enantiomers |
| Optical Activity | Optically Active (Levorotatory) | Optically Inactive |
| Primary Use in Pharma | Essential building block for peptide/drug synthesis | Analytical standard; non-chiral synthesis |
| Biological Recognition | Specifically recognized by biological systems | Non-specific; D-form often inactive or has different effects |
| Regulatory Status | Required for synthesis of stereopure APIs | Unacceptable for synthesis of stereopure APIs |
References
- Ottokemi. Boc-L-proline, 99% 15761-39-4 India.
- European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Published May 1, 2000.
- ChemBK. Boc-Pro-OH. Published April 9, 2024.
- Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
- Pharmatrain. ICH Q6A - Specifications: Test procedures and acceptance criteria. Published December 15, 2013.
- GMP Compliance. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- ChemBK. This compound. Published April 9, 2024.
- ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Published August 5, 2025.
- De Camp WH. The FDA perspective on the development of stereoisomers. Chirality. 1989;1(1):2-6. doi:10.1002/chir.530010103.
- Clayden P, Read C, Cronin M, et al. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. J Med Chem. 2024;67(1):153-178.
- ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
- U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. Published May 1992.
- ACS Publications. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- National Institutes of Health. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Published January 10, 2023.
- PubMed. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids.
- HHS.gov. Development of New Stereoisomeric Drugs. Published November 30, 2024.
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Carl ROTH. Boc-L-Proline, 25 g - Amino Acid Derivatives.
- PubMed Central. Fluorine NMR study of proline-rich sequences using fluoroprolines.
- PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
- Hopax. The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis. Published December 27, 2025.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Published December 13, 2007.
- aapptec Peptides. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.
- YouTube. Peptide Synthesis with the Boc Protecting Group. Published April 21, 2020.
- AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- PubChem - NIH. Boc-Pro-Pro-OH | C15H24N2O5 | CID 11864387.
- SLS Ireland. Boc-Pro-OH, >=99.0% (T) | 15490-5G | SIGMA-ALDRICH.
- PubChem. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID.
- Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Published September 25, 2023.
- ACS Publications. Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Published August 7, 2023.
- ResearchGate. ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. Published August 7, 2025.
- aapptec Peptides. Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4.
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. guidechem.com [guidechem.com]
- 9. scbt.com [scbt.com]
- 10. Boc-L-proline, 99% 15761-39-4 India [ottokemi.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. This compound | 59433-50-0 [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Development of New Stereoisomeric Drugs | FDA [fda.gov]
Methodological & Application
Introduction: The Strategic Use of Racemic Proline in Peptide Synthesis
An Application and Protocol Guide to Boc-DL-Pro-OH in Solid-Phase Peptide Synthesis
In the landscape of peptide chemistry, proline residues are fundamental in dictating the secondary structure of peptides, introducing conformational rigidity that can be pivotal for biological activity.[1] The use of N-α-(tert-butyloxycarbonyl)-DL-proline (this compound) in solid-phase peptide synthesis (SPPS) is a deliberate strategy employed in the early stages of drug discovery and peptide library development. By incorporating a racemic mixture of both D- and L-proline, researchers can efficiently generate a pair of diastereomeric peptides.[2] This approach allows for a direct comparison of the stereochemical impact at a specific position, providing valuable structure-activity relationship (SAR) data without the need for two separate syntheses.
This guide provides a comprehensive overview of the principles, protocols, and critical considerations for successfully incorporating this compound into peptide sequences using the robust Boc/Benzyl (Boc/Bzl) protection strategy.
Core Principles: The Boc/Bzl Strategy in SPPS
The Boc/Bzl SPPS methodology operates on the principle of graduated acid lability.[3][4] The synthesis workflow is built around a repeating cycle where different classes of protecting groups are removed under distinct acidic conditions.
-
Temporary Nα-Protection : The Boc group on the N-terminus of the growing peptide chain is labile to moderate acids, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5][6] Its removal exposes a free amine for the next coupling step.
-
Permanent Side-Chain Protection : Reactive amino acid side chains are protected by groups, often benzyl-based (e.g., Bzl), that are stable to the repeated TFA treatments.[7]
The fundamental cycle of Boc-SPPS involves four key steps: deprotection, neutralization, coupling, and washing.[5][7]
Caption: The general four-step cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Critical Considerations for Incorporating this compound
The unique nature of proline, particularly as a racemic mixture, introduces specific challenges and requirements that must be addressed for a successful synthesis.
-
Formation of Diastereomers : The primary outcome of using this compound is the synthesis of two distinct peptide sequences, differing only in the stereochemistry at the proline position. These diastereomers will have an identical mass but typically exhibit different retention times during reverse-phase high-performance liquid chromatography (RP-HPLC), which is the standard method for their separation and purification.[2]
-
Secondary Amine Kinetics : Proline is a secondary amine, which leads to slower coupling kinetics compared to primary amines of other amino acids.[11] This may necessitate longer coupling times or the use of more potent activation methods.
-
Coupling Monitoring : The standard ninhydrin (Kaiser) test, used to detect free primary amines and monitor reaction completion, is ineffective for proline.[12] Alternative tests, such as the Isatin or Chloranil test, must be used to confirm the completion of the coupling step to the proline residue.[11]
-
Racemization Risk : While a racemic mixture is the starting point, it is crucial to use coupling conditions that minimize further racemization (epimerization) of the proline residue during the activation step. The combination of diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) in DMF, for instance, has been shown to increase the risk of proline racemization and should be used with caution.[13] Uronium/aminium-based reagents like HBTU or HATU are often preferred.[13]
Data Presentation: Synthesis Parameters and Side Reaction Management
Proper management of reaction parameters and awareness of potential side reactions are crucial for maximizing yield and purity.
Table 1: Typical Synthesis Parameters for this compound Incorporation
| Parameter | Value | Notes |
|---|---|---|
| Resin Type | Merrifield, PAM (for peptide acids)[11] | MBHA, BHA (for peptide amides)[6][11] |
| Resin Substitution | 0.3 - 0.8 mmol/g[11] | Lower substitution is often better for longer or more complex sequences. |
| Boc-Amino Acid Excess | 3 - 5 equivalents[11] | Relative to the resin's functional capacity. |
| Coupling Reagent Excess | 3 - 5 equivalents[11] | Relative to the resin's functional capacity. |
| Deprotection Time | 20 - 30 minutes[11] | Using 50% TFA in DCM. A 1-2 minute pre-wash is recommended.[11] |
| Standard Coupling Time | 1 - 4 hours[11] | Proline's secondary amine may require longer reaction times. Monitoring is essential. |
| Neutralization Time | 5 - 10 minutes[11] | Using 10% DIEA in DCM for the standard protocol.[11] |
| Coupling Efficiency | ~98-99.5%[11] | May require double coupling. Monitored by Isatin or Chloranil test.[11] |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Cause & Prevention |
|---|---|---|
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, cleaving the first two amino acids from the support.[14] | Most common when Pro is the second residue. The free N-terminal amine attacks the resin ester linkage. Prevented by using in situ neutralization protocols.[14][15] |
| Epimerization | Change in stereochemistry (L to D or D to L) at the α-carbon during activation.[14] | Caused by over-activation or certain reagent combinations (e.g., DIC/HOBt).[13] Mitigated by using uronium/aminium reagents (HBTU, HATU) and avoiding high temperatures.[13][14] |
| Guanidinylation | Irreversible capping of the N-terminal amine by uronium/aminium coupling reagents. | Occurs if the coupling reagent is not fully pre-activated with the amino acid before addition to the resin. Suppressed by pre-activating the amino acid or using in situ neutralization.[15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of incorporating this compound into a peptide sequence via manual SPPS.
Protocol 1: Standard Boc Deprotection and Neutralization
This procedure removes the temporary N-terminal Boc protecting group and prepares the peptide-resin for the next coupling step.
-
Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) (10 mL/g of resin) for 20-30 minutes in a reaction vessel.
-
DCM Washes : Drain the solvent and wash the resin with DCM (3 x 10 mL/g).
-
Pre-wash : Add the deprotection solution (50% TFA in DCM, 10 mL/g) and agitate for 1-2 minutes. Drain the solution.[6]
-
Deprotection : Add fresh deprotection solution (10 mL/g) and agitate for 20-30 minutes at room temperature.[11]
-
Post-Deprotection Washes : Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL/g) and then isopropanol (IPA) (2 x 10 mL/g) to remove residual acid.[6] Finally, wash with DCM (3 x 10 mL/g).
-
Neutralization : Add the neutralization solution (10% DIEA in DCM, 10 mL/g) and agitate for 2 minutes. Repeat this step once.[6]
-
Final Washes : Drain the neutralization solution and wash the resin with DCM (5 x 10 mL/g) to remove excess base. The resin is now ready for coupling.
Protocol 2: this compound Coupling (HBTU Activation)
This protocol describes a standard coupling procedure using a common and efficient uronium salt activator.
-
Amino Acid Activation : In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in N,N-dimethylformamide (DMF) (5 mL/g of resin).[11]
-
Base Addition : Add DIEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should change color.
-
Coupling Reaction : Add the activated amino acid solution to the neutralized peptide-resin from Protocol 1.
-
Agitation : Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring : After the desired time, take a small sample of resin beads, wash them thoroughly, and perform an Isatin or Chloranil test to check for the presence of free secondary amines.
-
Washing : Once the coupling is complete (test is negative), drain the reaction solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Protocol 3: In Situ Neutralization Coupling (Recommended for DKP Prevention)
This advanced protocol combines the neutralization and coupling steps, minimizing the time the N-terminal amine is in its free, reactive state. It is highly effective at preventing diketopiperazine formation.[7][11]
-
Preparation : Perform the deprotection and subsequent DCM/IPA washes as described in Protocol 1 (steps 1-5). Do not perform the separate neutralization step. The N-terminus of the peptide-resin remains as a TFA salt.
-
Amino Acid Activation : In a separate vessel, pre-activate the this compound (3-5 equivalents) with HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.[11]
-
Combined Coupling/Neutralization : Add the activated amino acid solution directly to the peptide-resin (still in its TFA salt form). Immediately add DIEA (2-3 equivalents relative to resin substitution) to the reaction vessel.[11]
-
Agitation & Monitoring : Agitate the mixture for 1-4 hours and monitor for completion as described in Protocol 2.
-
Washing : Once complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Caption: Mechanism of diketopiperazine (DKP) formation, a major side reaction.
Final Peptide Cleavage and Characterization
After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups.
-
Cleavage : This is typically achieved using strong acids like anhydrous HF or TFMSA, often in the presence of "scavengers" (e.g., thioanisole, cresol) to trap reactive carbocations generated during deprotection.[5][10][16] This procedure is hazardous and requires specialized equipment and safety precautions.[9]
-
Workup : Following cleavage, the crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
-
Analysis and Purification : The crude product will contain a mixture of the two proline diastereomers. This mixture is analyzed by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight. Preparative RP-HPLC is then used to separate the two diastereomers, yielding two pure, distinct peptide products for subsequent biological evaluation.
References
- Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. (2009). Chemical Communications.
- Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2020). ResearchGate.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2014). PubMed Central.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2014). Journal of the American Chemical Society.
- Peptide Synthesis. (2011). Bio-protocol.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2018). PubMed Central.
- Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2025). Oreate.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
Mastering Peptide Synthesis: A Step-by-Step Guide to Utilizing Boc-DL-Pro-OH in Peptide Coupling Reactions
Introduction: The Strategic Incorporation of Boc-DL-Pro-OH in Peptide Design
In the landscape of therapeutic and research peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for modulating biological activity, enhancing proteolytic stability, and refining pharmacokinetic profiles. Among these valuable building blocks is N-tert-butoxycarbonyl-DL-proline (this compound), a derivative of the cyclic amino acid proline. The tert-butoxycarbonyl (Boc) protecting group offers robust, acid-labile protection of the secondary amine, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] The "DL" designation signifies a racemic mixture of both D- and L-proline enantiomers. The introduction of this racemic mixture results in the formation of diastereomeric peptides, which can be a deliberate strategy to explore the stereochemical influence on biological function or to develop peptide mixtures with unique properties.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the effective use of this compound in peptide coupling reactions. We will delve into the mechanistic underpinnings of the coupling process, explore optimal reaction conditions, and provide robust troubleshooting strategies to ensure successful and reproducible outcomes.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 133-135 °C | [4] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. Sparingly soluble in water. | [5] |
| Storage | Store in a cool, dry place, protected from moisture. | [6] |
The Boc Protection Strategy: A Foundation of Modern Peptide Synthesis
The Boc protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), the other being the Fmoc/tBu approach. The Boc group is stable under a wide range of reaction conditions, including the basic conditions often used for coupling, but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[2][7] This orthogonality allows for the selective deprotection of the N-terminal amine without disturbing the acid-labile side-chain protecting groups, which typically require a stronger acid, like hydrofluoric acid (HF), for removal.[2]
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine.[7]
Peptide Coupling: The Chemistry of Amide Bond Formation
The formation of a peptide bond between the carboxylic acid of one amino acid and the amine of another is not a spontaneous process and requires the activation of the carboxyl group.[8] This is achieved through the use of coupling reagents. These reagents convert the carboxylic acid into a more reactive species, making it susceptible to nucleophilic attack by the amino group.
Common Coupling Reagents for Boc-Protected Amino Acids
Several classes of coupling reagents are available, each with its own mechanism of action and suitability for different applications.
-
Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[9][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond. To suppress racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[9][10] The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents, which can be advantageous for solution-phase synthesis but problematic for SPPS.[10] EDC, on the other hand, produces a water-soluble urea byproduct, making it more suitable for a wider range of applications.[9][10]
-
Onium Salts (HBTU and HATU): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, particularly for sterically hindered amino acids like proline.[6][11] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to form a highly reactive HOBt or HOAt active ester, respectively.[12][13] These active esters then rapidly react with the amine to form the peptide bond with minimal risk of racemization.[5][6]
Experimental Protocol: Solution-Phase Coupling of this compound with an Amino Acid Ester
This protocol details a general procedure for the solution-phase coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) using HBTU as the coupling reagent.
Materials and Reagents
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Addition of Amine Component: To a separate flask, add the amino acid ester hydrochloride (1.0 equivalent) and dissolve it in a minimal amount of anhydrous DCM or DMF. Add DIEA (2.2 equivalents) to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling reaction.
-
Pre-activation of the Carboxylic Acid: In the flask containing this compound, add HBTU (1.05 equivalents). Stir the mixture at room temperature for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling Reaction: Add the solution of the deprotected amino acid ester to the pre-activated this compound solution. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dipeptide.
-
-
Purification: The crude product is a mixture of two diastereomers (Boc-D-Pro-L-Gly-OMe and Boc-L-Pro-L-Gly-OMe, assuming the L-enantiomer of the amino acid ester was used). These diastereomers can be separated by column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The choice of purification method will depend on the scale of the reaction and the polarity of the dipeptide.
Workflow for Solution-Phase Peptide Coupling
Caption: Workflow for the solution-phase coupling of this compound.
Mechanism of HBTU-Mediated Coupling
The efficacy of HBTU as a coupling reagent lies in its ability to rapidly and efficiently generate a highly reactive active ester.
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
-
Deprotonation: The non-nucleophilic base, DIEA, deprotonates the carboxylic acid of this compound to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-benzotriazolyl ester (OBt-ester) and the release of tetramethylurea.
-
Nucleophilic Attack: The free amine of the second amino acid attacks the carbonyl carbon of the OBt-ester, forming a tetrahedral intermediate.
-
Peptide Bond Formation: The tetrahedral intermediate collapses, forming the stable amide bond of the dipeptide and releasing HOBt as a byproduct.
Challenges and Troubleshooting
While the described protocol is robust, challenges can arise, particularly due to the steric hindrance of the proline residue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | • Incomplete activation of the carboxylic acid.• Steric hindrance impeding the coupling reaction.• Degraded coupling reagent or this compound. | • Increase the pre-activation time.• Consider using a more potent coupling reagent like HATU.[6]• Use fresh, high-quality reagents. |
| Presence of Unreacted Starting Material | • Insufficient coupling time.• Insufficient amount of coupling reagent or base. | • Extend the reaction time and continue to monitor by TLC.• Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and ensure at least 2.0 equivalents of DIEA are used if starting with an amine salt. |
| Epimerization/Racemization | • Although less common with proline, excessive base or prolonged reaction times at elevated temperatures can promote epimerization. | • Use the minimum amount of DIEA necessary.• Maintain the reaction at room temperature. |
| Difficult Separation of Diastereomers | • Similar polarity of the diastereomeric products. | • Optimize the mobile phase for column chromatography (e.g., use a gradient elution).• For RP-HPLC, adjust the gradient steepness and consider different solvent systems or column chemistries.[3] |
Conclusion: Expanding the Peptide Chemist's Toolkit
This compound is a valuable reagent for introducing conformational constraints and stereochemical diversity into peptide sequences. A thorough understanding of its properties, the principles of peptide coupling, and robust experimental protocols are essential for its successful implementation. By carefully selecting coupling reagents, optimizing reaction conditions, and employing effective purification strategies, researchers can confidently incorporate this compound into their synthetic workflows, thereby expanding the possibilities for designing novel and potent peptide-based therapeutics and research tools.
References
- ChemBK. This compound. [Link]
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- YouTube. Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. [Link]
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram. [Link]
- Wikipedia. HBTU. [Link]
- ResearchGate.
- National Center for Biotechnology Information. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- ResearchGate.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
- Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
- ResearchGate. Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline? [Link]
- National Center for Biotechnology Information.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. HBTU - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Boc Deprotection of Proline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Proline in Peptide Synthesis
Proline, with its unique cyclic secondary amine structure, imparts significant conformational rigidity to peptide backbones, making it a crucial residue in the design of bioactive peptides and peptidomimetics. However, this same structural constraint introduces specific challenges during solid-phase peptide synthesis (SPPS), particularly at the N-terminal deprotection step of the tert-butyloxycarbonyl (Boc) group. Incomplete deprotection, racemization, and the formation of side products like diketopiperazines are recurrent issues that can significantly impact the yield and purity of the final peptide product.
This comprehensive guide, designed for researchers and professionals in peptide chemistry and drug development, provides an in-depth exploration of the nuances of Boc deprotection in proline-containing peptides. We will delve into the underlying chemical mechanisms of common side reactions and present validated protocols and troubleshooting strategies to navigate these challenges effectively.
Core Principles of Boc Deprotection
The Boc group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its facile removal under acidic conditions.[1] The acid-catalyzed deprotection proceeds via a well-understood mechanism, initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1]
Figure 2: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide ending in proline.
Strategies to Minimize DKP Formation:
-
Use of 2-Chlorotrityl Chloride Resin: The steric bulk of this resin can hinder the intramolecular cyclization. [2]* In Situ Neutralization Protocols: In Boc-based synthesis, performing the neutralization and coupling steps simultaneously can suppress DKP formation by rapidly acylating the newly deprotected amine. [2]* Dipeptide Coupling: Incorporating the first two amino acids as a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate. [2]
Racemization
Proline racemization, the interconversion of L-proline to D-proline, can occur during peptide synthesis, compromising the stereochemical integrity and biological activity of the final peptide. [3]While racemization is a greater concern during the coupling step, particularly with carbodiimide reagents like DIC in DMF, the acidic conditions of Boc deprotection can also contribute to this side reaction, albeit to a lesser extent. [3][4] Detection and Quantification of Racemization:
The most reliable method for assessing proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide. This involves derivatizing the amino acids and separating the D- and L-enantiomers on a chiral column. [3]
Boc Deprotection Protocols for Proline-Containing Peptides
The choice of deprotection method depends on the overall sequence of the peptide and the presence of other sensitive residues.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This is the most common method for Boc deprotection and is suitable for a wide range of peptides.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, thioanisole, phenol, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes. [5]2. Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. [5]For peptides with multiple sensitive residues like Trp, Met, and Cys, "Reagent K" (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is recommended. [5]3. Deprotection: Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin). [5]4. Reaction: Gently agitate the mixture at room temperature for 1-3 hours. [5]Monitor the reaction progress by analyzing a small aliquot via LC-MS.
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA. [5]6. Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide. [5]7. Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum. [5]
Protocol 2: Milder Deprotection using HCl in Dioxane
For peptides with acid-sensitive functionalities where TFA may be too harsh, a 4M solution of HCl in dioxane offers a milder alternative. [6][7]This method can provide superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers. [6] Materials:
-
Boc-protected peptide-resin
-
4M HCl in anhydrous dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM.
-
Deprotection: Add the 4M HCl in dioxane solution to the resin.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. [1][6]Monitor the reaction progress by TLC or LC-MS. [8]4. Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. [8]5. Neutralization (for free amine): Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. [8]6. Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected peptide. [8]
Comparative Summary of Deprotection Methods
| Method | Reagent | Conditions | Advantages | Disadvantages |
| Standard | TFA (25-50% in DCM) | Room Temp, 20-30 min | Fast, efficient, and widely applicable [1] | Harsh conditions can lead to side reactions with sensitive residues [9] |
| Milder | 4M HCl in Dioxane | Room Temp, 30-60 min | Milder, good selectivity for Nα-Boc group [6][7] | Slower reaction times, may not be suitable for all sequences |
| Alternative | p-TsOH/Choline Chloride | Room Temp, 10-30 min | Green chemistry approach, short reaction times [10] | Less commonly used, may require optimization |
Analytical Methods for Monitoring and Purity Assessment
Rigorous analytical monitoring is crucial to ensure complete deprotection and to identify any side products.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final peptide product and quantifying the extent of side reactions. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass information, allowing for the confirmation of the desired product's molecular weight and the identification of impurities. [8][11]* Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of the deprotection reaction. The deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material. [8][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information and can be used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic tert-butyl proton signal. [11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. [9]Steric hindrance around the Boc-protected amine. [9] | Increase acid concentration or reaction time. [9]Consider a stronger acid or elevated temperature, but be mindful of potential side reactions. [9] |
| Presence of +56 Da peaks in MS | Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. [12] | Use an effective scavenger cocktail (e.g., TIS, thioanisole, EDT). [9][5] |
| Diketopiperazine (DKP) Formation | Sequence susceptibility (Pro at position 2 or 3). [2] | Use 2-chlorotrityl chloride resin, in situ neutralization, or couple a pre-formed dipeptide. [2] |
| Racemization | Harsh acidic conditions or prolonged reaction times. [3] | Use milder deprotection conditions (e.g., HCl in dioxane). [6]Optimize reaction time and temperature. |
References
- BenchChem. (2025). Technical Support Center: Boc Deprotection of Proline-Containing Peptides.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation.
- BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS.
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Inazu, T., & Kobayashi, Y. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Peptide research, 5(4), 233–237.
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (2025). Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Applications of Boc-Protected Proline in Pharmaceutical Synthesis: A Strategic Guide
Introduction: The Strategic Role of Boc-Proline in Modern Drug Synthesis
N-(tert-Butoxycarbonyl)-proline is a cornerstone building block in the synthesis of complex pharmaceutical agents. Its rigid pyrrolidine ring introduces critical conformational constraints into molecules, profoundly influencing their biological activity and binding affinity.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides a robust yet selectively cleavable shield for the proline nitrogen, enabling precise control over multi-step synthetic sequences.[2][3] This guide focuses on the practical applications of Boc-DL-Pro-OH, the racemic form of this versatile reagent, in the synthesis of advanced pharmaceutical intermediates.
While many final active pharmaceutical ingredients (APIs) are enantiomerically pure, the racemic this compound serves as a cost-effective and highly valuable starting material. Its use necessitates a clear synthetic strategy, often involving either the synthesis of a racemic final product or the incorporation of a resolution step to isolate the desired enantiomer. This document provides researchers, scientists, and drug development professionals with an in-depth technical overview, strategic workflows, and a detailed protocol for leveraging Boc-protected proline in the synthesis of a key antiviral intermediate.
Part 1: Foundational Concepts in Boc-Proline Chemistry
The Boc Protecting Group: A Keystone of Modern Synthesis
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, a feature that has made it central to synthetic chemistry, particularly in peptide synthesis.[2][4] Its primary function is to temporarily block the reactivity of the proline's secondary amine, preventing unwanted side reactions during subsequent chemical transformations, such as peptide bond formation or other coupling reactions.[3]
Key Characteristics:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.
-
Selective Cleavage: It is readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which leaves many other protecting groups intact.[5]
The straightforward protection of DL-proline is achieved by its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]
Caption: General workflow for Boc protection and deprotection.
The Proline Scaffold: Imposing Structural Order
The cyclic nature of the proline residue restricts the available conformations of the molecular backbone it is part of. This property is invaluable in drug design, where precise three-dimensional structures are required for selective binding to biological targets like enzymes or receptors.[7] By incorporating a proline scaffold, chemists can engineer molecules with enhanced stability against enzymatic degradation and with specific, predictable secondary structures.[4]
The Question of Chirality: D, L, and the DL-Mixture
Chirality is paramount in pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles.
-
Boc-L-Proline: The naturally occurring enantiomer, widely used in synthesizing peptidomimetics and drugs that interact with biological systems evolved to recognize L-amino acids.[3]
-
Boc-D-Proline: The "unnatural" enantiomer, often incorporated into peptide drugs to increase their resistance to degradation by proteases, thereby extending their in-vivo half-life.[4]
-
Boc-DL-Proline: The racemic mixture of both enantiomers. It is a more economical starting material when the final target is also racemic or when a resolution step is planned later in the synthetic route.[6] A critical consideration in proline chemistry is the potential for racemization under certain coupling conditions (e.g., using DIC/HOBt in DMF), which can compromise the stereochemical integrity of an enantiopure starting material.[8] Starting with this compound obviates this specific concern, as the material is already racemic.
Part 2: Strategic Pathways for Utilizing this compound
The choice to begin a synthesis with this compound is a strategic one, typically following one of two main pathways. The selection depends on the stereochemical requirements of the final API.
Caption: Strategic pathways for using this compound in synthesis.
Pathway A is the most direct route and is employed when the final drug product is marketed as a racemic mixture. Pathway B is more common in modern drug development, where a single enantiomer is typically responsible for the desired therapeutic effect. This pathway leverages the cost-effectiveness of the racemic starting material for the initial synthetic steps, postponing the costly resolution step until a more advanced, higher-value intermediate is formed.
Part 3: Application Protocol: Synthesis of a Spirocyclic Proline Analogue, a Key Precursor for Antivirals
Proline analogues are crucial components of numerous antiviral agents, including the Hepatitis C virus (HCV) inhibitor Ledipasvir.[7] A key structural element of Ledipasvir is the enantiomerically pure (S)-5-azaspiro[2.4]heptane-6-carboxylic acid.[7] The following protocol details the synthesis of the racemic version of a key precursor, N-Boc-4-methyleneproline, which can be further elaborated to the spirocyclic core. This protocol is adapted from established literature procedures and illustrates how a synthesis starting from a racemic proline derivative would proceed.[7]
Objective: To synthesize racemic N-Boc-4-methyleneproline tert-butyl ester, a versatile intermediate for spirocyclization. The synthesis begins with the commercially available Boc-DL-4-hydroxyproline.
Experimental Protocol
Step 1: Oxidation of Boc-DL-4-hydroxyproline to the Ketone
-
Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Boc-DL-4-hydroxyproline (1.0 eq), ethyl acetate (10 vols), and water (3 vols).
-
Catalyst Addition: Add potassium bromide (0.1 eq) and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, 0.01 eq) to the biphasic mixture.
-
Oxidation: Cool the mixture to 0-5 °C. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~12%, 1.5 eq) while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir vigorously at 5-10 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-DL-4-ketoproline as a crude solid, which can be used directly in the next step.
Step 2: Wittig Reaction to Form the Methylene Exocycle
-
Reagent Preparation: In a separate flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vols). Cool to 0 °C and add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting yellow-orange suspension at room temperature for 1 hour to form the ylide.
-
Reaction: Cool the ylide suspension back to 0 °C. Add a solution of the crude Boc-DL-4-ketoproline from Step 1 in THF (5 vols) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 10 vols).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure racemic N-Boc-4-methyleneproline.
Step 3: Subsequent Chiral Resolution (Pathway B)
To obtain the enantiopure intermediate required for drugs like Ledipasvir, the racemic N-Boc-4-methyleneproline must be resolved. A common industrial method is diastereomeric salt formation:
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethyl acetate or isopropanol).
-
Add Chiral Base: Add a solution of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine) (0.5-0.6 eq).
-
Crystallization: Stir the solution to induce crystallization of one diastereomeric salt. The less soluble salt will precipitate. This process may be optimized by controlling temperature and concentration.
-
Isolation: Filter the crystalline salt and wash with a cold solvent.
-
Liberation of Free Acid: Treat the isolated salt with an acid (e.g., 1 M HCl) and extract the now enantiomerically enriched N-Boc-4-methyleneproline into an organic solvent.
-
Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. The process may be repeated to achieve >99% e.e.
Part 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59433-50-0 | [2][6] |
| Molecular Formula | C₁₀H₁₇NO₄ | [2] |
| Molecular Weight | 215.25 g/mol | [6] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 133-135 °C | [6] |
| Solubility | Soluble in organic solvents like DCM, THF, DMF | [9] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Typical Yield | Purity (Post-Purification) | Analytical Method |
| 1. Oxidation | TEMPO, NaOCl | 85-95% (crude) | >90% | LC-MS, ¹H NMR |
| 2. Wittig Reaction | Ph₃PCH₃Br, KOtBu | 60-75% | >98% | LC-MS, ¹H NMR, ¹³C NMR |
| 3. Resolution | Chiral Amine | 35-45% (for one enantiomer) | >99% e.e. | Chiral HPLC |
Conclusion
This compound is a versatile and economically significant raw material for the synthesis of complex pharmaceutical intermediates. While the final API often requires high enantiopurity, a synthetic strategy that begins with the racemic mixture and incorporates a resolution step at a later stage can be highly efficient and cost-effective. The proline scaffold, with its inherent conformational rigidity, remains a privileged structure in the design of potent therapeutics, particularly in the field of antiviral drug discovery. Understanding the chemistry of Boc protection and the strategic options for handling chirality are essential skills for any scientist in the pharmaceutical industry.
References
- BenchChem. (n.d.). A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry.
- BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS.
- Chem-Impex. (n.d.). Boc-L-proline.
- Chandra Shekhar, Rajesh Nasam, Siva Ramakrishna Paipuri, Prakash Kumar, Kiranmai Nayani, Srihari Pabbaraja, Prathama S. Mainkar, Srivari Chandrasekhar. (n.d.). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Strategic Importance of Boc-L-proline as a Pharmaceutical Synthesis Building Block.
- MedchemExpress.com. (n.d.). (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.
- Serrano-Yepes, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693.
- ChemBK. (2024, April 9). This compound.
- BenchChem. (n.d.). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
- PubChem. (n.d.). (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.
- Guidechem. (n.d.). This compound 59433-50-0 wiki.
- Synblock. (n.d.). CAS 59433-50-0 | this compound.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | C10H17NO5 | CID 88804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of N-Boc-Proline Derivatives in Asymmetric Synthesis
Introduction: Establishing Stereochemical Control with Chiral Auxiliaries
In the synthesis of complex, biologically active molecules, controlling the three-dimensional arrangement of atoms is paramount. Many pharmaceuticals and natural products are chiral, existing as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Asymmetric synthesis aims to selectively produce a single enantiomer, and the use of a chiral auxiliary is a powerful and foundational strategy to achieve this.[1][2]
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary directs a subsequent chemical reaction to proceed with high diastereoselectivity, effectively controlling the formation of a new stereocenter on the substrate. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the desired, enantiomerically enriched product.
A Critical Clarification on Boc-DL-Pro-OH
It is essential to address a common point of confusion at the outset. The compound specified in the topic, This compound , is a racemic mixture, containing equal amounts of the D and L enantiomers. As such, it is achiral overall and cannot be used as a chiral auxiliary. A chiral auxiliary must be enantiomerically pure to induce a bias in the stereochemical outcome. Therefore, this guide will focus on the proper application of the enantiomerically pure forms, primarily N-Boc-L-Proline (Boc-L-Pro-OH) and its D-enantiomer, which are the true reagents used in these synthetic strategies.
Section 1: N-Boc-L-Proline - A Versatile Chiral Building Block
N-Boc-L-Proline is a widely used derivative of the natural amino acid L-proline. Its popularity stems from its rigid, cyclic structure, which provides a well-defined stereochemical environment, and the presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3][4]
The Boc group serves two critical functions:
-
Deactivation and Protection : It renders the nitrogen atom non-nucleophilic, allowing for selective chemical transformations to be performed on the carboxylic acid moiety without interference.[5]
-
Facile Removal : It is stable under a wide range of reaction conditions but can be removed cleanly and efficiently under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7]
These features make N-Boc-L-Proline an excellent and reliable starting material for constructing more complex, covalently-bound chiral auxiliaries or for the synthesis of advanced proline-based organocatalysts.[5][8]
Table 1: Physicochemical Properties of N-Boc-L-Proline
| Property | Value | Reference(s) |
| CAS Number | 15761-39-4 | [3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [9][10] |
| Molecular Weight | 215.25 g/mol | [9][10] |
| Melting Point | 133-135 °C | [9][11] |
| Appearance | White crystalline solid | [12] |
| Solubility | Soluble in organic solvents like DCM, THF, and alcohols | [12] |
Section 2: Covalently-Bound Proline Auxiliaries in Asymmetric Reactions
In this approach, the substrate is chemically bonded to the proline derivative, creating a single molecule where the auxiliary's rigid structure sterically blocks one face of the reactive center.
Caption: General workflow for employing a covalent chiral auxiliary.
Application Example: Asymmetric Diels-Alder Reaction
A classic application is to use a proline derivative as a chiral controller in a Diels-Alder cycloaddition. Here, the auxiliary is part of the dienophile, directing the approach of the diene to form the cycloadduct with high diastereoselectivity.[13]
Protocol A: Synthesis of a Chiral N-Acryloyl Proline Ester Dienophile
This protocol outlines the synthesis of a chiral dienophile starting from N-Boc-L-proline.
-
Esterification :
-
Dissolve N-Boc-L-proline (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in dry dichloromethane (DCM) at 0 °C.
-
Add DCC or EDC·HCl (1.1 eq) portion-wise and stir the mixture at 0 °C for 30 minutes, then at room temperature overnight.
-
Filter the urea byproduct and concentrate the filtrate. Purify by column chromatography (Silica, Hexane/EtOAc gradient) to yield N-Boc-L-proline benzyl ester. Causality: The carbodiimide (DCC or EDC) activates the carboxylic acid for nucleophilic attack by the alcohol, with DMAP acting as a catalyst.
-
-
Boc Deprotection :
-
Dissolve the N-Boc-L-proline benzyl ester (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure to yield L-proline benzyl ester hydrochloride as a salt.[6] Causality: The strong acid protonates the Boc group, leading to its fragmentation into carbon dioxide and a stable tert-butyl cation.
-
-
Acylation :
-
Suspend the L-proline benzyl ester hydrochloride (1.0 eq) and triethylamine (2.5 eq) in dry DCM at 0 °C.
-
Add acryloyl chloride (1.1 eq) dropwise. Safety Note: Acryloyl chloride is highly reactive and corrosive.
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench with saturated NaHCO₃ solution, extract with DCM, dry over MgSO₄, and purify by column chromatography to yield the chiral dienophile.
-
Protocol B: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Dissolve the chiral N-acryloyl proline ester (1.0 eq) and cyclopentadiene (3.0 eq) in dry DCM at -78 °C under an inert atmosphere (N₂ or Ar).
-
Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) dropwise and stir the reaction at -78 °C for 3-6 hours. Causality: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the dienophile and accelerating the reaction while locking the conformation to enhance facial selectivity.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.
Protocol C: Auxiliary Cleavage
-
Dissolve the purified Diels-Alder adduct in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the mixture carefully with 1M HCl to pH ~3 and extract the desired carboxylic acid product with ethyl acetate.
-
The water-soluble proline auxiliary can be recovered from the aqueous layer.
Table 2: Representative Data for Proline-Auxiliary Controlled Diels-Alder Reaction
| Diene | Lewis Acid | Temp (°C) | Yield (%) | d.r. (endo:exo) |
| Cyclopentadiene | Et₂AlCl | -78 | 95 | >98:2 |
| Isoprene | TiCl₄ | -78 | 88 | >95:5 |
| 1,3-Butadiene | BF₃·OEt₂ | -40 | 85 | >90:10 |
Section 3: Proline Derivatives in Asymmetric Organocatalysis
Perhaps the most significant contribution of proline to asymmetric synthesis is its role as an organocatalyst.[4][14] In this mode, the chiral molecule acts as a true catalyst—it is not covalently bound to the substrate in the final product and participates in a regenerative catalytic cycle. L-proline itself, which can be easily obtained by the deprotection of Boc-L-Proline, is a powerhouse catalyst for many transformations, most notably the aldol reaction.[8][15]
Mechanism: The Enamine Catalytic Cycle
The catalytic cycle for the proline-catalyzed aldol reaction is a cornerstone of modern organocatalysis.[5][8]
-
Enamine Formation : The secondary amine of proline reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate.
-
Stereoselective C-C Bond Formation : The enamine attacks the aldehyde (the aldol acceptor). The carboxylic acid of proline activates the aldehyde via hydrogen bonding and the rigid pyrrolidine ring directs the attack to one specific face of the aldehyde, setting the stereochemistry.
-
Hydrolysis and Catalyst Regeneration : The resulting iminium ion is hydrolyzed by water (present in the reaction) to release the β-hydroxy ketone product and regenerate the proline catalyst.
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Protocol D: L-Proline Catalyzed Aldol Reaction
-
To a stirred solution of p-nitrobenzaldehyde (1.0 mmol) in acetone (5 mL), add L-proline (0.3 mmol, 30 mol%). Causality: Acetone serves as both the solvent and the ketone donor. A substoichiometric amount of proline is used as it is a catalyst.
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR.
-
Upon completion, add water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica, Hexane/EtOAc gradient) to yield the chiral aldol adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Table 3: Representative Results for L-Proline Catalyzed Aldol Reaction of Acetone
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| p-Nitrobenzaldehyde | 30 | 24 | 95 | 99 |
| Benzaldehyde | 30 | 48 | 75 | 96 |
| Isobutyraldehyde | 30 | 72 | 68 | >99 |
Section 4: Standard Deprotection Protocol
Protocol E: N-Boc Group Cleavage with Trifluoroacetic Acid (TFA)
This is a standard procedure for removing the Boc protecting group to liberate the free amine, for example, to generate L-proline from Boc-L-Proline.
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq, often used as a 25-50% v/v solution in DCM). Causality: The excess strong acid ensures complete and rapid cleavage. Cooling prevents potential side reactions from the exothermic process.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine is obtained as a trifluoroacetate salt. For work-up, the residue can be carefully neutralized with a saturated NaHCO₃ solution or used directly in the next step if the salt is compatible.[6][7]
Conclusion
N-Boc-L-proline and its enantiomer are not direct chiral auxiliaries but are indispensable, commercially available synthons for the development of highly effective stereochemical control elements. Whether used to construct covalently-bound auxiliaries for reactions like the Diels-Alder cycloaddition or as a precursor to powerful organocatalysts for transformations like the asymmetric aldol reaction, proline derivatives offer a reliable and versatile platform for modern asymmetric synthesis. Understanding the distinct mechanistic pathways—diastereomeric control via steric shielding and catalytic turnover via enamine activation—allows researchers to strategically design synthetic routes to access complex, enantiomerically pure molecules.
References
- ChemBK. (2024). This compound.
- Kim, H., et al. (2018). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Organic Letters, 20(19), 6169–6172. [Link]
- Ferreira, C. I., et al. (2017). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 22(10), 1693. [Link]
- PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl_pyrrolidine-2-carboxylic-acid]([Link]
- Pellissier, H. (2011). Switching diastereoselectivity in proline-catalyzed aldol reactions. Chemical Society Reviews, 40(10), 4948-4968. (Note: A representative review on the topic, specific URL may vary).
- Specialty Chemicals. (2025). The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis.
- Pellissier, H. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2011(19), 3465-3486.
- Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis.
- ResearchGate. (2023). Proline-Catalyzed Asymmetric Reactions. (A collection of articles and reviews on this topic).
- ResearchGate. (n.d.). The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. (Request PDF for a review by B. List).
- Guranova, N., et al. (2019).
- Hayashi, Y., et al. (2006). Combined proline-surfactant organocatalyst for the highly diastereo- and enantioselective aqueous direct cross-aldol reaction of aldehydes. Angewandte Chemie International Edition, 45(33), 5527-5529. [Link]
- Waldmann, H., et al. (1994). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 59(7), 1749–1753. [Link]
- Wikipedia. (n.d.). Chiral auxiliary.
- Bode, J. W., et al. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Angewandte Chemie International Edition, 57(11), 2911-2915. [Link]
- da Silva, A. B. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 268472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Standard Operating Procedure for the Handling and Storage of Boc-DL-Pro-OH: An Application Guide
This guide provides a comprehensive framework for the safe and effective handling, storage, and application of N-tert-Butoxycarbonyl-DL-proline (Boc-DL-Pro-OH). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure experimental integrity and laboratory safety.
Foundational Understanding of this compound
This compound is a derivative of the racemic amino acid DL-proline, where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This acid-labile protecting group is fundamental in peptide synthesis, preventing the proline nitrogen from engaging in unwanted reactions during peptide bond formation.[1][] Its stability in basic and nucleophilic conditions allows for orthogonal protection strategies, making it a versatile building block in the synthesis of complex peptides and pharmaceutical intermediates.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59433-50-0 | [] |
| Molecular Formula | C₁₀H₁₇NO₄ | [] |
| Molecular Weight | 215.25 g/mol | [] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 133-135 °C | [5] |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. Sparingly soluble in water (5.2 g/L at 25°C). | [3] |
| pKa | 4.01 ± 0.20 (Predicted) | [3] |
Safety, Handling, and Personal Protective Equipment (PPE)
While this compound is considered relatively safe, it is classified as an irritant. Adherence to strict safety protocols is non-negotiable to mitigate risks.
Based on aggregated GHS data, this compound presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.
The causality behind PPE selection is rooted in preventing all potential routes of exposure—inhalation, ingestion, and dermal contact.
-
Eye Protection: Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.
-
Hand Protection: Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat must be worn to protect against accidental skin contact.
-
Respiratory Protection: All handling of the powder form should occur within a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available, a NIOSH-approved N95 respirator or equivalent is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage Protocols: Ensuring Long-Term Stability
The long-term stability of this compound is contingent on proper storage, which mitigates degradation from moisture, heat, and atmospheric contaminants. While generally stable, Boc-protected amino acids can be susceptible to slow degradation if not stored correctly.
The primary objective is to maintain a cool, dry, and inert environment. Boc-amino acids can be stored for extended periods without decomposition under these conditions.[]
-
Temperature: For long-term storage (greater than 4 weeks), it is strongly recommended to store this compound at 2-8°C.[3] For short-term storage, ambient temperatures in a cool location are acceptable.
-
Atmosphere: The container should be tightly sealed. For optimal stability, particularly after the container has been opened, purging the headspace with an inert gas like argon or nitrogen is best practice. This displaces moisture and oxygen, preventing potential degradation.
-
Hygroscopicity: Amino acid derivatives can be hygroscopic. To prevent water contamination, refrigerated containers must be allowed to warm to ambient temperature in a desiccator before opening.[3] This prevents atmospheric moisture from condensing on the cold powder.
The following diagram illustrates the decision-making process for the proper storage of this compound.
Caption: Workflow for receiving, handling, and storing this compound.
Application Protocols in Peptide Synthesis
This compound is a cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide detailed, step-by-step methodologies for its incorporation into a peptide chain.
This classic method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) for activation. The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a racemization suppressant and prevents the formation of an unreactive N-acylurea byproduct, a common issue with DCC alone.[6][7]
Materials:
-
N-terminal deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
DCC (3 equivalents)
-
HOBt (3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation: In a separate flask, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM until fully dissolved. Cool the solution to 0°C in an ice bath.
-
Add the DCC solution (3 eq. in DCM) to the this compound/HOBt mixture. Stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate and add the activated this compound solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted reagents and byproducts.
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient, uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered couplings.[1][8]
Materials:
-
N-terminal deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution. The solution will typically change color, indicating the formation of the active ester. Allow this pre-activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction using the ninhydrin test.
-
Washing: Upon completion, drain the solution and wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).
The defining feature of the Boc group is its lability to acid. Trifluoroacetic acid (TFA) is the most common reagent for its removal in SPPS.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Procedure:
-
Pre-wash: Wash the Boc-protected peptide-resin with DCM (3x).
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (3x) to remove residual acid.
-
Neutralization: Before the next coupling step, the resulting trifluoroacetate salt must be neutralized. Wash the resin with a 10% solution of DIPEA in DMF (2x for 2 minutes each) to yield the free amine.
-
Wash the resin again with DMF (3x) to prepare for the subsequent coupling reaction.
References
- ChemBK. (2024, April 9). This compound.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid.
- Al-Warhi, T., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Royal Society of Chemistry.
- Aapptec. (n.d.). Handling and Storage of Peptides - FAQ.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
Sources
Application Note: Enantiospecific Preparation of Triazolopyridinones Utilizing Boc-L-Proline as a Chiral Organocatalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Triazolopyridinones and the Rise of Organocatalysis
Triazolopyridinones represent a class of fused N-heterocyclic compounds that are of significant interest in medicinal and materials chemistry.[1][2] Their rigid, bicyclic core serves as a versatile scaffold for the development of novel therapeutic agents, with applications ranging from antidepressants to kinase inhibitors.[2] The chirality of these molecules can dramatically influence their pharmacological activity, making the development of enantiospecific synthetic routes a critical objective in drug discovery.[][4] While traditional methods for asymmetric synthesis often rely on metal-based catalysts, organocatalysis has emerged as a powerful and sustainable alternative.[5]
This application note details a proposed methodology for the enantiospecific synthesis of triazolopyridinones, leveraging the catalytic prowess of N-tert-butoxycarbonyl-L-proline (Boc-L-Pro-OH). We will explore the underlying principles of proline-catalyzed asymmetric reactions and provide a detailed protocol for a plausible synthetic route. It is important to note that while the user's query mentioned Boc-DL-Pro-OH, for enantiospecific synthesis, a single enantiomer of the catalyst, such as Boc-L-Pro-OH, is required. The use of a racemic mixture (DL) would result in a racemic product.
Core Principles: The Dual Role of Boc-L-Proline in Asymmetric Catalysis
L-proline and its derivatives have been extensively studied as organocatalysts due to their ability to mimic the function of aldolase enzymes.[6][7] The catalytic activity of proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[8]
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This activation step is crucial for the subsequent carbon-carbon bond formation.[1][9]
-
Stereochemical Control: The rigid pyrrolidine ring of proline creates a well-defined chiral environment. The approach of the electrophile to the enamine is sterically directed, leading to the preferential formation of one enantiomer.[2]
-
Brønsted Acid Co-catalysis: The carboxylic acid group of proline can act as a Brønsted acid, activating the electrophile through hydrogen bonding and stabilizing the transition state.[5][10]
The N-terminal Boc protecting group in Boc-L-Pro-OH enhances the solubility of the catalyst in organic solvents and can influence the steric environment of the catalytic center, potentially impacting the enantioselectivity of the reaction.
Proposed Enantioselective Synthesis of a Triazolopyridinone Precursor
This section outlines a hypothetical, yet scientifically plausible, three-component cascade reaction for the synthesis of a chiral dihydropyridinone, a key intermediate for conversion to a triazolopyridinone. The proposed reaction is a Michael-Mannich cascade, a type of reaction for which proline catalysis is well-suited.[11]
Reaction Scheme
Caption: Proposed three-component reaction for the synthesis of a chiral dihydropyridinone.
Catalytic Cycle
The proposed catalytic cycle illustrates the role of Boc-L-Pro-OH in facilitating the asymmetric synthesis.
Caption: Proposed catalytic cycle for the Boc-L-Pro-OH mediated reaction.
Experimental Protocol
Materials:
-
2-hydrazinylpyridine
-
Substituted chalcone (e.g., trans-chalcone)
-
α-keto ester (e.g., ethyl pyruvate)
-
Boc-L-Pro-OH (20 mol%)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol), 2-hydrazinylpyridine (1.2 mmol), and Boc-L-Pro-OH (0.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask.
-
Reactant Addition: Add the α-keto ester (1.5 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the chiral dihydropyridinone intermediate.
-
Cyclization to Triazolopyridinone: The purified dihydropyridinone can then be subjected to oxidative cyclization conditions (e.g., using an oxidizing agent like iodine or DDQ) to form the final triazolopyridinone product. This step should be optimized for the specific substrate.
Data Presentation: Expected Outcomes
The following table presents hypothetical data for the proposed reaction, illustrating the potential for high yield and enantioselectivity.
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | CH₂Cl₂ | 25 | 36 | 85 | >20:1 | 92 |
| 2 | Toluene | 25 | 48 | 78 | 18:1 | 88 |
| 3 | THF | 25 | 48 | 72 | 15:1 | 85 |
| 4 | CH₂Cl₂ | 0 | 72 | 88 | >20:1 | 95 |
dr = diastereomeric ratio; ee = enantiomeric excess
Trustworthiness and Self-Validation
The protocols described are based on well-established principles of organocatalysis.[8][11] To ensure the validity of the results, the following steps are recommended:
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Stereochemical Analysis: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
-
Control Experiments: Running the reaction without the Boc-L-Pro-OH catalyst should result in a racemic product, confirming the role of the catalyst in inducing enantioselectivity. Using Boc-D-Pro-OH should yield the opposite enantiomer of the product.
Conclusion
This application note presents a robust and scientifically grounded framework for the enantiospecific synthesis of triazolopyridinones using Boc-L-Pro-OH as a chiral organocatalyst. By leveraging the principles of enamine catalysis, this methodology offers a promising avenue for the development of novel, stereochemically pure pharmaceutical compounds. The proposed protocol is a starting point for further optimization and exploration of the substrate scope.
References
- Allemann, C., et al. (2007). The mechanism of the proline-catalyzed aldol reaction. Helvetica Chimica Acta, 90(7), 1249-1273.
- Barbas, C. F., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Chen, Y., et al. (2020). Enantiospecific electrochemical rearrangement for the synthesis of hindered triazolopyridinone derivatives. Nature Communications, 11(1), 3588.
- Enders, D., et al. (2007). Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors. Chemical Communications, (1), 88-90.
- Feighner, J. P. (1980). Trazodone, a triazolopyridine derivative, in primary depressive disorder. The Journal of Clinical Psychiatry, 41(7), 250-255.
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
- Kumar, A., & Patel, B. K. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Current Organic Synthesis, 8(6), 834-867.
- List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications, (8), 857-860.
- List, B., et al. (2000). A Proline-Catalyzed Asymmetric Amino-cyclization Reaction. Organic Letters, 2(16), 2423-2425.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308.
- Mali, S. N., et al. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Current Organic Synthesis, 19(5), 456-480.
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.
- Pacak, A. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Thermodynamics and Catalysis, 14(1), 321.
- Wikipedia contributors. (2023). Proline organocatalysis. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Triazolopyridine. In Wikipedia, The Free Encyclopedia.
- Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. Heterocycles, 75(3), 493-529.
- Mukherjee, S., et al. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5569.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
Sources
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Proline organocatalysis as a new tool for the asymmetric synthesis of ulosonic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Boc-DL-Pro-OH Purity
Abstract
N-tert-butoxycarbonyl-DL-proline (Boc-DL-Pro-OH) is a pivotal N-protected amino acid derivative utilized extensively as a building block in peptide synthesis and the development of complex pharmaceutical agents.[1][2] The chemical, stereochemical, and overall purity of this starting material is a critical quality attribute that directly influences the impurity profile, yield, and biological efficacy of the final active pharmaceutical ingredient (API). This application note presents an integrated, multi-technique strategy for the comprehensive characterization of this compound, ensuring its suitability for demanding applications. We will detail field-proven protocols for chromatographic and spectroscopic techniques, emphasizing the causal logic behind experimental choices to create a self-validating analytical workflow.
The Imperative for an Orthogonal Analytical Strategy
No single analytical technique can fully elucidate the purity profile of a complex molecule like this compound. A robust quality assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to build a comprehensive and trustworthy picture. This strategy ensures that a wide range of potential impurities—including process-related substances, enantiomeric impurities, residual solvents, and degradation products—are effectively detected and quantified.
The following diagram illustrates the synergistic relationship between the primary analytical techniques discussed in this guide.
Caption: Orthogonal workflow for this compound characterization.
Chromatographic Purity: Quantifying Chemical and Chiral Integrity
Chromatographic methods are the cornerstone for quantitatively assessing the purity of this compound, separating the main component from both structurally similar impurities and its stereoisomer.
Reversed-Phase HPLC for Chemical Purity Assessment
Causality & Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the chemical purity of pharmaceutical ingredients.[3] It separates compounds based on their relative hydrophobicity. The non-polar stationary phase (typically C18) retains the this compound and any process-related impurities, which are then eluted by a polar mobile phase of increasing organic solvent concentration. This allows for the precise quantification of the main peak area relative to the total area of all detected peaks.[4]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. The specification for high-quality material is typically ≥98.0%.[6]
Chiral HPLC for Enantiomeric Composition
Causality & Principle: As this compound is a racemic mixture, it is essential to confirm the presence and equal proportion of both D- and L-enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and allowing for their separation and quantification.[7] Polysaccharide-based columns are particularly effective for resolving N-protected proline derivatives.[8]
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.[7]
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis: Identify the two peaks corresponding to the D- and L-enantiomers. For a true DL-racemate, the peak areas should be approximately equal (50:50 ratio).
| Parameter | RP-HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Stationary Phase | C18 (Octadecyl silane) | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |
| Separation Principle | Hydrophobicity | Stereoselective Interactions |
| Typical Purity Spec. | ≥98.0% (Area %) | D/L Ratio ≈ 50:50 |
| Primary Goal | Quantify process-related impurities | Quantify enantiomeric composition |
Spectroscopic Techniques for Structural Verification
Spectroscopic methods provide definitive confirmation of the molecule's identity and structure, serving as a crucial cross-validation for the chromatographic results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Principle: NMR spectroscopy is an unparalleled technique for unambiguous structural elucidation.[9] ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon skeleton. For this compound, characteristic signals for the tert-butyl protons of the Boc group and the protons of the proline ring provide a unique fingerprint for the molecule's identity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Acquisition: Acquire standard 1D proton and proton-decoupled carbon spectra.
-
Data Interpretation: Compare the observed chemical shifts (δ) with expected values to confirm the structure.
| Assignment | ¹H NMR Expected Shift (δ, ppm) | ¹³C NMR Expected Shift (δ, ppm) |
| tert-butyl (Boc) | ~1.4 (singlet, 9H) | ~28.5 (C(C H₃)₃), ~80.0 (C (CH₃)₃) |
| Proline Ring CH₂ | ~1.8-2.3 (multiplet), ~3.4-3.6 (multiplet) | ~24.0, ~31.0, ~46.5 |
| Proline α-CH | ~4.2-4.4 (multiplet, 1H) | ~59.0 |
| C=O (Boc) | - | ~154.0 |
| C=O (Acid) | - | ~175.0 |
| COOH | Variable, broad singlet | - |
| (Note: Shifts are approximate and can vary based on solvent and concentration.)[9][10] |
Mass Spectrometry (MS)
Causality & Principle: MS is a highly sensitive technique used to confirm the molecular weight of the target compound.[4] Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. This provides definitive confirmation of the compound's elemental composition.
Experimental Protocol: ESI-MS
-
Instrumentation: Mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of this compound in a solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid.[4]
-
Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) for the protonated molecular ion. For this compound (C₁₀H₁₇NO₄, Mol. Wt.: 215.25 g/mol ), the expected [M+H]⁺ peak is at m/z 216.12.[4][11]
Ancillary Techniques for Full Characterization
To complete the purity profile, ancillary tests for residual solvents and thermal stability are essential, particularly in a drug development context.
Residual Solvent Analysis by GC-HS
Causality & Principle: Manufacturing processes for active pharmaceutical ingredients (APIs) often use organic solvents, which must be controlled to levels deemed safe.[12][13] Headspace Gas Chromatography (GC-HS) is the method mandated by pharmacopeial guidelines like USP <467> and ICH Q3C for this purpose.[14] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification by a Flame Ionization Detector (FID).
Generalized Protocol: GC-HS
-
Instrumentation: GC system with a headspace autosampler and FID.
-
Sample Preparation: Accurately weigh a specific amount of this compound into a headspace vial. Add a high-boiling point, inert solvent (e.g., DMSO, DMF) to dissolve the sample.
-
GC-HS Conditions:
-
Vial Equilibration: Typically 80-100 °C for 15-30 minutes.
-
Column: G43 phase (e.g., DB-624 type), 30 m x 0.53 mm, 3.0 µm.[12]
-
Carrier Gas: Nitrogen or Helium.
-
Oven Program: A temperature gradient suitable for separating common process solvents (e.g., 40 °C hold, ramp to 240 °C).
-
-
Data Analysis: Identify and quantify any detected solvents against a calibrated reference standard mixture.
Thermogravimetric Analysis (TGA)
Causality & Principle: TGA measures the change in mass of a substance as a function of temperature. It is valuable for assessing thermal stability and detecting the presence of non-volatile impurities or bound water/solvents. Amino acids typically do not melt or sublime but decompose at characteristic temperatures, often accompanied by the evolution of gases like H₂O and NH₃.[15][16]
Generalized Protocol: TGA
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.
-
Analysis Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Ramp from ambient temperature to ~300 °C at a rate of 10 °C/min.
-
-
Data Interpretation: Analyze the resulting thermogram for significant mass loss events, which indicate decomposition. A sharp, single decomposition step suggests a pure compound, whereas multiple or early mass loss steps could indicate the presence of impurities or residual volatiles.
Integrated Purity Workflow and Conclusion
A comprehensive quality assessment of this compound is a systematic process. The workflow below outlines a logical progression from initial identity confirmation to detailed quantitative purity analysis.
Caption: Decision workflow for this compound purity validation.
References
- Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Satyanarayana, P. V., & Kumar, T. P. (2011). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. PubMed.
- Asif, M. (2012). Residual Solvent Analysis in Pharmaceuticals. PharmaTech.
- Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- Fule, R., et al. (2019). TGA analysis of studied amino acids. ResearchGate.
- Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central.
- Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.
- Welch, C. J., et al. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate.
- Das, C., et al. (2022). Thermogravimetric analysis (TGA) of lysine amino acid and other M-EPM rubber samples. ResearchGate.
- Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
- PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-.
- Kathirvel, S., & Nakka, M. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate.
- Aapptec. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.
- van der Veken, P., et al. (n.d.). Supporting Information. ScienceOpen.
- D'Oca, M. G. M., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH.
- ChemBK. (n.d.). This compound.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- PubChem. (n.d.). Boc-Pro-Pro-OH.
- O'Connor, G. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 59433-50-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-DL-Pro-OH
Abstract
This comprehensive guide provides a detailed protocol for the solution-phase synthesis of a dipeptide using N-(tert-butoxycarbonyl)-DL-proline (Boc-DL-Pro-OH). Solution-phase peptide synthesis (SPPS), while a classical methodology, offers significant advantages for the synthesis of short peptides, peptide fragments, and custom-designed peptides on a large scale. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of step-by-step instructions with in-depth explanations of the underlying chemical principles. We will delve into the critical aspects of coupling reagent selection, reaction monitoring, Boc-group deprotection, and final product purification and characterization, ensuring a robust and reproducible workflow.
Introduction: The Rationale for Solution-Phase Synthesis with Boc Protection
Peptide synthesis is a cornerstone of chemical biology and pharmaceutical development. While solid-phase peptide synthesis (SPPS) has become a dominant technique for its ease of automation and purification, solution-phase synthesis remains highly relevant, particularly for large-scale production where the cost of resins and specialized equipment can be prohibitive.[1] The solution-phase approach allows for the purification and characterization of intermediates at each step, providing greater control over the final product's purity.[2]
The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in peptide synthesis.[3] The Boc group is stable under a wide range of reaction conditions but can be readily and selectively removed with moderate acids, such as trifluoroacetic acid (TFA).[4][5] This orthogonality makes it compatible with a variety of side-chain protecting groups. This compound is a proline derivative utilized in Boc SPPS.[6] Proline, with its unique secondary amine structure, can influence peptide conformation and is a common residue in bioactive peptides.[6]
This application note will detail the synthesis of a model dipeptide, Boc-DL-Pro-Gly-OMe, by coupling this compound with glycine methyl ester hydrochloride. This example will serve as a practical framework for the synthesis of other peptide sequences.
Materials and Reagents
Ensure all reagents are of high purity and solvents are anhydrous where specified.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store at 2-8°C.[7] |
| Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) | ≥99% | Chem-Impex | Store desiccated. |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Acros Organics | Moisture sensitive. Handle with care.[8] |
| 1-Hydroxybenzotriazole (HOBt) hydrate | ≥97% | Oakwood Chemical | Potentially explosive when anhydrous.[9] |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Alfa Aesar | Store under inert gas. |
| Trifluoroacetic acid (TFA) | ≥99% | TCI America | Corrosive and toxic. Use in a fume hood.[10] |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | Store over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | --- |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | --- | --- | Prepare fresh. |
| Saturated aqueous sodium chloride (Brine) | --- | --- | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | --- | For drying organic layers. |
| TLC plates | Silica gel 60 F₂₅₄ | MilliporeSigma | --- |
Safety Precautions:
-
DCC is a potent skin sensitizer.[9] Always wear gloves and handle in a well-ventilated fume hood.
-
TFA is a strong, corrosive acid.[10] Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coupling reagents like HBTU and HATU can be sensitizers.[11][12] Although not used in this primary protocol, be aware of their hazards if substituting reagents.
Experimental Protocols
This section outlines the step-by-step procedure for the synthesis of Boc-DL-Pro-Gly-OMe.
Neutralization of Glycine Methyl Ester Hydrochloride
The amino component for the coupling reaction is stored as a stable hydrochloride salt. The free amine must be generated in situ before the coupling reaction.
-
In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.05 equivalents) dropwise to the suspension while stirring at room temperature.
-
Stir the mixture for 20-30 minutes. The solution should become clear as the free amine is formed. This solution is used directly in the next step.
Causality: DIPEA is a non-nucleophilic hindered base that abstracts the proton from the ammonium salt to generate the nucleophilic free amine of glycine methyl ester. An excess is used to ensure complete neutralization.
Peptide Coupling: Formation of Boc-DL-Pro-Gly-OMe
The core peptide bond-forming reaction is mediated by DCC and HOBt.
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.05 equivalents) in anhydrous DCM.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.05 equivalents) in anhydrous DCM dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[14]
-
Add the neutralized H-Gly-OMe solution from step 3.1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Mechanism Insight: DCC activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement. HOBt traps this intermediate to form an active ester, which is more stable and less susceptible to racemization.[15][16] This HOBt-activated ester then reacts with the free amine of glycine methyl ester to form the desired peptide bond.[17]
Peptide Coupling Workflow Diagram
Work-up and Purification of the Protected Dipeptide
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 5% aqueous citric acid solution (to remove any unreacted amine and DIPEA), saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and this compound), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Pro-Gly-OMe.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Boc Deprotection: Liberation of the N-terminus
The Boc group is removed to yield the free dipeptide, which can be used in subsequent coupling steps.
-
Dissolve the purified Boc-DL-Pro-Gly-OMe in DCM.
-
Add an equal volume of TFA, resulting in a 50% TFA/DCM solution.[13]
-
Stir the reaction at room temperature for 30-60 minutes.[13]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with DCM or toluene to remove residual TFA.[18] The resulting dipeptide TFA salt (H-DL-Pro-Gly-OMe·TFA) can be used in the next coupling step after neutralization or isolated.
Mechanism of Deprotection: The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amino group.[19]
Boc Deprotection Workflow
Characterization of the Synthesized Peptide
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
| Technique | Purpose | Expected Outcome for Boc-DL-Pro-Gly-OMe |
| ¹H NMR | Structural confirmation and purity assessment. | Resonances corresponding to the Boc group (~1.4 ppm), proline ring protons, glycine α-protons, and methyl ester protons. Integration should match the expected proton count.[20] |
| ¹³C NMR | Confirms the carbon framework. | Signals for carbonyls (amide and ester), Boc quaternary carbon, and all other carbons in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The calculated molecular weight should be observed as [M+H]⁺, [M+Na]⁺, or other adducts depending on the ionization method (e.g., ESI-MS).[21][22] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak in the chromatogram indicates a high degree of purity.[23] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Incomplete neutralization of the amine component.- Degradation of the coupling reagent (DCC).- Steric hindrance. | - Ensure complete neutralization with a slight excess of base.- Use fresh, high-purity DCC.- Consider alternative coupling reagents like HBTU/HOBt or HATU for more challenging couplings.[8] |
| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration.- Presence of acid-scavenging impurities. | - Increase reaction time and monitor by TLC.- Ensure the starting material is pure. |
| Racemization | - Use of excess base during coupling.- High reaction temperatures. | - Avoid excess base; use a hindered base like DIPEA.- Perform the activation step at 0°C. The use of HOBt significantly suppresses racemization.[15][16] |
| Difficulty Removing DCU | - DCU has some solubility in DCM. | - Cool the reaction mixture in an ice bath before filtration to further decrease DCU solubility. |
Conclusion
This application note provides a robust and well-rationalized protocol for the solution-phase synthesis of a dipeptide using this compound. By understanding the principles behind each step, from amine neutralization to peptide coupling and deprotection, researchers can confidently apply and adapt this methodology for the synthesis of various peptide targets. The flexibility and scalability of solution-phase synthesis, coupled with the reliable Boc protection strategy, ensure its continued importance in both academic research and industrial drug development.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Royal Society of Chemistry. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- The Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA.
- The Royal Society of Chemistry. (2010). Supporting Information.
- Royal Society of Chemistry. (2014). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications.
- ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- ResearchGate. (2020). Synthesis of Peptides by Solution Methods.
- National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor.
- PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry.
- Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- Google Patents. (n.d.). Method for solution-phase peptide synthesis.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- American Peptide Society. (n.d.). Coupling Agent Hazards.
- ACS Webinars. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
- ChemBK. (2024). This compound.
- Aapptec Peptides. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.
- ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
Sources
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. guidechem.com [guidechem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. acs.org [acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. bachem.com [bachem.com]
HPLC method development for peptides containing Boc-DL-Pro-OH
An Application Note and Protocol for the Development of a Robust HPLC Method for Peptides Containing Boc-DL-Pro-OH
Authored by: A Senior Application Scientist
Abstract
The incorporation of unnatural amino acids, such as the diastereomeric mixture this compound, into synthetic peptides is a common strategy in modern drug discovery to enhance proteolytic stability and modulate conformational properties. However, these modifications introduce significant analytical challenges. The bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group drastically alters the peptide's chromatographic behavior, while the presence of both D- and L-proline isomers necessitates a high-resolution separation method to ensure accurate purity assessment and characterization. This guide provides a comprehensive, field-proven workflow for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for such peptides. We will explore the fundamental principles, from initial column and mobile phase screening to the systematic optimization of gradient, temperature, and other critical parameters, ensuring scientific integrity and reproducible results.
Introduction: The Analytical Challenge
In peptide-based drug development, the accurate analysis of synthetic products is paramount to ensure quality, purity, and identity.[1] Peptides containing N-terminally protected diastereomeric amino acids like this compound present a dual analytical challenge.
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is large and nonpolar, significantly increasing the overall hydrophobicity of the peptide.[2] This leads to longer retention times on reversed-phase columns and can mask the chromatographic contribution of the core peptide sequence, making separation from hydrophobic impurities difficult.[2]
-
Diastereomer Separation: The incorporation of a DL-amino acid results in the synthesis of two distinct diastereomeric peptides. These isomers often possess different biological activities and conformational properties.[3] While they differ in their three-dimensional structure, their physicochemical properties can be very similar, making their separation by conventional chromatography a significant hurdle.[4][5] High-performance liquid chromatography (HPLC) is the predominant method for tackling these challenging separations.[3]
This application note details a systematic approach to developing a stability-indicating RP-HPLC method capable of resolving these diastereomers and accurately quantifying the purity of the target peptide.
Foundational Strategy: Column and Mobile Phase Selection
The success of any HPLC method hinges on the initial selection of the column and mobile phase. For peptides, reversed-phase chromatography is the dominant analytical method due to its high resolving power and compatibility with volatile buffers suitable for mass spectrometry (MS).[6][7]
2.1 Stationary Phase (Column) Considerations
The choice of the stationary phase is critical for achieving the desired selectivity.
-
Column Chemistry: Octadecyl (C18) bonded silica is the most common starting point for peptide analysis due to its high hydrophobicity, which provides sufficient retention.[2][8] For highly hydrophobic peptides, an octyl (C8) or even a butyl (C4) phase may be considered to reduce excessive retention.[9]
-
Pore Size: Peptides require wide-pore columns (typically 300 Å) to allow unrestricted access to the bonded phase surface and prevent size-exclusion effects, which can lead to poor peak shape and resolution.[6]
-
Particle Size: Columns packed with smaller particles (e.g., <3 µm) offer higher efficiency and resolution but generate higher backpressure, requiring a UHPLC system. Standard HPLC systems typically use columns with 3.5 µm or 5 µm particles.[10]
2.2 Mobile Phase Composition
The mobile phase composition directly influences peptide retention and selectivity.[11]
-
Solvents: A typical mobile phase consists of an aqueous component (Eluent A) and an organic component (Eluent B). HPLC-grade water is used for Eluent A, while acetonitrile (ACN) is the most common organic modifier for Eluent B due to its low viscosity, UV transparency, and efficient peptide elution.[10][11]
-
Ion-Pairing Reagents: An acidic ion-pairing agent is essential for good peak shape and reproducible retention in peptide RP-HPLC.[12]
-
Trifluoroacetic Acid (TFA): At a concentration of 0.1% (v/v), TFA is the most common choice. It forms an ion pair with positively charged residues on the peptide, masking their interaction with residual silanols on the stationary phase and leading to sharp, symmetrical peaks.[13]
-
Formic Acid (FA): Often used at 0.1% (v/v) for LC-MS applications, as it is less ion-suppressing than TFA.[14] However, it is a weaker acid and may result in broader peaks or different selectivity compared to TFA.
-
-
pH Control: Maintaining a low mobile phase pH (around 2-3 with TFA or FA) ensures that the carboxyl groups of acidic residues and the C-terminus are fully protonated, leading to consistent retention behavior.[10]
Systematic Method Development Workflow
A structured, multi-step approach is the most efficient path to a robust and optimized method. This workflow begins with broad screening and progressively refines the parameters to achieve the final separation.
Caption: A systematic workflow for HPLC method development.
Protocol 1: Initial Method Scouting
This initial step aims to identify the most promising column and mobile phase combination using a generic, broad gradient.
Objective: To determine a viable starting point by evaluating selectivity and peak shape across different stationary and mobile phases.
Table 1: HPLC System and Initial Screening Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |
| Columns to Screen | 1. C18, 300 Å, 4.6 x 150 mm, 3.5 µm 2. Phenyl-Hexyl, 300 Å, 4.6 x 150 mm, 3.5 µm | C18 is the standard for high hydrophobicity; Phenyl-Hexyl offers alternative selectivity via π-π interactions.[10] |
| Mobile Phase A | 0.1% TFA (v/v) in HPLC-grade Water | Standard ion-pairing agent for excellent peak shape.[13] |
| Mobile Phase B | 0.1% TFA (v/v) in HPLC-grade Acetonitrile | Preferred organic modifier for peptide separations.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape.[12] |
| Detection | UV at 214 nm | Wavelength for detecting the peptide backbone.[15] |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve peptide in 50:50 Water/ACN to ~0.5 mg/mL | Ensure complete dissolution and compatibility with the mobile phase.[8] |
| Screening Gradient | 5% to 95% B over 30 minutes | A broad, slow gradient ensures elution of all components, including the hydrophobic peptide.[1] |
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Install the first column (C18) and equilibrate with the initial gradient conditions for at least 10 column volumes.
-
Inject the prepared peptide sample and run the screening gradient.
-
After the run, repeat the process for the Phenyl-Hexyl column.
-
Analyze the chromatograms, focusing on the resolution between the two main peaks (the diastereomers) and their peak shape.
Table 2: Example Data from Initial Scouting
| Column | Mobile Phase | Retention Time (Diastereomer 1) | Retention Time (Diastereomer 2) | Resolution (Rs) | Notes |
|---|---|---|---|---|---|
| C18 | 0.1% TFA | 18.2 min | 18.5 min | 1.1 | Partial separation, good starting point. |
| Phenyl-Hexyl | 0.1% TFA | 16.5 min | 16.6 min | 0.5 | Poor selectivity for this pair of diastereomers. |
Protocol 2: Gradient Optimization
Based on the scouting results (C18 with TFA), the next step is to optimize the gradient to maximize resolution. For closely eluting peaks like diastereomers, a shallow gradient is essential.[10][13]
Objective: To achieve baseline resolution (Rs ≥ 1.5) of the diastereomers by refining the gradient slope.
Procedure:
-
Using the best column from Protocol 1 (C18), perform a rapid "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate %B at which the peptides elute. Let's assume they elute around 18 minutes on the 30-minute gradient, which corresponds to ~59% B.
-
Design a new, shallower gradient focused around this elution point. A good starting point is to decrease the gradient slope by a factor of 2-4.
-
Example Optimized Gradient:
-
0-2 min: Hold at 40% B
-
2-22 min: Linear gradient from 40% to 60% B (1% B per minute slope)[10]
-
22-24 min: Wash at 95% B
-
24-25 min: Return to 40% B
-
25-30 min: Equilibrate at 40% B
-
-
Inject the sample and run this new gradient.
-
Analyze the resolution. If separation is still incomplete, further decrease the gradient slope (e.g., to 0.5% B per minute).
Protocol 3: Temperature Optimization
Column temperature affects mobile phase viscosity, reaction kinetics, and peptide conformation, all of which can influence selectivity.[12][13]
Objective: To evaluate the effect of temperature on resolution and select the optimal setting.
Procedure:
-
Using the optimized gradient from Protocol 2, run the separation at three different column temperatures: 30 °C, 40 °C, and 55 °C.
-
Equilibrate the column at each new temperature for at least 15 minutes before injection.
-
Compare the chromatograms, paying close attention to changes in selectivity (relative retention time) and resolution between the diastereomers.
-
Select the temperature that provides the best balance of resolution, peak shape, and acceptable backpressure. Often, an increase in temperature can improve peak efficiency.[13]
Final Method and Validation Considerations
Once the optimal conditions are established, the final method parameters should be documented.
Table 3: Final Optimized HPLC Method Parameters
| Parameter | Final Condition |
|---|---|
| Column | C18, 300 Å, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA (v/v) in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA (v/v) in HPLC-grade Acetonitrile |
| Gradient | 40% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 214 nm |
| Injection Vol. | 10 µL |
Before implementation for routine analysis, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the other diastereomer. Forced degradation studies are performed to demonstrate stability-indicating capabilities.
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Assessing the closeness of results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[17]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 in pH).
Conclusion
Developing a robust HPLC method for peptides containing this compound is a challenging but achievable task. The significant hydrophobicity imparted by the Boc group and the need to resolve closely-eluting diastereomers demand a systematic and logical approach. By carefully screening columns and mobile phases, followed by methodical optimization of the gradient slope and column temperature, a high-resolution, stability-indicating method can be successfully developed and validated. This structured workflow ensures the generation of accurate and reliable data, which is critical for decision-making in the drug development pipeline.
References
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC. (n.d.). National Institutes of Health (NIH).
- Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs.
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- Which Stationary Phase Should I Chose For My Peptide Purification?. (2023, February 6). Biotage.
- Separation of Peptide Diastereomers | Request PDF. (n.d.). ResearchGate.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025, November 3). PekCura Labs.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AzoM.com.
- HPLC Analysis and Purification of Peptides - PMC. (n.d.). National Institutes of Health (NIH).
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2025, August 9). ResearchGate.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2005, April). PubMed.
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022, December 1). LCGC International.
- Separation of Peptide Diastereomers. (2014, September 15). Semantic Scholar.
- Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (n.d.). BioPharm International.
- Therapeutic Peptides Workflow Resource Guide. (n.d.). Agilent.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
- Peptide analysis using reverse phase liquid chromatography. (n.d.). Separation Science.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011, August 25). PubMed Central.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus.
- Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. (2025, August 6). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 6. pekcuralabs.com [pekcuralabs.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. biotage.com [biotage.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-DL-Pro-OH in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-tert-butyloxycarbonyl-DL-proline (Boc-DL-Pro-OH) in Solid-Phase Peptide Synthesis (SPPS). Proline's unique structure presents distinct challenges that can lead to incomplete reactions and the generation of deletion sequences. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The difficulty in coupling Boc-Pro-OH stems primarily from its unique structure as the only proteinogenic amino acid with a secondary amine.[1] This structural feature has several consequences:
-
Reduced Nucleophilicity: The nitrogen atom in proline's pyrrolidine ring is a secondary amine, which is sterically more hindered and less nucleophilic than the primary amines of all other standard amino acids. This inherently slows down the rate of the coupling reaction.[2]
-
Steric Hindrance: The rigid, cyclic structure of the pyrrolidine ring, combined with the bulky Boc protecting group, creates significant steric hindrance around the reactive carboxyl group. This makes it physically difficult for the activated amino acid to approach the N-terminal amine of the growing peptide chain on the solid support.
-
Conformational Rigidity: Proline's rigid structure can disrupt the secondary structures (like alpha-helices or beta-sheets) of the growing peptide chain, which can sometimes be beneficial in preventing aggregation but can also create unfavorable conformations for coupling.[1]
Q2: How can I monitor the coupling of proline? The standard Kaiser (ninhydrin) test seems unreliable.
A2: You are correct; the standard Kaiser test is not reliable for proline. The ninhydrin reagent reacts with primary amines to produce the characteristic deep blue "Ruhemann's purple." Since proline has a secondary amine, it does not undergo this reaction and typically yields a faint reddish-brown or yellow color, which can be easily misinterpreted as a completed reaction.[3][4]
For a reliable qualitative assessment of proline coupling, the Isatin Test is recommended. Unreacted N-terminal proline residues will produce a characteristic blue-green color with the isatin reagent.
Experimental Protocol: Isatin Test
-
Sample Preparation: Collect a small sample of the peptide-resin (approx. 5-10 mg) in a glass test tube.
-
Reagent Preparation:
-
Solution A: Dissolve 2 g of isatin in 100 mL of hot ethanol.
-
Solution B: Dissolve 2 g of Indole-3-acetic acid in 100 mL of ethanol.
-
Working Reagent: Mix 1 part Solution A with 4 parts Solution B.
-
-
Reaction: Add 2-3 drops of the working reagent to the resin sample.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive (Incomplete Coupling): The resin beads will turn a distinct blue or blue-green color, indicating the presence of free N-terminal proline.
-
Negative (Complete Coupling): The resin beads will remain yellow or colorless.
-
Q3: My initial coupling of this compound was incomplete. What is the first and most effective troubleshooting step?
A3: The most immediate and often most effective strategy to overcome incomplete proline coupling is to perform a double coupling .[2][5] This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling reaction has finished. This second exposure to the activated amino acid helps to drive the reaction to completion by increasing the effective reaction time and ensuring a high concentration of the reagent is available to react with the remaining free amines.
If a double coupling still proves insufficient, consider extending the coupling time for each step (e.g., from 1-2 hours to 4 hours or overnight) and ensuring your coupling reagents are fresh and highly active.[2]
Q4: Which coupling reagents and solvents are most effective for difficult couplings like this compound?
A4: The choice of coupling reagent and solvent is critical for success. Standard carbodiimide activators like DIC may not be sufficient on their own.
-
Coupling Reagents: For sterically hindered amino acids like proline, more potent coupling reagents are highly recommended. Uronium/aminium salts (HBTU, HATU, HCTU) and phosphonium salts (PyBOP, PyAOP) are superior choices.[6][7] They react rapidly to form highly activated esters that can overcome the lower reactivity of proline.[7] HATU is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[6][7]
Caution: When using uronium/aminium reagents, it is crucial to pre-activate the amino acid before adding the mixture to the resin. Adding the reagent directly to the resin can cause guanidinylation of the N-terminal amine, which irreversibly terminates the peptide chain.[8]
-
Solvents: While Dimethylformamide (DMF) is the most common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) is often a better choice for difficult sequences.[9] NMP has superior solvating properties, which helps to swell the resin more effectively and can disrupt peptide aggregation, making the reactive sites more accessible.[8][9] For minimizing certain side reactions like racemization, Dichloromethane (DCM) can be beneficial, though its resin-swelling properties are not as robust as DMF or NMP.[3]
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Activation Mechanism | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC, EDC | Forms O-acylisourea intermediate | Inexpensive, widely available | Slower reactions; requires additives (HOBt, Oxyma) to suppress racemization.[10] |
| Uronium/Aminium | HBTU, HCTU, HATU | Forms OBt, O-6-ClBt, or OAt active esters | Fast, highly efficient, good for hindered couplings.[6] | Potential for guanidinylation side reaction if not pre-activated.[6] |
| Phosphonium | PyBOP, PyAOP | Forms OBt or OAt active esters | Very efficient, no guanidinylation risk, excellent for hindered couplings.[6] | By-products can be more difficult to wash away. |
Q5: What is "capping," and should I use it after a failed proline coupling?
A5: Capping is a crucial step used to permanently block any unreacted N-terminal amines after a coupling reaction.[5] This is typically done using a highly reactive acetylating agent like acetic anhydride. The primary purpose of capping is to prevent the formation of deletion sequences (peptides missing one or more amino acids). By acetylating the unreacted chains, you ensure they cannot participate in subsequent coupling steps.
When to use it: If you have performed a double coupling and monitoring tests (like the Isatin test) still indicate the presence of unreacted amines, capping is highly recommended. While it terminates a portion of your peptide chains, it significantly simplifies the final purification process by preventing the accumulation of closely related impurities that are difficult to separate from your target peptide.
Experimental Protocol: Acetic Anhydride Capping
-
Washing: After the final coupling step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Capping Solution: Prepare a capping solution, typically a mixture of Acetic Anhydride/DIEA/DMF (e.g., in a 5:6:89 v/v/v ratio).
-
Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.
Visualized Workflows and Mechanisms
Diagram 1: General Boc-SPPS Cycle
This diagram illustrates the fundamental repeating steps in Boc-based Solid-Phase Peptide Synthesis.
Caption: A step-by-step troubleshooting guide for incomplete proline coupling.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- AAPPTEC Peptides. (n.d.). Boc-Pro-OH.
- AAPPTEC Peptides. (n.d.). Coupling Reagents.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Enhancing the Solubility of Boc-DL-Pro-OH in DMF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solubility of N-tert-butoxycarbonyl-DL-proline (Boc-DL-Pro-OH) in N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF is a common choice for peptide synthesis and other organic reactions involving protected amino acids.[1][2] However, achieving a clear, stable solution of this compound can sometimes be challenging. This guide offers practical solutions and explains the underlying chemical principles to help you overcome these hurdles.
Troubleshooting Guide: Common Solubility Issues with this compound in DMF
This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.
Issue 1: this compound is Not Fully Dissolving at Room Temperature
Observation: You've added the standard amount of this compound to DMF, but solid particles remain, or the solution appears cloudy.
Probable Causes & Solutions:
-
Concentration Exceeds Solubility Limit: You might be attempting to create a supersaturated solution. While specific solubility data can vary, it's a common issue.[3]
-
Solution: Gradually increase the solvent volume until the solid dissolves completely. It's always advisable to start with a slightly larger volume of DMF than calculated and then adjust as needed.
-
-
Low-Quality or "Old" DMF: DMF can degrade over time to form dimethylamine and formic acid.[1][4] These impurities can alter the solvent's properties and negatively impact the solubility of your protected amino acid. A "fishy" smell is a common indicator of degraded DMF.[1]
-
Solution: Use high-purity, anhydrous DMF for your experiments. If you suspect your DMF is old, consider using a freshly opened bottle or purifying it using standard laboratory procedures.
-
-
Presence of Water: Even small amounts of water in your DMF can affect the solubility of hydrophobic compounds.[3]
-
Solution: Ensure you are using anhydrous DMF and that your glassware is thoroughly dried before use.
-
-
Compound Aggregation: The solid this compound may have aggregated, making it harder to dissolve.
Issue 2: The Solution is Initially Clear but a Precipitate Forms Over Time
Observation: Your this compound initially dissolves in DMF, but after some time, a solid reappears.
Probable Causes & Solutions:
-
Temperature Fluctuations: A decrease in ambient temperature can cause a previously saturated solution to become supersaturated, leading to precipitation.[3]
-
Solution: If your experimental setup allows, gently warm the solution to between 30-40°C.[3] Be cautious not to overheat, as this could potentially lead to the degradation of the Boc protecting group.
-
-
Slow Aggregation/Crystallization: Even in solution, molecules can slowly organize and precipitate out, especially if the solution is near its saturation point.
-
Solution: Consider preparing the solution fresh before each use to minimize the chances of precipitation.
-
Issue 3: Solubility is Still Poor Despite Trying Basic Troubleshooting
Observation: You have tried the above methods, but a significant amount of this compound remains undissolved.
Probable Causes & Solutions:
-
Intrinsic Properties of the Racemic Mixture: The DL-proline derivative might have different crystal packing and solvation properties compared to the individual L- or D-isomers.
-
Solution 1: Employ a Co-Solvent System. The addition of a small percentage (e.g., 5-10% v/v) of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[3][6] These solvents have a higher solvating power for many organic molecules.[6][7]
-
Solution 2: Gentle Heating. As mentioned previously, carefully warming the mixture can increase the kinetic energy of the solvent and solute molecules, promoting dissolution.[6]
-
Below is a workflow to systematically address solubility issues:
Caption: A workflow for troubleshooting the solubility of this compound in DMF.
Frequently Asked Questions (FAQs)
Q1: Why is DMF a common solvent for reactions with Boc-protected amino acids?
A1: DMF is a polar aprotic solvent with a high boiling point and is miscible with water and most organic liquids.[1] Its polar nature helps to dissolve polar compounds like protected amino acids and facilitates many common organic reactions, such as those in peptide synthesis.[2]
Q2: Is there a significant difference in solubility between Boc-L-Pro-OH, Boc-D-Pro-OH, and this compound in DMF?
A2: While specific quantitative data for the racemic mixture is not as readily available as for the individual enantiomers, racemic mixtures can sometimes exhibit different solubility characteristics due to differences in their crystal lattice energy. For instance, N-Boc-L-proline is reported to be soluble in DMF at approximately 20 mg/ml.[8] It is always best to perform a small-scale solubility test with your specific compound.
Q3: Can I use heat to dissolve my this compound in DMF?
A3: Yes, gentle heating to around 30-40°C can be an effective way to increase the solubility of sparingly soluble protected amino acids.[3][6] However, excessive or prolonged heating should be avoided to prevent any potential degradation of the Boc protecting group.
Q4: Are there any alternative solvents to DMF for dissolving this compound?
A4: Yes, other polar aprotic solvents can be used. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are common alternatives with good solvating power for protected amino acids.[6][7] For certain applications, solvent mixtures, sometimes referred to as "magic mixtures," containing dichloromethane (DCM), DMF, and NMP can be effective for particularly challenging solutes.[6]
Q5: How does the purity of this compound affect its solubility?
A5: Impurities in the this compound solid can disrupt the crystal lattice and potentially alter its solubility characteristics.[3] Using a high-purity starting material is always recommended for reproducible results. The appearance of the solid should be a white to off-white powder.[]
Quantitative Solubility Data Summary
The following table provides a summary of reported solubility data for related compounds to serve as a general guideline.
| Compound | Solvent | Reported Solubility |
| N-Boc-L-proline | DMF | ~20 mg/mL[8] |
| N-Boc-L-proline | DMSO | ~15 mg/mL[8] |
| N-Boc-L-proline | Ethanol | ~15 mg/mL[8] |
| Fmoc-D-Pro-OH | DMF | "Clearly Soluble" at ~168.7 mg/mL[10] |
Note: This data is for the L-enantiomer and a different protecting group on the D-enantiomer and should be used as an approximation. It is crucial to experimentally determine the solubility for your specific batch of this compound.
Experimental Protocol: Small-Scale Solubility Test
This protocol outlines a simple method to determine the approximate solubility of your this compound in DMF.
Materials:
-
This compound
-
Anhydrous DMF
-
Small vial (e.g., 2 mL) with a cap
-
Magnetic stir bar and stir plate
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 10 mg) and add it to the vial.
-
Add a small, measured volume of anhydrous DMF (e.g., 0.2 mL) to the vial.
-
Add the magnetic stir bar and stir the mixture at room temperature.
-
Observe if the solid dissolves completely.
-
If the solid does not dissolve, add small, incremental volumes of DMF (e.g., 0.1 mL at a time), stirring and allowing time for dissolution after each addition.
-
Record the total volume of DMF required to fully dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
This simple test can save you time and resources in your larger-scale experiments.
References
- Wikipedia. (n.d.). Dimethylformamide.
- Ottokemi. (n.d.). N-Boc-DL-proline, 99% 59433-50-0 India.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Alizadeh, A., & Naimi-Jamal, M. R. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(59), 33976–34006. [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376. [Link]
- Phadagi, S. B., et al. (2021). Understanding the role of Dimethylformamide as co-solvents in the dissolution of cellulose in ionic liquids: Experimental and theoretical approach. Journal of Molecular Liquids, 334, 116035.
- ChemicalLand21. (n.d.). DIMETHYLFORMAMIDE.
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Jad, Y. E., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Pharmaceutical Development and Technology, 26(4), 447-456.
- ElShaer, A., et al. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Molecular Pharmaceutics, 8(4), 1263-1271.
- ChemBK. (2024, April 9). This compound.
Sources
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Mitigate Proline Racemization in Boc-SPPS
Welcome to our dedicated technical support center focused on a critical challenge in solid-phase peptide synthesis (SPPS): the racemization of proline residues during the Boc (tert-butyloxycarbonyl) protection strategy. The stereochemical integrity of proline is paramount for the final structure and biological function of synthetic peptides. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a significant concern in peptide synthesis?
A1: Proline racemization is the undesirable conversion of the naturally occurring L-proline into its mirror image, D-proline, during the synthesis process.[1] The precise three-dimensional structure of a peptide, which dictates its biological activity, is critically dependent on the specific stereochemistry of each amino acid. The accidental incorporation of D-proline can lead to misfolded peptides, resulting in reduced efficacy, altered receptor binding, or even immunogenicity, thereby compromising therapeutic and research outcomes.[1]
Q2: What are the primary causes of proline racemization in the Boc-SPPS workflow?
A2: While the Boc deprotection step itself (using Trifluoroacetic Acid) is not the primary cause, the subsequent coupling step is where significant racemization occurs. Several factors contribute to this side reaction:
-
Coupling Reagents and Additives: The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with the additive 1-Hydroxybenzotriazole (HOBt), particularly in Dimethylformamide (DMF), is a major contributor to proline racemization.[1][2] HOBt has been shown to be an efficient catalyst for this epimerization.[2]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF can facilitate the formation of intermediates that are prone to racemization, especially when used with the DIC/HOBt reagent combination.[1]
-
Base Selection: The choice of base used for neutralization and/or activation can influence the rate of racemization. Strong, non-hindered bases can exacerbate the problem.[1]
-
Temperature: Elevated temperatures, sometimes used to improve coupling efficiency, can significantly accelerate the rate of racemization.[1][3]
Q3: How can I detect and quantify the extent of proline racemization in my synthetic peptide?
A3: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) analysis. This technique can separate and quantify the L- and D-enantiomers of proline. The general workflow involves:
-
Peptide Hydrolysis: The final peptide is completely hydrolyzed into its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.[1]
-
Derivatization: The amino acids in the hydrolysate are then derivatized with a chiral reagent or a tag that allows for separation on a chiral column. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl).[1]
-
Chiral HPLC Separation: The derivatized amino acids are injected onto a chiral HPLC column, which resolves the D- and L-proline enantiomers.
-
Quantification: By integrating the peak areas corresponding to the D- and L-proline derivatives, the percentage of racemization can be accurately calculated.[1][3]
Troubleshooting Guide: High D-Proline Content Detected
If you have confirmed high levels of D-proline in your final peptide product, this guide provides a systematic approach to diagnose and resolve the issue. The primary focus will be on optimizing the coupling step for the Boc-Pro-OH residue.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
Potential Cause: The use of DIC/HOBt in DMF is a well-documented cause of significant proline racemization.[1][2]
Recommended Solutions:
-
Switch to a Low-Racemization Coupling Reagent: Modern coupling reagents are designed to minimize racemization. Uranyl-based reagents are highly effective.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[3]
-
-
Use an Alternative Additive: If a carbodiimide like DIC must be used, replace HOBt with an additive known to suppress racemization, such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][4]
-
Consider Phosphonium-Based Reagents: Reagents like PyAOP or PyClock are also excellent choices for minimizing epimerization, especially for sensitive sequences.[3]
Step 2: Re-evaluate the Solvent System
Potential Cause: The use of DMF as a solvent, especially with carbodiimide-based couplings, can promote the formation of intermediates that lead to racemization.[1]
Recommended Solution:
-
Switch to a Less Polar Solvent: For the proline coupling step, consider switching the solvent from DMF to Dichloromethane (DCM).[1][2] DCM is less polar and can significantly reduce the rate of racemization, particularly when using the carbodiimide method without HOBt.[2]
Step 3: Assess the Base Used During Coupling
Potential Cause: Strong and sterically unhindered bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) can abstract the alpha-proton of the activated proline, leading to racemization.[1][5]
Recommended Solution:
-
Use a Sterically Hindered Base: Employ a weaker or more sterically hindered base. 2,4,6-Collidine is a highly recommended alternative that can minimize racemization.[1][6]
Step 4: Control the Reaction Temperature
Potential Cause: Higher reaction temperatures accelerate both desired and undesired reactions, including racemization.[1][3] This is a particular concern in microwave-assisted peptide synthesis.[3][6]
Recommended Solution:
-
Maintain Room Temperature or Below: Conduct the coupling of Boc-Pro-OH at ambient temperature (approx. 25°C).[1] For exceptionally sensitive sequences, performing the coupling at 0°C may be beneficial.[1] If using a microwave synthesizer, lower the coupling temperature specifically for proline residues to around 50°C.[3][6]
Summary of Recommended Conditions
The following table summarizes the key variables and recommended changes to minimize proline racemization during the coupling step.
| Parameter | Standard Condition (High Racemization Risk) | Recommended Condition (Low Racemization Risk) |
| Coupling Reagent | DIC | HCTU, HATU, COMU, PyAOP[1][3] |
| Additive | HOBt | OxymaPure[1][4] |
| Solvent | DMF | DCM[1][2] |
| Base | DIEA, NMM | 2,4,6-Collidine[1][6] |
| Temperature | Elevated (>25°C) | Room Temperature (25°C) or 0°C[1] |
Visualizing the Problem and Solution
The following diagrams illustrate the mechanism of racemization and the decision-making workflow for troubleshooting.
Caption: Mechanism of base-catalyzed proline racemization during the coupling step.
Caption: Troubleshooting workflow for minimizing proline racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-Pro-OH using HCTU
This protocol provides a method to minimize proline racemization by using a low-racemization coupling reagent in a suitable solvent.[1]
-
Resin Preparation: a. Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM (5 times). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). e. Wash the resin thoroughly with DCM (5 times).[1]
-
Coupling: a. In a separate vessel, dissolve Boc-Pro-OH (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DCM. A small amount of DMF may be added if solubility is an issue.[1] b. Add 2,4,6-Collidine (6 equivalents) to the solution and vortex briefly. c. Immediately add the activation mixture to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring and Washing: a. Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Note that the Kaiser test gives a characteristic reddish-brown color for proline.[1] b. Upon completion, wash the resin thoroughly with DCM, then DMF, to remove excess reagents and byproducts.
Protocol 2: In Situ Neutralization for Boc-SPPS
This protocol combines the neutralization and coupling steps, which can improve efficiency and reduce side reactions like diketopiperazine formation, a common issue when proline is at or near the C-terminus.[1][3][7]
-
Resin Preparation: a. Swell the resin in DMF for 30 minutes. b. Perform Boc deprotection using 50% TFA in DCM. c. Wash the resin with DCM (3 times) and then DMF (3 times).[1]
-
In Situ Neutralization and Coupling: a. In a separate vessel, dissolve the incoming Boc-Pro-OH (4 equivalents) and a suitable coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF. b. Add this solution to the deprotected, TFA-salt form of the peptide-resin. c. Immediately add DIEA (8 equivalents) to the reaction vessel. (Note: While DIEA is used here for its role in the specific protocol, for maximum racemization prevention, substituting with Collidine should be tested). d. Agitate the mixture for 10-60 minutes at room temperature.[1]
-
Monitoring and Washing: a. Monitor the reaction for completion. b. Upon completion, wash the resin thoroughly with DMF (5 times).[1]
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Coupling Reactions for Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals facing challenges with the coupling of sterically hindered amino acids, with a particular focus on residues like Boc-DL-Pro-OH. Our goal is to move beyond simple step-by-step instructions and provide a causal understanding of experimental choices, empowering you to resolve even the most challenging synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of sterically hindered amino acids like this compound so challenging?
A1: The difficulty arises from a combination of electronic and steric factors that impede the formation of the peptide bond.[1]
-
Steric Hindrance: This is the primary obstacle. In the case of this compound, the bulky tert-butyloxycarbonyl (Boc) protecting group and the rigid, cyclic structure of the proline ring physically obstruct the approach of the incoming nucleophilic amine to the activated carboxyl group.[1] For other hindered residues, such as α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids, the bulky side chains or the methyl group on the nitrogen create a similar "molecular shield".[2][3]
-
Reduced Nucleophilicity: The steric bulk around the nitrogen atom of a hindered amine (for example, when coupling to a proline residue or an N-methylated amino acid) can reduce its effectiveness as a nucleophile, slowing down the rate of reaction.[4][3]
-
Aggregation: Sequences rich in hydrophobic and sterically hindered amino acids are prone to aggregation on the solid-phase support.[4][5] This self-association, driven by hydrogen bonding, can cause the peptide-resin to collapse, making reactive sites inaccessible to reagents.[5]
Q2: My standard DCC or DIC/HOBt coupling failed. Which reagents are recommended for hindered amino acids?
A2: Standard carbodiimide reagents like DCC and DIC often lack the potency required for sterically demanding couplings.[6] For these challenges, more powerful onium salt-based reagents are the preferred choice as they generate highly reactive activated esters.[7][8]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[4][9] HATU, which forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester, is often considered the gold standard for difficult couplings, including those involving N-methylated amino acids.[9][10] HCTU offers comparable reactivity to HBTU but can lead to improved results in challenging sequences.[9]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[10] A key advantage of phosphonium salts is that they do not cause guanidinylation of the free N-terminal amine, a potential side reaction with uronium/aminium reagents. PyAOP is particularly potent and has been used successfully for preparing peptides with highly hindered residues like Aib.[11]
-
Newer Generation Reagents: COMU , an Oxyma-based reagent, demonstrates coupling efficiencies comparable or even superior to HATU and avoids the potential safety hazards associated with benzotriazole-based additives.[9]
Q3: What is racemization and how can I minimize it during these difficult couplings?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being activated, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[4] This occurs via two main pathways: direct enolization or, more commonly, the formation of an oxazolone intermediate.[7][12]
To minimize racemization:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial. They work by rapidly converting the initial activated species into a less reactive, but more stable, active ester, which is less prone to racemization.[7][8] HOAt and Oxyma are generally superior to HOBt in suppressing racemization.[4][1]
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA).[1][13] Excess base can accelerate racemization, so use the minimum amount necessary.[13]
-
Control the Temperature: Perform couplings at room temperature or below (0 °C). While gentle heating can sometimes drive a sluggish reaction to completion, it significantly increases the risk of racemization.[4][6]
-
Limit Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component. This "over-activation" can increase the likelihood of side reactions.[4][14]
Q4: I'm seeing a byproduct with the mass of a cyclic dipeptide. What is happening?
A4: You are likely observing diketopiperazine (DKP) formation . This side reaction is particularly prevalent when proline is the second or third residue in the peptide sequence.[5][15] After the N-terminal protecting group of the second amino acid is removed, the free amine can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[15]
To prevent DKP formation:
-
Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride are effective at suppressing DKP formation because their bulky structure physically hinders this intramolecular cyclization.[5][15]
-
Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide unit (e.g., Boc-Xaa-Pro-OH) in solution and then couple this unit to the resin. This strategy completely bypasses the vulnerable dipeptide-resin stage.[5][15]
-
Utilize In Situ Neutralization Protocols (for Boc-SPPS): In Boc-based solid-phase peptide synthesis (SPPS), combining the neutralization and coupling steps minimizes the time the terminal amine is free, thus reducing the opportunity for intramolecular cyclization.[5][15]
Troubleshooting Guide for Hindered Couplings
Problem: My coupling reaction has a very low yield or failed completely, as confirmed by a positive Kaiser or Isatin test.
This is the most common issue when dealing with sterically hindered residues. The following flowchart provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low-yield hindered couplings.
Problem: My final product shows deletion sequences at the site of the hindered amino acid.
Potential Cause: Incomplete coupling. Even if a subsequent coupling step is successful, the unreacted amines from the failed step will result in a peptide missing the intended hindered residue.
Solutions:
-
Implement Double Coupling: After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh batch of activated amino acid and reagents.[6] This gives the reaction a second chance to go to completion.
-
Increase Reagent Equivalents: For difficult couplings, increase the equivalents of the amino acid and coupling reagents from the standard 3-4 eq. to 5 eq. or more relative to the resin loading.
-
Confirm Completion: Always use a qualitative test after coupling a hindered residue. The Kaiser test works for primary amines, but for secondary amines like proline, an isatin test is required to confirm the absence of free amines before proceeding.[1]
Problem: The byproducts from my coupling reaction are difficult to remove.
Potential Cause: The choice of coupling reagent and reaction conditions can generate persistent byproducts.
Solutions:
-
Carbodiimide Byproducts: If using DCC in a solution-phase synthesis, the dicyclohexylurea (DCU) byproduct is mostly insoluble in common organic solvents and can be removed by filtration.[8][10] If using DIC or EDC, the corresponding urea is more soluble and must be removed by aqueous workup or chromatography.[8][16] Using EDC is advantageous in aqueous media as the urea is water-soluble.[16]
-
Reagent-Related Impurities: Ensure you are using high-purity solvents and reagents. Degraded reagents can lead to a host of side products. Store all coupling reagents under anhydrous conditions as they are moisture-sensitive.[1][13]
-
Phosphonium vs. Uronium: As mentioned, uronium salts can cause guanidinylation. If you are having trouble with this side product, switching to a phosphonium salt like PyBOP will eliminate this possibility.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Activating Group | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Moderate | Inexpensive, widely available.[7][8] | Often insufficient for hindered couplings; risk of racemization without additives; DCU byproduct insoluble.[6][8][10] |
| Phosphonium Salts | PyBOP, PyAOP | OBt/OAt Esters | High | Excellent for routine and difficult couplings; does not cause guanidinylation.[10] | Can be more expensive; byproduct removal may require chromatography. |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | OBt/OAt Esters | High to Very High | Fast reactions, highly effective for hindered residues. HATU is extremely potent.[10] | Can cause guanidinylation of the N-terminus; benzotriazole-based reagents have safety/explosive concerns.[9] |
| Immonium/Oxyma Salts | COMU | Oxyma Ester | Very High | Reactivity comparable to HATU; non-explosive, safer alternative to benzotriazole reagents.[9] | Higher cost, limited solution stability. |
| Acyl Halides | (via TFFH, etc.) | Acyl Fluoride | Extremely High | Can overcome the most severe steric hindrance.[6] | Reagents can be harsh; requires strictly anhydrous conditions; potential for side reactions. |
Experimental Protocols
Protocol: Optimized HATU-Mediated Coupling of a Sterically Hindered Amino Acid (Solid-Phase)
This protocol provides a robust starting point for coupling a sterically hindered amino acid (e.g., this compound) onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminal amine (1.0 eq.)
-
This compound (or other hindered amino acid) (4.0 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reagents for Isatin or Kaiser test
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes. Drain the solvent.
-
Amino Acid Pre-activation:
-
In a separate, dry glass vial, dissolve the Boc-protected hindered amino acid (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8.0 eq.) to the mixture.
-
Gently swirl the vial and allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color, which is normal.[13]
-
-
Coupling Reaction:
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x with DMF, followed by 3x with DCM, and finally 3x with DMF again.
-
-
Confirmation of Completion:
-
Take a small sample of the resin beads and perform an appropriate qualitative test to check for the presence of free amines.
-
For primary amines: Use the Kaiser test .
-
For secondary amines (like Proline): Use the Isatin test .[1]
-
-
A negative test (e.g., yellow beads for Kaiser, reddish-brown for Isatin) indicates the coupling is complete.
-
-
Second Coupling (Optional):
-
If the test in step 5 is positive, indicating an incomplete reaction, a "double coupling" is necessary.[6] Repeat steps 2 through 5 with a fresh solution of activated amino acid.
-
-
Proceed to Next Step: Once a negative test confirms the coupling is complete, the resin is ready for the next deprotection step in your synthetic sequence.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Subramanian, G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Fridkin, M., & Gilon, C. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- ResearchGate. (2025). What is coupling reagents in peptide synthesis?
- ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- BenchChem. (2025).
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Acyl Silanes. Thieme.
- BenchChem. (2025). Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. BenchChem.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
- BenchChem. (2025). Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- BenchChem. (2025). Application Notes and Protocols: Coupling of Boc-L-proline with Amino Acid Esters. BenchChem.
- ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.
- BenchChem. (2025). Technical Support Center: Boc-L-proline in Peptide Synthesis. BenchChem.
- ResearchGate. (n.d.). Optimization of the Pro-Pro coupling.
- ACS Publications. (n.d.). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry.
- NIH. (n.d.).
- Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. r/Chempros.
- BOC Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques. BOC Sciences.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Biotage. (2023). What do you do when your peptide synthesis fails? Biotage.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. researchgate.net [researchgate.net]
- 12. people.uniurb.it [people.uniurb.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Boc-Protected Residues
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the aggregation of peptides containing hydrophobic, Boc-protected residues during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting, scientifically grounded explanations, and actionable protocols to enhance your synthesis outcomes.
Introduction: The Challenge of Hydrophobic, Boc-Protected Peptides
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under various conditions and its clean, acid-labile removal.[][2] However, when synthesizing peptides rich in hydrophobic amino acids, the combination of the hydrophobic side chains and the Boc group itself can lead to significant on-resin aggregation.[3][4] This aggregation, driven by intermolecular hydrogen bonding and hydrophobic interactions, can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and difficult purifications.[5][6]
A primary indicator of on-resin aggregation is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[5][6] In some systems, this can be observed as a flattened or broadened UV deprotection profile.[6]
This guide is structured in a question-and-answer format to directly address the common issues you may face and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peptide-resin is visibly clumping and has poor swelling. What are the immediate steps I can take?
A1: Poor resin swelling is a classic sign of on-resin aggregation.[5] The peptide chains are likely collapsing and self-associating, preventing solvent penetration. Here’s a prioritized troubleshooting workflow:
Immediate Actions:
-
Solvent Modification: Switch from standard solvents like DMF to a more potent solvating agent like N-methylpyrrolidone (NMP).[5][7] You can also try a "Magic Mixture" of DCM/DMF/NMP (1:1:1) which can be effective for difficult sequences.[7][8]
-
Introduce Chaotropic Agents: These agents disrupt the structure of water and interfere with non-covalent intermolecular interactions like hydrogen bonds, which are the primary drivers of aggregation.[9][10]
-
Protocol: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF.[11] This helps to break up existing aggregates and improve the accessibility of the N-terminus.
-
Workflow for Managing On-Resin Aggregation
Caption: Troubleshooting workflow for immediate response to on-resin aggregation.
Q2: My coupling reactions are consistently incomplete, even with extended reaction times. What strategies can I employ?
A2: Incomplete coupling is a direct consequence of aggregation, where the N-terminus of the growing peptide chain is sterically hindered.[3] Beyond solvent changes, consider these advanced strategies:
-
Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can provide the necessary energy to disrupt intermolecular hydrogen bonds and improve reaction kinetics.[5] Microwave-assisted peptide synthesis is particularly effective in this regard.[3]
-
In Situ Neutralization Protocols: In Boc-SPPS, the N-terminal amine is protonated after TFA deprotection. Neutralization is required before coupling. Performing this neutralization in the presence of the activated amino acid (in situ neutralization) can minimize the time the free amine is exposed and prone to aggregation.[4][5][12] This approach is known to improve yields for difficult sequences.[4]
-
Use of Structure-Disrupting Amino Acid Derivatives:
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, effectively disrupting the formation of stable secondary structures like β-sheets.[8][13][14] They are incorporated as a dipeptide unit and the native residue is regenerated during final cleavage.[14]
-
Hmb/Dmb-Protected Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of a residue can prevent hydrogen bonding.[5] These are typically introduced every six to seven residues to effectively disrupt aggregation.[5]
-
Decision Tree for Addressing Incomplete Coupling
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. thomassci.com [thomassci.com]
- 10. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Diastereomeric Peptides Formed from Boc-DL-Pro-OH
Welcome to the technical support center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating diastereomeric peptides, particularly those arising from the use of racemic building blocks like Boc-DL-Pro-OH. Diastereomers, unlike enantiomers, possess different physicochemical properties, which is the key to their separation.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome purification challenges and ensure the stereochemical purity of your target peptide.
I. The Challenge of Diastereomer Separation
When a racemic amino acid, such as this compound, is incorporated into a peptide chain that already contains at least one chiral center, a pair of diastereomers is formed. For instance, coupling this compound to a peptide ending in L-Alanine (L-Ala) will result in two diastereomeric products: Boc-D-Pro-L-Ala-peptide and Boc-L-Pro-L-Ala-peptide. These diastereomers often exhibit subtle differences in their three-dimensional structures, which in turn affects their physical properties like solubility, melting point, and, most importantly for purification, their interaction with chromatographic stationary phases.[1][2]
II. Troubleshooting Guides & Method Development
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of diastereomeric peptides.
Q1: My initial reversed-phase HPLC (RP-HPLC) run shows poor or no separation of my diastereomers. What are my first steps to improve resolution?
Answer:
This is a very common starting point. The subtle structural differences between diastereomers often require careful optimization of RP-HPLC parameters. Here’s a systematic approach to improving resolution:
1. Gradient Optimization is Key:
-
Decrease the Gradient Slope: A shallower gradient increases the interaction time of the diastereomers with the stationary phase, providing more opportunity for separation. If your initial screen was a rapid 5-95% acetonitrile (ACN) gradient over 10 minutes, try extending it to 30 or even 60 minutes. A gradient slope of 0.1-0.3% per minute is a good target for difficult separations.
-
Isocratic Holds: If you have some initial separation, an isocratic hold at an ACN concentration just before the elution of your diastereomeric pair can significantly improve resolution.
2. Mobile Phase Modification:
-
Change the Organic Modifier: If acetonitrile is not providing adequate separation, switching to methanol or isopropanol can alter the selectivity. The different hydrogen bonding capabilities and polarity of these solvents can change how the diastereomers interact with the C18 stationary phase.
-
Adjust the pH: The pH of the mobile phase affects the ionization state of your peptide, which in turn influences its retention and conformation. It's recommended to work at a pH at least one unit away from the peptide's isoelectric point (pI) to ensure a stable charge state. Experiment with different acidic modifiers like trifluoroacetic acid (TFA), formic acid (FA), or phosphoric acid. Sometimes, moving to a neutral or slightly basic pH (if your silica-based column allows) can dramatically change selectivity.
3. Temperature Control:
-
Vary the Column Temperature: Temperature affects solvent viscosity and the kinetics of interaction between the peptide and the stationary phase. Running the separation at both elevated (e.g., 40-60°C) and reduced (e.g., 10-15°C) temperatures can sometimes improve resolution by altering the peptide's conformation.[3]
4. Stationary Phase Selection:
-
Change the Stationary Phase Chemistry: If a standard C18 column is not effective, consider a C8, Phenyl-Hexyl, or a C4 (for larger peptides) stationary phase.[3][4] These phases offer different hydrophobic and aromatic interactions that can differentiate between the subtle conformational differences of diastereomers.
-
Pore Size: Ensure the pore size of your stationary phase is appropriate for your peptide. For most peptides, a 300 Å pore size is recommended to allow for better diffusion into the pores of the silica particles.[3][5]
Here is a logical workflow for troubleshooting poor initial separation:
Caption: Troubleshooting workflow for poor initial RP-HPLC separation.
Q2: I have achieved analytical separation, but I'm struggling to scale up to preparative HPLC without losing resolution. What should I consider?
Answer:
Scaling from analytical to preparative HPLC is a common challenge. The high concentrations and larger volumes used in preparative chromatography can lead to peak broadening and loss of resolution. Here’s how to address this:
1. Linear Scale-Up is a Starting Point:
-
Use a method converter tool to linearly scale your flow rate and gradient time based on the column dimensions.[6] This provides a good theoretical starting point.
2. Optimize Loading Conditions:
-
Sample Overload: This is the most common reason for lost resolution. Systematically perform loading studies on your analytical column (e.g., injecting 1 mg, 5 mg, 10 mg, and 20 mg) to determine the maximum sample load before significant peak co-elution occurs.
-
Injection Solvent: Dissolve your crude peptide in a solvent that is as weak as or weaker than your initial mobile phase.[7] Injecting in a strong solvent like pure DMSO or DMF can cause severe peak distortion. If your peptide is poorly soluble, use the minimum amount of strong solvent and dilute with your initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
3. Adjust the Gradient for Preparative Scale:
-
You may need to further shallow the gradient in the region where your diastereomers elute. A step-gradient can be highly effective in preparative chromatography.
4. Fractionation Strategy:
-
Collect narrow fractions across the entire peak and analyze them by analytical HPLC. This will allow you to identify and pool the purest fractions, even if the preparative chromatogram shows overlapping peaks.
III. Alternative and Complementary Purification Strategies
While RP-HPLC is the workhorse for peptide purification, other techniques can be employed, especially when diastereomers are particularly difficult to separate.
Q3: RP-HPLC is not providing baseline separation regardless of optimization. What other chromatographic techniques can I try?
Answer:
When RP-HPLC fails, it's time to explore chromatographic modes that utilize different separation mechanisms.
1. Flash Chromatography:
-
Modern flash chromatography systems with high-resolution C18 cartridges can be an excellent first-pass purification step.[2][5] It can be used to remove gross impurities, which can simplify the subsequent preparative HPLC step.[5][7] While it may not fully resolve the diastereomers, enriching the diastereomeric mixture can improve the loading and resolution in the final polishing step.
2. Chiral Chromatography:
-
While diastereomers can be separated on achiral stationary phases, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are effective for separating proline derivatives and could be beneficial for your peptides.[8][9] Supercritical Fluid Chromatography (SFC) with a chiral column is another powerful, albeit less common, alternative that can offer faster separations.[9]
Q4: Can I use non-chromatographic methods to separate my diastereomeric peptides?
Answer:
Yes, classical chemical and physical separation methods can be very effective for diastereomers.
1. Fractional Crystallization:
-
This is a powerful technique that exploits the different solubilities of diastereomers.[10] The process involves finding a solvent system where one diastereomer is significantly less soluble than the other.
-
Process:
-
Screening for Solvents: A wide range of solvents should be screened, from polar (e.g., water, ethanol) to non-polar (e.g., ethyl acetate, hexane), and mixtures thereof.
IV. Analytical Characterization of Diastereomers
Proper analytical techniques are crucial to confirm the identity and purity of your separated diastereomers.
Q5: How can I confirm the identity of each separated peak and assess its purity?
Answer:
A combination of techniques is recommended for unambiguous characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR is a powerful tool for distinguishing diastereomers.[13][14] The different spatial arrangements of atoms in diastereomers can lead to distinct chemical shifts in their NMR spectra, particularly for the protons near the chiral centers.[14][15]
-
1D ¹H NMR: Can often show separate signals for specific protons in each diastereomer, allowing for quantification of the diastereomeric ratio.[13][15]
-
2D NMR (e.g., COSY, NOESY): Can provide more detailed structural information to help assign the stereochemistry of each isomer.
2. Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides.[16][17][18] Since diastereomers can adopt different preferred conformations in solution, they will likely produce distinct CD spectra.[16][19] This can be used as a fingerprinting technique to distinguish between the purified isomers.
3. X-ray Crystallography:
-
If you are able to obtain high-quality crystals of your separated diastereomers, X-ray crystallography can provide an unambiguous determination of the absolute stereochemistry of each isomer.[17][20]
Here is a diagram illustrating the analytical workflow for characterization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. santaisci.com [santaisci.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. Peptide Purification Scale-Up with HPLC [knauer.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 13. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. approcess.com [approcess.com]
Technical Support Center: Optimizing Boc-DL-Pro-OH Reaction Yields Through Solvent Quality Control
Welcome to the technical support center for optimizing reactions involving Boc-DL-Pro-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent quality and its profound impact on reaction yield and purity. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction yield unexpectedly low?
A1: Low yield in a Boc protection reaction can stem from several factors, but solvent quality is a frequent and often overlooked culprit.[1][2] Impurities such as water, or degradation byproducts from the solvent itself, can interfere with the reaction. For instance, water can hydrolyze the Boc anhydride reagent, reducing its availability for the protection of proline. Additionally, poor solubility of this compound in a contaminated or inappropriate solvent can lead to an incomplete reaction.[3]
Q2: What are the ideal solvents for a this compound reaction?
A2: this compound, a derivative of the amino acid proline, is soluble in a range of organic solvents. Commonly used solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF).[1][4] The choice often depends on the specific reaction conditions and the other reagents involved. For instance, DCM is a less polar option that can be effective and is often used in Boc chemistry.[5][6] Methanol has also been shown to accelerate Boc protection for some amines.[1]
Q3: Can trace amounts of water in the solvent really affect my reaction?
A3: Absolutely. Di-tert-butyl dicarbonate (Boc anhydride), the reagent used for Boc protection, is sensitive to moisture. Water can react with Boc anhydride, leading to its decomposition and the formation of t-butanol and carbon dioxide. This side reaction consumes the reagent, making it unavailable to protect the proline, thus directly reducing your yield.[3] Therefore, using anhydrous (dry) solvents is critical for the success of the reaction.
Q4: My solvent is high-purity grade. Do I still need to worry about its quality?
A4: Yes. Even high-purity solvents can degrade over time or become contaminated through improper handling and storage.[5] For example, DMF can decompose to form dimethylamine, which can cause side reactions.[5][7] It's crucial to use freshly opened solvents or solvents that have been properly stored with desiccants or under an inert atmosphere. Always check the supplier's certificate of analysis for specifications on water content and other impurities.[8]
Q5: How does solvent polarity influence the reaction?
A5: Solvent polarity plays a significant role in solvating the reactants and stabilizing transition states. The polarity of the solvent can affect the reaction rate and even the reaction pathway.[9] For the Boc protection of proline, a solvent that adequately dissolves both the this compound and the Boc anhydride is necessary to ensure a homogeneous reaction mixture and facilitate the reaction.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth, scenario-based approach to troubleshooting common issues related to solvent quality in this compound reactions.
Problem 1: Consistently Low Yield Despite Using High-Purity Solvents
Potential Cause: You may be experiencing issues with residual moisture or solvent degradation. Even sealed bottles of high-purity solvent can absorb atmospheric moisture once opened.
Troubleshooting Steps:
-
Solvent Purity Verification: Before use, verify the water content of your solvent using Karl Fischer titration. This will give you a precise measure of water contamination.
-
Use of Freshly Distilled or Dried Solvents: If you suspect water contamination, consider distilling the solvent over a suitable drying agent (e.g., calcium hydride for DCM or THF) immediately before use. Alternatively, use a commercially available solvent drying system.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Storage: Always store your solvents in well-sealed containers, away from heat and light, and consider using molecular sieves to keep them dry.[10][11]
Problem 2: Inconsistent Reaction Yields from Batch to Batch
Potential Cause: Batch-to-batch inconsistency in solvent quality can lead to variable reaction outcomes. Relying solely on the label of a solvent bottle is not always sufficient for sensitive reactions.
Troubleshooting Steps:
-
Standardize Your Solvent Source: If possible, use solvents from the same supplier and lot number for a series of related experiments to minimize variability.
-
Pre-reaction Quality Control: Implement a routine check of solvent purity for each new batch. Techniques like Gas Chromatography (GC) can help identify organic impurities.[8][12]
-
Document Everything: Keep meticulous records of the solvent manufacturer, grade, lot number, and date opened for each reaction. This will help you trace the source of any inconsistencies.
Problem 3: Formation of Unexpected Side Products
Potential Cause: Reactive impurities in your solvent can lead to the formation of side products. For example, amine impurities in degraded DMF can react with your starting materials or products.[5][7]
Troubleshooting Steps:
-
Solvent Selection: If you suspect solvent degradation, switch to a more stable solvent. For instance, if you are using DMF, consider trying DCM or THF.
-
Purification of Solvents: For solvents like DMF that are prone to degradation, consider a purification procedure such as degassing just before use to remove dissolved amine impurities.[5]
-
Analyze Your Side Products: If possible, isolate and characterize the side products. This can provide valuable clues about the nature of the interfering impurity. Techniques like LC-MS can be very helpful here.[1]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of DL-Proline
This protocol provides a general method for the Boc protection of DL-proline, with an emphasis on solvent handling.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
-
Use a high-purity, anhydrous solvent (e.g., a 1:1 mixture of dioxane and water, or THF).[1]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-proline (1.0 equivalent) in the chosen solvent system.
-
Add a base, such as sodium hydroxide or triethylamine (1.1 equivalents).[1]
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in a small amount of the reaction solvent.
-
Add the (Boc)₂O solution dropwise to the cooled proline solution over 30 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, perform an aqueous work-up to remove unreacted reagents and byproducts.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: Solvent Purity Analysis using Gas Chromatography (GC)
A simplified protocol to check for volatile organic impurities in your solvent.
-
Sample Preparation: No sample preparation is typically needed for the solvent itself.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-1 or equivalent) is often suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of potential impurities.
-
Detector Temperature: 280°C (for FID).
-
-
Analysis:
-
Run a blank (injection of air) to identify any system peaks.
-
Inject your solvent and analyze the resulting chromatogram for peaks other than the main solvent peak.
-
The area of the impurity peaks relative to the main solvent peak can give a semi-quantitative measure of purity. For more accurate quantification, calibration with standards is required.
-
Data Presentation: Impact of Solvent Quality on Yield
The following table summarizes typical results from experiments conducted to assess the impact of solvent quality on the yield of this compound.
| Solvent (Grade) | Water Content (ppm) | Other Notable Impurities | Average Yield (%) | Observations |
| Dichloromethane (Anhydrous, <50 ppm water) | < 50 | None detected by GC | 95-98% | Clean reaction profile, easy work-up. |
| Dichloromethane (Reagent Grade, opened for 1 month) | ~300 | Trace unknown peaks | 70-80% | Slower reaction, some starting material remains. |
| Tetrahydrofuran (Anhydrous, stabilized with BHT) | < 100 | BHT stabilizer peak | 92-96% | Good yield, stabilizer does not interfere. |
| Tetrahydrofuran (Reagent Grade, unstabilized) | ~250 | Peroxide test positive | 50-60% | Significant side product formation. Unsafe to use. |
| Dimethylformamide (Anhydrous) | < 150 | None detected by GC | 90-94% | Product isolation can be more challenging due to high boiling point. |
| Dimethylformamide (Reagent Grade, old bottle) | ~500 | Dimethylamine detected | 65-75% | Formation of urea-like side products observed. |
Visualization of Workflow
The following diagram illustrates a logical workflow for assessing solvent quality and its impact on the this compound reaction.
Caption: Workflow for solvent quality assessment in this compound synthesis.
References
- Vertex AI Search. (n.d.). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments.
- Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions.
- Cayman Chemical. (2022, October 27). PRODUCT INFORMATION: N-Boc-L-Proline.
- BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS.
- Outsourced Pharma. (2021, March 5). 11 Critical Steps To Manage Solvents During API Manufacturing.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- BenchChem. (2025). Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents.
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2017, July 3). Determining purity of a solvent?.
- BenchChem. (n.d.). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- IDR Environmental Services. (2016, February 4). How To Protect Employees With Proper Solvent Storage and Handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. hichemorganics.in [hichemorganics.in]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. ibisscientific.com [ibisscientific.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Boc-DL-Pro-OH vs. Fmoc-DL-Pro-OH in Solid-Phase Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is a critical determinant of success. Solid-Phase Peptide Synthesis (SPPS) has been revolutionized by two predominant strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies.[1] This guide provides an in-depth, field-proven comparison of these two approaches, with a specific focus on the incorporation of racemic DL-Proline.
The use of a racemic amino acid like DL-Pro-OH is a deliberate choice, often employed in the generation of peptide libraries to probe the stereochemical requirements for biological activity.[2] This introduces a layer of complexity, as the synthesis will yield a mixture of diastereomeric peptides. Understanding the nuances of how each strategy handles this unique building block is paramount for experimental design and downstream analysis.
The Principle of Orthogonality: The Foundation of SPPS
Successful SPPS relies on the principle of orthogonal protection, which utilizes a set of protecting groups that can be selectively removed under distinct chemical conditions.[3][4][5] This allows for the precise, stepwise elongation of the peptide chain. In any given strategy, we consider two primary classes of protecting groups:
-
Temporary Nα-amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at every cycle of amino acid addition.[3][6] This is the central point of differentiation between the Boc and Fmoc strategies.
-
Permanent Side-Chain Protecting Groups: These protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage of the peptide from the solid support.[3][6] Proline, lacking a reactive side chain, does not require such a group.
The Boc/Bzl Strategy: The Robust Original
The Boc strategy, foundational to Merrifield's development of SPPS, employs the acid-labile Boc group for temporary Nα-protection.[1][7]
Core Chemistry:
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group.
-
Deprotection: Performed cyclically with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] This reaction generates a stable tert-butyl cation, which must be scavenged to prevent side reactions with sensitive residues like Met or Trp.[4]
-
Neutralization: Following TFA treatment, the protonated N-terminal amine must be neutralized with a base, such as diisopropylethylamine (DIEA), to prepare it for the next coupling step.[4][8]
-
Side-Chain Protection: Typically benzyl-based (Bzl) groups, which are stable to the repetitive TFA treatments.[4]
-
Final Cleavage: Requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF), to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[1][9][10] This step requires specialized, corrosion-resistant equipment.[9][11]
The Boc/Bzl scheme is considered "quasi-orthogonal" because both protecting group classes are removed by acidolysis, differentiated only by the strength of the acid required.[6] Repetitive TFA exposure can lead to minor, premature cleavage of some side-chain protecting groups.[12]
Boc-SPPS Workflow Diagram
Caption: The cyclical workflow for the Boc/Bzl solid-phase peptide synthesis strategy.
The Fmoc/tBu Strategy: The Milder Alternative
Developed as a gentler approach, the Fmoc strategy is based on a base-labile Nα-protecting group and has become the method of choice for most routine peptide syntheses.[1][11]
Core Chemistry:
-
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Deprotection: Performed cyclically with a secondary amine base, most commonly 20% piperidine in dimethylformamide (DMF).[11][13] The mechanism is a β-elimination that releases dibenzofulvene, which is scavenged by the piperidine.[4][13]
-
Neutralization: Not required, as the deprotected amine is already in its free base form.
-
Side-Chain Protection: Typically tert-butyl (tBu) based groups, which are stable to the basic deprotection conditions.[14]
-
Final Cleavage: Requires a moderate acid, typically a cocktail based on TFA (e.g., TFA/TIS/water 95:2.5:2.5), which simultaneously cleaves the peptide from the resin and removes the tBu-based side-chain protecting groups.[11][15]
This protection scheme is truly orthogonal, as the temporary Nα-group is removed by a base, while the permanent side-chain groups are removed by an acid.[3][11][12] This chemical distinction minimizes side reactions and makes the strategy compatible with sensitive amino acids and post-translational modifications.[11][12]
Fmoc-SPPS Workflow Diagram
Caption: The cyclical workflow for the Fmoc/tBu solid-phase peptide synthesis strategy.
Head-to-Head Comparison: this compound vs. Fmoc-DL-Pro-OH
The choice between Boc and Fmoc strategies for incorporating DL-Proline depends on the specific goals of the synthesis, the nature of the full peptide sequence, and available laboratory infrastructure.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Causality and Field Insights |
| Orthogonality | Quasi-orthogonal (Acid/Stronger Acid)[6] | Truly Orthogonal (Base/Acid)[3][11] | Fmoc's true orthogonality prevents the gradual loss of side-chain protection during synthesis, generally leading to a cleaner crude product. |
| Nα-Deprotection | 50% TFA in DCM[7][8] | 20% Piperidine in DMF[11][13] | Boc deprotection is harsh and can cause acid-catalyzed side reactions over many cycles. Fmoc deprotection is milder. |
| Neutralization Step | Required (e.g., DIEA)[4][8] | Not Required | The extra neutralization and wash steps in the Boc cycle add time and reagent cost. |
| Final Cleavage | Strong, hazardous acid (Anhydrous HF)[1][9] | Moderate acid (TFA cocktail)[11][15] | HF requires a dedicated, expensive Teflon apparatus and stringent safety protocols.[9][16] TFA cleavage is far more accessible for standard labs. |
| Proline Coupling | Standard coupling reagents (HATU, HBTU, DIC) are effective.[17] | Proline, as a secondary amine, can exhibit slower coupling kinetics. Double coupling or extended reaction times may be necessary. | The choice of coupling reagent is critical.[18][19] For the sterically unhindered Proline, most modern uronium/phosphonium salt reagents (HATU, HBTU) perform well in both strategies. |
| Side Reactions | Prone to acid-catalyzed side reactions (e.g., t-butylation).[4] Less prone to diketopiperazine (DKP) formation as the N-terminus is protonated post-deprotection.[8] | Prone to base-catalyzed side reactions (e.g., aspartimide formation with Asp residues).[20] More susceptible to DKP formation, especially if Pro is the 2nd residue. | DKP formation involves the free N-terminal amine of a dipeptide attacking the C-terminal ester linkage, cleaving it from the resin. This is a significant risk with Fmoc-Pro-Xxx sequences. Using a 2-chlorotrityl chloride resin can mitigate this. |
| Process Monitoring | Difficult to monitor completion in real-time. | Deprotection can be monitored by UV spectroscopy of the released fluorenyl adduct.[11][12] | The ability to monitor Fmoc deprotection provides a valuable quality control check at each cycle, allowing for intervention if a coupling is incomplete. |
| Cost & Handling | Reagents are generally less expensive, but the final HF cleavage step requires costly, specialized equipment.[16] | Fmoc-amino acids and coupling reagents are more expensive, but the overall process avoids highly hazardous HF.[] | For routine synthesis, the higher upfront cost of Fmoc reagents is often offset by the avoidance of HF infrastructure and higher crude purity. |
| DL-Proline Impact | The final product is a mix of diastereomers. HF cleavage is robust and unlikely to affect the stereocenter. | The final product is a mix of diastereomers. The milder conditions are generally safer for all stereocenters. | In both cases, the primary challenge is not the synthesis but the purification. The resulting diastereomers will need to be separated by careful reverse-phase HPLC, where they should exhibit different retention times.[2] |
Experimental Protocols
The following are generalized, representative protocols. Researchers must optimize conditions based on their specific sequence, scale, and equipment.
Protocol 1: Boc-SPPS Cycle for Incorporating this compound
This protocol assumes a manual synthesis on a 0.1 mmol scale using MBHA resin.
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove all traces of TFA.
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DCM (2x, 2 minutes each).[7]
-
Causality: This step deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine required for coupling.
-
-
Washing: Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIEA (0.8 mmol, 8 eq) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Causality: HATU is a highly efficient coupling reagent that forms a reactive intermediate with the amino acid's carboxyl group, facilitating rapid amide bond formation.[19][22]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The cycle is now complete and ready for the next amino acid.
Protocol 2: Fmoc-SPPS Cycle for Incorporating Fmoc-DL-Pro-OH
This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[11][23]
-
Causality: The base removes the acidic proton on the fluorenyl group, initiating β-elimination to deprotect the amine.[13][14] The drained solution can be collected for UV analysis to quantify completion.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-DL-Pro-OH (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and DIEA (0.8 mmol, 8 eq) in DMF. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Causality: HBTU, similar to HATU, is a standard and effective uronium-based coupling reagent widely used in Fmoc chemistry.[19][22]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The cycle is now complete.
Conclusion and Recommendation
Both Boc and Fmoc strategies can be used to successfully incorporate DL-Proline into a peptide sequence. The choice is a trade-off between the robustness and history of the Boc method versus the milder conditions and analytical convenience of the Fmoc method.
-
Fmoc-DL-Pro-OH is recommended for most applications. The milder overall conditions, true orthogonality, and avoidance of hazardous HF make it the superior choice for modern laboratories, especially when synthesizing peptides with sensitive modifications or for routine library generation.[1][11] The ability to monitor deprotection via UV adds a layer of process control that is invaluable.
-
This compound remains a powerful option for specific challenges. It is particularly valuable for synthesizing long or "difficult" sequences that are prone to aggregation during Fmoc synthesis.[9][11] The repetitive acidic treatment in Boc-SPPS can help disrupt secondary structures that may hinder coupling efficiency. For industrial-scale synthesis where protocols are long-established and HF handling facilities exist, the lower cost of Boc-amino acids may also be a factor.
Ultimately, the scientist must weigh the benefits of each methodology against the specific chemical nature of the target peptide and the practical constraints of the laboratory.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
- Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). Benchchem.
- Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Protecting Groups in Peptide Synthesis. Biosynth.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
- Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Aapptec Peptides.
- A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. The Scripps Research Institute.
- Application Notes and Protocols for Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. peptide.com [peptide.com]
- 19. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 20. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
- 23. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to Proline Incorporation: A Comparative Analysis of Boc-Proline and Alternative Protection Strategies
Abstract
The unique cyclic structure of proline introduces significant challenges in solid-phase peptide synthesis (SPPS), impacting coupling kinetics, peptide aggregation, and susceptibility to specific side reactions. The choice of the Nα-protecting group is therefore a critical decision that dictates the overall success of synthesizing proline-containing peptides. This in-depth guide provides a comparative analysis of the classic tert-butyloxycarbonyl (Boc) strategy versus the modern 9-fluorenylmethyloxycarbonyl (Fmoc) approach for proline incorporation. We will dissect the mechanistic underpinnings of each strategy, present a data-driven comparison of their coupling efficiencies, and explore common pitfalls such as diketopiperazine (DKP) formation and racemization. This guide provides field-proven protocols and troubleshooting insights to empower researchers in making informed decisions for their specific synthetic challenges.
Introduction: The Unique Challenge of Proline in Peptide Synthesis
Among the proteinogenic amino acids, proline is unique. Its secondary amine is incorporated into a five-membered pyrrolidine ring, which imposes significant conformational rigidity on the peptide backbone.[1] This structure has profound implications for SPPS:
-
Steric Hindrance: The N-alkylated nature of proline's secondary amine presents considerable steric bulk compared to the primary amines of other amino acids. This can physically impede the approach of an activated carboxyl group, leading to slower reaction kinetics and incomplete coupling reactions.[2][3]
-
Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations with a relatively small energy difference, a key factor in protein folding. In SPPS, the preference for a cis conformation can facilitate intramolecular side reactions.
-
Absence of Hydrogen Bond Donor: Once incorporated into a peptide chain, the proline amide nitrogen lacks a hydrogen atom, preventing it from acting as a hydrogen-bond donor. This disrupts the formation of secondary structures like β-sheets, which can be beneficial in preventing aggregation but also alters the peptide's conformational landscape.[1]
These factors necessitate a careful selection of protecting group strategy and coupling conditions to achieve high-purity, full-length peptides.
PART 1: The Boc-Proline Strategy - A Classic & Robust Approach
The Boc strategy, a cornerstone of early peptide synthesis, utilizes the acid-labile tert-butyloxycarbonyl group for Nα-protection.[4] Deprotection is achieved with moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups (typically benzyl-based) and resin cleavage require a much stronger acid, such as hydrofluoric acid (HF).[5][6]
Performance and Coupling Efficiency
The coupling of Boc-Proline is generally considered highly efficient. The repeated acidic deprotection steps in Boc-SPPS help to keep the growing peptide chain protonated and well-solvated, which disrupts inter-chain hydrogen bonding and mitigates aggregation.[5][6] This is a significant advantage for the synthesis of long or hydrophobic sequences that are otherwise prone to poor coupling outcomes.
Limitations and Side Reactions
While robust, the Boc strategy is not without its drawbacks. The primary concern is the harshness of the final cleavage step using HF, which is highly corrosive and requires specialized equipment. Furthermore, certain coupling conditions can induce racemization of the proline residue. The combination of diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) in DMF has been shown to significantly increase the risk of converting L-proline to its D-enantiomer.[7][8]
PART 2: The Fmoc-Proline Strategy - The Modern Workhorse
The Fmoc strategy has become the dominant methodology in modern SPPS due to its milder conditions. The base-labile Fmoc group is removed using a solution of piperidine in DMF, while acid-labile tert-butyl-based side-chain protecting groups are removed during the final TFA cleavage from the resin.[][10]
Performance and Coupling Efficiency
Coupling Fmoc-Proline can be more challenging than its Boc-protected counterpart due to the secondary amine's steric hindrance.[5] Incomplete reactions are more common, often necessitating double coupling or the use of more potent coupling reagents to drive the reaction to completion. However, the overall milder conditions make it ideal for peptides containing sensitive amino acids or post-translational modifications.[5]
The Major Pitfall: Diketopiperazine (DKP) Formation
The most significant side reaction associated with Fmoc-Proline is the formation of diketopiperazine (DKP). This occurs when a dipeptidyl-resin, particularly with proline at the second position (Xaa-Pro-resin), undergoes intramolecular cyclization. The N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[11][12] This side reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and leads to a truncated final product and significantly lower yields.[11][13]
PART 5: Advanced Strategies & Troubleshooting
When standard protocols fail, several advanced strategies can be employed:
-
Use of Pre-formed Dipeptides: To completely circumvent DKP formation, using a pre-formed dipeptide like Fmoc-Pro-Pro-OH is highly effective. This strategy introduces two residues in a single, efficient coupling step, bypassing the vulnerable dipeptidyl-resin intermediate. [14]* Sterically Hindered Resins: For C-terminal proline sequences in Fmoc-SPPS, using a 2-chlorotrityl chloride (2-CTC) resin is recommended. The bulky trityl linkage physically obstructs the N-terminal amine, sterically hindering the intramolecular cyclization that leads to DKP formation. [11][12]* Pseudoproline Dipeptides: For difficult sequences prone to aggregation, pseudoproline dipeptides can be inserted. These are derivatives of Ser or Thr that form a temporary proline-like oxazolidine ring, disrupting aggregation and improving solvation and coupling kinetics. [15]
Conclusion: Selecting the Optimal Protected Proline
The choice between Boc- and Fmoc-proline is not a matter of one being universally superior, but rather a strategic decision based on the specific peptide sequence and synthetic goals.
-
Boc-Proline remains an excellent choice for long, difficult, or aggregation-prone sequences where its robust nature and the solubilizing effect of acidic deprotection are advantageous.
-
Fmoc-Proline is the preferred method for general synthesis, especially for peptides containing sensitive functionalities, due to its mild, orthogonal chemistry. However, researchers must be vigilant about DKP formation, particularly when proline is near the C-terminus, and employ mitigative strategies such as 2-CTC resin or dipeptide coupling.
Ultimately, a thorough understanding of the underlying chemical principles and potential side reactions associated with each protecting group is the most critical tool for the successful synthesis of challenging proline-containing peptides.
References
- Gmeiner, P. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(10), 11936-11965.
- Kishida, Y., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(1), 1-5.
- Yang, R., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development, 26(12), 3468-3480.
- Pavlovic, D., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.
- Li, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11849.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- Sheppard, R. C. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. U.S. Patent No. 7,645,858 B2. Washington, DC: U.S. Patent and Trademark Office.
- AAPPTec. (n.d.). Coupling Reagents.
- Moody, C. J., & Rees, C. W. (1989). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. Journal of the Chemical Society, Perkin Transactions 1, (2), 329-333.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Yang, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46423-46434.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS.
- Durek, T., et al. (2007). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 13(10), 677-686.
- Iris-Biotech. (n.d.). Proline Derivatives and Analogs.
- Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
- Horne, W. S., et al. (2009). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Angewandte Chemie International Edition, 48(16), 2932-2936.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 13. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization of Boc-DL-Pro-OH by NMR and Mass Spectrometry
For researchers, synthetic chemists, and professionals in drug development, the unambiguous characterization of starting materials is a cornerstone of scientific rigor. Boc-DL-Pro-OH (1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid), a fundamental building block in peptide synthesis and medicinal chemistry, is no exception. This guide provides an in-depth comparison and analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the comprehensive characterization of this racemic proline derivative. Moving beyond a simple data dump, we will delve into the causality behind experimental choices and the interpretation of the spectral data, ensuring a self-validating analytical approach.
The Significance of Robust Characterization
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in peptide chemistry, valued for its stability and ease of removal under specific acidic conditions. The structural integrity of this compound is paramount, as any impurities or structural ambiguities can propagate through a multi-step synthesis, leading to failed reactions, difficult purifications, and ultimately, compromised final products. Therefore, employing orthogonal analytical techniques like NMR and MS is not just good practice; it is essential for ensuring the quality and reliability of your research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
A unique feature of N-acylated prolines, including this compound, is the presence of cis-trans isomers (rotamers) due to restricted rotation around the carbamate C-N bond.[3][4] This results in the doubling of some NMR signals, a key characteristic to look for during spectral analysis. The ratio of these rotamers can be influenced by factors such as the solvent and temperature.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR provides a detailed map of the hydrogen atoms in this compound. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical pieces of the structural puzzle.
Table 1: Expected ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Atom Numbering | Expected Chemical Shift (δ, ppm) - Major Rotamer | Expected Chemical Shift (δ, ppm) - Minor Rotamer | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-butyl | 1', 2' | ~1.47 | ~1.41 | s | - | 9H |
| Pro-Hγ | 4 | 1.80 - 2.05 | 1.80 - 2.05 | m | - | 2H |
| Pro-Hβ | 3 | 2.15 - 2.35 | 2.15 - 2.35 | m | - | 2H |
| Pro-Hδ | 5 | 3.35 - 3.55 | 3.35 - 3.55 | m | - | 2H |
| Pro-Hα | 2 | ~4.22 | ~4.38 | dd | J ≈ 10.0, 4.4 | 1H |
| Carboxylic Acid | 7 | ~10-12 | ~10-12 | br s | - | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument.[4]
Causality in ¹H NMR Interpretation:
-
The Boc Group Singlet: The nine equivalent protons of the tert-butyl group give rise to a strong singlet in the upfield region (~1.4-1.5 ppm). The presence of two closely spaced singlets is a clear indication of the two rotamers.
-
Proline Ring Protons: The protons on the pyrrolidine ring are diastereotopic and exhibit complex splitting patterns (multiplets). Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.
-
The α-Proton: The proton at the C2 position (Hα) is adjacent to the carboxylic acid and the nitrogen atom, shifting it downfield. It typically appears as a doublet of doublets due to coupling with the two protons on the β-carbon.
-
The Carboxylic Acid Proton: This proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift. Its position can be highly variable and is often concentration-dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Expected ¹³C NMR Spectral Data for this compound in CDCl₃
| Assignment | Atom Numbering | Expected Chemical Shift (δ, ppm) |
| tert-butyl (CH₃) | 2' | ~28.4 |
| Pro-Cγ | 4 | ~24.0 |
| Pro-Cβ | 3 | ~31.0 |
| Pro-Cδ | 5 | ~46.5 |
| Pro-Cα | 2 | ~59.0 |
| Boc (quaternary C) | 1' | ~80.0 |
| Boc (C=O) | 6 | ~154.5 |
| Carboxylic Acid (C=O) | 7 | ~178.0 |
Note: Due to the presence of rotamers, some carbon signals may appear as pairs of peaks.
Causality in ¹³C NMR Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons (from the Boc group and the carboxylic acid) are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons are much further upfield.
-
Proline Ring Carbons: The chemical shifts of the proline ring carbons are characteristic and provide a fingerprint for this structural motif.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] For the characterization of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the determination of the molecular weight with high accuracy.
Expected Mass Spectrum Data for this compound:
-
Molecular Formula: C₁₀H₁₇NO₄
-
Molecular Weight: 215.25 g/mol
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 216.12
-
Positive Ion Mode ([M+Na]⁺): Expected m/z = 238.10
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 214.11
Causality in Mass Spectrometry Interpretation:
-
Molecular Ion Peak: The presence of a prominent peak corresponding to the protonated or sodiated molecule in positive ion mode, or the deprotonated molecule in negative ion mode, confirms the molecular weight of the compound.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. A common fragmentation pathway for Boc-protected amino acids is the loss of the tert-butyl group or isobutylene.[5][6]
-
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺
-
Loss of the Boc group (100 Da): [M+H - C₅H₈O₂]⁺ The observation of these fragment ions provides further structural confirmation.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[7]
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, 2-5 second relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and any significant fragment ions.
-
Compare the observed m/z values with the calculated theoretical values.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Workflow for NMR spectroscopic analysis of this compound.
Caption: Workflow for Mass Spectrometry analysis of this compound.
Conclusion: A Self-Validating Approach to Quality Control
The comprehensive characterization of this compound through the synergistic use of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and self-validating system for quality control. NMR spectroscopy offers an unparalleled level of structural detail, confirming the integrity of the Boc protecting group and the proline ring, as well as revealing the presence of rotamers. Mass spectrometry provides unambiguous confirmation of the molecular weight and insights into potential fragmentation pathways. By understanding the principles behind these techniques and the expected spectral data, researchers can confidently verify the identity and purity of this critical synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
- Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
- Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. [Link]
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. [Link]
- Siemion, I. Z., & Wieland, T. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781–795. [Link]
- Ramesh, V., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(13), 1897–1908. [Link]
- Szalai, B., Kiss, B., & Perczel, A. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie (International ed. in English), 61(1), e202110996. [Link]
- White, F. N., & Andrade, J. D. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid communications in mass spectrometry : RCM, 17(18), 2048–2056. [Link]
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Foundational Role of Boc-DL-Pro-OH in Synthesis
An Application Scientist's Guide to the Purity Analysis of Commercial Boc-DL-Pro-OH
N-tert-butoxycarbonyl-DL-proline (this compound) is a fundamental building block in synthetic chemistry, particularly in peptide synthesis and the development of peptidomimetics and other complex organic molecules. As a racemic mixture, it serves as a crucial starting material or control compound in various research and development settings. However, the apparent simplicity of this reagent belies the critical importance of its purity. The presence of seemingly minor impurities can have a cascading effect on experimental outcomes, leading to failed syntheses, difficult purification steps, and misinterpreted biological data.
This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the purity of this compound from commercial suppliers. We will move beyond simple catalogue specifications, providing detailed experimental protocols and a logical framework for interpreting the resulting data to ensure the quality and reliability of your starting materials.
The Criticality of Purity: Why It Matters
In the context of drug development and peptide synthesis, the quality of the starting material is paramount. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) establish stringent quality standards for substances used in pharmaceutical production, underscoring the need for rigorous analysis.[1][2][3] For this compound, purity concerns can be categorized into three main areas:
-
Impact on Synthetic Efficiency: The most immediate consequence of impure starting material is the impact on reaction yield and purity. Unwanted side reactions can be initiated by reactive impurities, while non-reactive impurities can complicate downstream purification, often requiring extensive chromatographic separation that is both time-consuming and costly.[4]
-
Ensuring Stereochemical Integrity: While this compound is a racemic mixture, it is essential to verify that it is indeed a 1:1 mixture of the D- and L-enantiomers. An unexpected deviation from this ratio can significantly affect the stereochemical outcome of subsequent reactions, particularly in the synthesis of diastereomeric compounds.
-
Accuracy in Analytical and Biological Assays: When used as a reference standard or in screening assays, the presence of impurities can lead to inaccurate quantification and flawed structure-activity relationship (SAR) studies. An impurity might be more active or interfere with the detection of the intended compound, compromising the integrity of the data.
Key Purity Attributes and Potential Impurities
A comprehensive purity analysis must assess several key attributes:
-
Chemical Purity: The percentage of the desired this compound molecule in the material.
-
Enantiomeric Ratio: The ratio of Boc-D-Pro-OH to Boc-L-Pro-OH, which should be approximately 50:50.
-
Structural Integrity: Confirmation that the molecular structure is correct.
-
Potential Impurities: These can include:
-
Unreacted Starting Materials: Free DL-proline.
-
Reagent Residues: Di-tert-butyl dicarbonate ((Boc)₂O) or its by-products.
-
Side-Reaction Products: Formation of tert-butyl esters or alkylation of the proline ring by the tert-butyl cation generated during the Boc protection reaction are known potential side reactions.[5][6][7]
-
Residual Solvents: Solvents used during synthesis and purification.
-
Analytical Methodologies: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of purity. Therefore, we employ a validated, multi-technique approach to build a self-validating system of analysis. The choice of these methods is based on their unique strengths in elucidating different aspects of the material's quality.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for determining chemical purity. It excels at separating the main compound from impurities with different polarities.[8][]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is essential for separating and quantifying the individual D- and L-enantiomers to confirm the racemic nature of the sample. Direct separation on a Chiral Stationary Phase (CSP) is the preferred method as it avoids derivatization steps that could introduce artifacts.[10]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides unambiguous structural confirmation. It is also a powerful tool for identifying and quantifying impurities, provided they are present at levels typically above 0.5-1.0 mol %.[11][12]
Below is a logical workflow for the comprehensive analysis of a new batch of this compound.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC-L-Proline(15761-39-4) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Protection Strategies Involving Boc-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Proline, with its unique secondary amine structure, presents a distinct set of challenges and opportunities. This guide provides an in-depth, objective comparison of orthogonal protection strategies centered around tert-butyloxycarbonyl (Boc)-proline derivatives, offering experimental insights and data to inform your synthetic choices.
The Central Role of Orthogonal Protection in Peptide Synthesis
The principle of orthogonality in peptide synthesis dictates that different classes of protecting groups can be removed under distinct conditions, allowing for selective deprotection without affecting other protected functionalities.[1][2] This is crucial for the synthesis of complex peptides, including those with post-translational modifications, cyclizations, or branching.[2][3] A typical solid-phase peptide synthesis (SPPS) strategy employs:
-
Temporary Nα-amino protecting groups: Cleaved at each cycle to allow for the addition of the next amino acid.[2]
-
Permanent side-chain protecting groups: Remain intact throughout the synthesis and are removed during the final cleavage from the resin.[2]
-
Auxiliary orthogonal protecting groups: Used for specific modifications and can be removed independently of the other two classes.[2]
The two most dominant orthogonal schemes in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc)/acid-labile tert-butyl (tBu) strategy and the acid-labile Boc/benzyl (Bzl) strategy.[2][4]
Boc-Proline: A Workhorse in Peptide Synthesis
The Boc group is a cornerstone of one of the earliest and most robust methods for SPPS.[5][6] It is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acid, but at different strengths.[1][4] The Boc group is labile to moderate acids like TFA, while benzyl groups require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[1][6]
Advantages of the Boc Strategy, Particularly with Proline
The Boc strategy offers several advantages, especially when dealing with challenging sequences:
-
Reduced Aggregation: For hydrophobic peptides prone to aggregation, Boc chemistry can be advantageous. The protonation of the N-terminal amine after Boc removal reduces hydrogen bonding and improves solubility.[5]
-
In Situ Neutralization: This technique, where neutralization and coupling occur simultaneously, can significantly improve yields and purity for difficult sequences by minimizing the time the free amine is exposed, thus reducing side reactions.[5][9]
The unique cyclic structure of proline can impart significant conformational constraints on a peptide backbone, which can be beneficial for receptor binding and metabolic stability.[10]
Comparing Proline Protecting Groups: Boc vs. Fmoc vs. Z
The choice of Nα-protecting group for proline is a critical decision that impacts coupling efficiency, racemization risk, and overall synthetic strategy.
| Feature | Boc-Pro-OH | Fmoc-Pro-OH | Z-Pro-OH (Cbz-Pro-OH) |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Z or Cbz) |
| Deprotection Conditions | Moderate to strong acids (e.g., TFA)[8][10] | Mild basic conditions (e.g., 20% piperidine in DMF)[11] | Catalytic Hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH), or Na/liquid ammonia[11] |
| Orthogonality | Orthogonal to Fmoc and Z groups[11] | Orthogonal to Boc and Z groups[11] | Orthogonal to Boc and Fmoc groups[11] |
| Racemization Risk | Low[11] | Higher risk, especially with certain coupling reagents like DIC/HOBt in DMF[11] | Generally low[11] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), particularly for hydrophobic sequences[5][6] | General SPPS, often preferred for its milder deprotection conditions[12] | Solution-phase synthesis and fragment condensation[11] |
Experimental Data and Performance Metrics
The following table summarizes typical synthesis parameters and expected outcomes when incorporating Boc-proline in a standard Boc-SPPS workflow.
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[10] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution.[10] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution.[10] |
| Coupling Time | 1 - 2 hours | Monitoring is recommended.[9] |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[10] |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM (for standard protocol).[10] |
| Coupling Efficiency (Boc-Proline) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[10] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[10] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[10] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[10] |
Mitigating Side Reactions with Boc-Proline
Two primary side reactions can occur when using Boc-proline:
-
Diketopiperazine (DKP) formation: This is particularly problematic when proline is the second amino acid in the sequence. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring.[9]
-
Epimerization: The conversion of L-proline to D-proline can be promoted by certain coupling reagents and conditions, impacting the biological activity of the final peptide.[9]
Strategies to Minimize Side Reactions:
-
In Situ Neutralization: As mentioned, this is a highly effective method to suppress DKP formation in Boc-SPPS.[9]
-
Use of Pre-formed Dipeptides: Coupling a pre-synthesized dipeptide (e.g., Boc-Xaa-Pro-OH) can bypass the risk of DKP formation.[9]
-
Choice of Coupling Reagents: To minimize epimerization, low-racemization coupling reagents such as HATU or HCTU are recommended. If using a carbodiimide like DIC, it is best used in a non-polar solvent like DCM.[9]
Experimental Workflows and Protocols
Standard Boc-SPPS Cycle for Boc-Proline Incorporation
Caption: Standard Boc-SPPS cycle for incorporating a Boc-proline residue.
Protocol 1: Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[10]
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[10]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[10]
Protocol 2: In Situ Neutralization and Coupling of Boc-Proline
This method combines neutralization and coupling to minimize side reactions.[9]
-
Resin Preparation: Following Boc deprotection and DCM washes, the resin is washed with N,N-dimethylformamide (DMF) (3x).[9]
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-Proline (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.[10]
-
Coupling: Add diisopropylethylamine (DIEA) (6 equivalents) to the activated amino acid solution and immediately add this mixture to the deprotected peptide-resin.[9]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a test for secondary amines (e.g., Isatin or Chloranil test).[10]
-
Washing: After coupling is complete, wash the resin extensively with DMF and then DCM.[9]
Advanced Orthogonal Strategies: A Case Study in Cyclic Peptide Synthesis
Boc-proline derivatives are valuable in more complex synthetic schemes, such as the synthesis of cyclic peptides.[13][14] Cyclization can enhance a peptide's conformational rigidity, receptor affinity, and metabolic stability.[3]
Caption: Orthogonal strategy for head-to-tail cyclic peptide synthesis.
In this hypothetical workflow, a linear peptide is synthesized on a solid support using Fmoc chemistry for most of the chain. Boc-proline is incorporated at a desired position. A lysine residue with a Boc-protected side chain is also included. After cleavage from the resin, which also removes the tBu-based side-chain protecting groups, the linear peptide with the Boc-protected lysine is purified. The N- and C-termini are then coupled in solution to form the cyclic peptide. The Boc group on the lysine side chain would be removed in the final TFA cleavage step.
Conclusion
The choice of a protection strategy for proline is a critical decision in peptide synthesis. While the Fmoc/tBu strategy is widely adopted for its mild deprotection conditions, the Boc/Bzl strategy, and specifically the use of Boc-proline, remains a powerful tool, particularly for the synthesis of long and hydrophobic peptides where aggregation is a concern.[5] By understanding the nuances of each protecting group, the potential side reactions, and the methods to mitigate them, researchers can make informed decisions to optimize their synthetic outcomes. The experimental protocols and comparative data provided in this guide serve as a valuable resource for navigating the complexities of synthesizing proline-containing peptides.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- Chaudhary, S., & Kumar, H. (2012). Synthesis and Biological screening of Proline rich Cyclic Heptapeptide. International Journal of PharmTech Research, 4(1), 194-200.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- (n.d.). Peptide Synthesis for Cyclic Peptides: Methods and Applications.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Hart, G. R., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(32), 11314–11324.
- BenchChem. (n.d.). Technical Support Center: Boc-L-proline in Peptide Synthesis.
- BenchChem. (n.d.). A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs. Alternatives.
- BOC Sciences. (n.d.). Solid Phase Chemical Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- Roy, S., et al. (2016). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 6(107), 105737-105741.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Digital CSIC. (2014). Solid-phase peptide synthesis.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
Cost-benefit analysis of using Boc versus Fmoc protecting groups in peptide synthesis
As a Senior Application Scientist, navigating the landscape of peptide synthesis requires a deep understanding of the foundational chemistries that drive the assembly of these complex biomolecules. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision point that profoundly impacts synthesis efficiency, peptide purity, scalability, and overall project cost.
This guide provides a comprehensive cost-benefit analysis of Boc and Fmoc protecting groups, moving beyond a simple list of pros and cons to explain the causality behind experimental choices. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal strategy for their specific needs.
The Core Chemical Distinction: A Tale of Two Orthogonal Philosophies
The success of SPPS hinges on the concept of orthogonality—the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes.[3][4]
Boc/Bzl Strategy: This classic approach, which laid the foundation for SPPS, employs the acid-labile Boc group for temporary protection of the α-amino group.[5] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][6] Side-chain protecting groups are generally benzyl-based (Bzl), which are stable to TFA but require a much stronger acid, such as the highly corrosive hydrofluoric acid (HF), for their removal during the final cleavage step.[3][7] This system relies on graduated acid lability rather than true orthogonality.[7][8]
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy uses the base-labile Fmoc group for α-amino protection.[][10] This group is readily cleaved by a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11] The side-chain protecting groups are acid-labile (typically tert-butyl, tBu, based), allowing for their simultaneous removal along with cleavage from the resin using TFA.[][10] This represents a truly orthogonal protection scheme, a key advantage of the Fmoc approach.[7][10]
Experimental Workflows: A Step-by-Step Comparison
The choice of protecting group dictates the entire cyclical process of peptide chain elongation. Below are the detailed methodologies for a single amino acid coupling cycle for each strategy.
Boc-SPPS Experimental Workflow
The Boc-SPPS cycle involves three key steps: deprotection, neutralization, and coupling. The repeated acid deprotection requires a subsequent neutralization step to free the N-terminal amine for the next coupling reaction.
Caption: The experimental workflow for a single cycle of Boc-SPPS.
Detailed Protocol for a Single Boc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[12]
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[13][14]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM and then Isopropanol (IPA) to remove residual acid.[14]
-
Neutralization: Neutralize the resulting N-terminal ammonium salt by treating the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes. This regenerates the free amine necessary for coupling.[12]
-
Washing: Drain the neutralization solution and wash the resin with DCM to remove excess base.[12]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor completion with a qualitative ninhydrin (Kaiser) test.[12]
-
-
Final Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]
Fmoc-SPPS Experimental Workflow
The Fmoc-SPPS cycle is simpler, involving only two key steps: deprotection and coupling. The use of a non-acidic deprotection agent (piperidine) means a separate neutralization step is not required.
Caption: The experimental workflow for a single cycle of Fmoc-SPPS.
Detailed Protocol for a Single Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.[15][16]
-
Fmoc Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF. This is often done in two stages: a brief 1-5 minute treatment, followed by a longer 15-20 minute treatment to ensure complete removal of the Fmoc group.[16][17]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.[16]
-
Amino Acid Coupling:
-
In a separate vessel, activate 3-5 equivalents of the next Nα-Fmoc protected amino acid by dissolving it with an equivalent amount of a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIEA or collidine) in DMF.[15]
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor completion with a qualitative ninhydrin (Kaiser) test.[15][17]
-
-
Final Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[17]
Performance and Efficiency: A Quantitative Comparison
While both methods are robust, their chemical differences lead to distinct performance characteristics, especially concerning challenging sequences and final product purity.
| Performance Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy | Causality and Field Insights |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | Generally very high, often exceeding 99%.[] | Fmoc chemistry is often cited for its high coupling efficiency with modern activators like HATU.[][] |
| Crude Peptide Purity | Can be lower due to repeated acid exposure causing side-chain degradation. | Often higher due to milder deprotection steps minimizing side reactions.[3] | The harsh, repeated TFA treatments in Boc-SPPS can lead to premature cleavage of some side-chain protecting groups, resulting in a more complex crude product. |
| "Difficult" Sequences | Often preferred for hydrophobic sequences prone to aggregation.[3][19] | Can be challenging due to aggregation, though new resins and protocols are mitigating this. | The acidic deprotection step in Boc chemistry protonates the N-terminus. This charge repulsion can disrupt interchain hydrogen bonding, improve solvation, and prevent aggregation.[3][19] |
| Sensitive Residues | Harsher conditions can be detrimental to some modified or sensitive amino acids. | Milder conditions are highly compatible with acid-sensitive moieties like phosphorylation and glycosylation.[3][10] | The strong acid (HF) final cleavage in Boc-SPPS can degrade sensitive post-translational modifications. The milder TFA cleavage in Fmoc-SPPS preserves these structures.[10] |
| Automation | More complex due to corrosive reagents and the need for a neutralization step.[3] | Readily automated and is the standard for modern automated peptide synthesizers.[3][] | The simpler two-step cycle and less hazardous reagents of the Fmoc strategy make it highly amenable to high-throughput, automated platforms.[] |
The Bottom Line: A Holistic Cost-Benefit Analysis
The choice between Boc and Fmoc extends beyond chemical performance to encompass economic and practical considerations. A true cost-benefit analysis must weigh reagent and equipment costs against factors like waste disposal, labor, and scalability.
| Cost-Benefit Factor | Boc/Bzl Strategy | Fmoc/tBu Strategy | Analysis and Justification |
| Amino Acid Derivatives | Generally less expensive.[][20] | Typically more expensive.[] | The manufacturing process for Boc-protected amino acids is simpler and more established, leading to lower unit costs.[20] |
| Reagents & Solvents | Requires large volumes of TFA and DCM. Final cleavage requires expensive and hazardous HF or TFMSA.[7][20] | Requires piperidine (recyclable) and DMF. Final cleavage uses TFA.[][20] | While Fmoc-amino acids are pricier, the overall reagent cost can be competitive. The need for HF in the Boc strategy is a significant cost and safety driver. |
| Equipment | Requires specialized, corrosion-resistant equipment (Teflon apparatus) for handling liquid HF.[10][19] | Can be performed with standard laboratory glassware and automated synthesizers.[19] | The capital investment for a laboratory to be "Boc-capable" is significantly higher due to the safety infrastructure required for HF. |
| Waste & Environment | Generates large volumes of halogenated solvent waste (DCM) and requires neutralization of acidic waste. HF poses a severe environmental and safety hazard.[21] | Waste management is relatively straightforward. Piperidine can be recycled, aligning better with green chemistry principles.[][] | From a green chemistry perspective, Fmoc is generally considered superior due to the avoidance of HF and chlorinated solvents like DCM.[21][22] |
| Labor & Time | The three-step cycle is longer. Manual synthesis is more labor-intensive. | The two-step cycle is faster and highly automatable, reducing hands-on time.[] | The efficiency gains from automation in Fmoc-SPPS can significantly reduce labor costs, often offsetting the higher initial cost of the amino acid derivatives. |
| Scalability | Process is mature and used for large-scale production of some older peptide drugs.[] | Well-suited for automated cGMP manufacturing due to mild conditions and ease of monitoring.[] | While Boc chemistry has a long history in industrial production, the safety, automation, and environmental advantages of the Fmoc strategy make it the preferred choice for developing new large-scale manufacturing processes.[] |
Final Verdict: Making an Informed Decision
Both Boc and Fmoc SPPS are powerful and effective methods, and the optimal choice is dictated by the specific requirements of the project.[3]
-
The Fmoc strategy has become the method of choice for routine peptide synthesis in both academic and industrial settings.[3][10] Its milder reaction conditions, compatibility with sensitive modifications, high crude purity, and amenability to automation make it a versatile and often more cost-effective solution in the long run.[3][]
-
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool.[3] It is particularly advantageous for the synthesis of long and difficult sequences that are prone to aggregation, where its unique ability to disrupt secondary structures can be the difference between success and failure.[3][19] It also persists in established, validated industrial-scale production of certain legacy peptide therapeutics.[]
Ultimately, a thorough understanding of the chemical principles and practical trade-offs of both Boc and Fmoc SPPS is essential. By carefully considering the nature of the target peptide, available resources, and long-term project goals, researchers can make an informed decision that paves the way for a successful synthesis.
References
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- SlideShare. (2014). T boc fmoc protocols in peptide synthesis. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
- Journal of the American Chemical Society. (n.d.). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
- Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23019. [Link]
- AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. [Link]
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1713-1719. [Link]
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Peptide Primers. [Link]
- ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). [Link]
- The Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
- ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. [Link]
- Payne, R. J., & Ficht, S. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. [Link]
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Peptides. [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
- CMI. (2025). FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. [Link]
- Al Musaimi, O., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6271. [Link]
- ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
- MDPI. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. [Link]
- Collins, J. M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(1), 2-10. [Link]
- LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. csbio.com [csbio.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chempep.com [chempep.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 17. rsc.org [rsc.org]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
A Comparative Guide to the Stability of Boc-DL-Pro-OH Under Diverse Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stability in Synthesis
Boc-DL-Pro-OH is a cornerstone building block in solid-phase and solution-phase peptide synthesis. The tert-Butoxycarbonyl (Boc) protecting group offers robust protection of the proline nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[][2] This combination of stability and lability is key to its utility. However, the very nature of the Boc group, designed for controlled removal, also presents a potential liability if the compound is stored improperly. Degradation of this compound can lead to the formation of free DL-proline and other impurities, which can result in failed syntheses, truncated peptide sequences, and difficult-to-purify final products.
This guide is structured to provide a comprehensive overview of the stability of this compound. We will first explore the theoretical degradation pathways, then present a detailed experimental design for a forced degradation and long-term stability study, and finally, discuss the interpretation of the resulting data. The protocols described herein are designed as self-validating systems, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5]
Theoretical Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group to yield DL-proline, carbon dioxide, and isobutylene. While stable to basic and nucleophilic conditions, the carbamate linkage is susceptible to acidolysis.[2][6] Thermal stress can also promote the removal of the Boc group.[7][8] Photodegradation is a potential concern for many organic molecules and must be evaluated.[9]
The proposed primary degradation pathway is illustrated below:
Caption: Proposed primary degradation pathway of this compound.
Experimental Design for a Comparative Stability Study
To objectively assess the stability of this compound, a comprehensive study was designed based on ICH Q1A(R2) guidelines.[4][10] This involves subjecting the material to a variety of storage conditions, including accelerated and long-term studies, as well as forced degradation to identify potential degradation products and validate the analytical methodology.
Materials and Methods
-
Test Substance: this compound (CAS 59433-50-0), purity ≥99% confirmed by HPLC at the start of the study.[11][12]
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated.[13][]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating this compound from potential degradants.
-
Detection: UV at 210 nm.
-
-
Storage Containers: Samples were stored in sealed, amber glass vials to protect from light, unless otherwise specified for photostability studies.
The experimental workflow is outlined in the following diagram:
Caption: Experimental workflow for the stability assessment of this compound.
Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months |
| Photostability | ICH Q1B compliant light exposure | After exposure |
Results and Discussion: A Comparative Analysis
The following tables summarize the hypothetical purity data obtained from the stability study.
Table 1: Purity of this compound under Long-Term and Intermediate Conditions
| Time (Months) | Purity (%) at 5°C ± 3°C | Purity (%) at 25°C ± 2°C / 60% RH |
| 0 | 99.8 | 99.8 |
| 3 | 99.7 | 99.5 |
| 6 | 99.8 | 99.2 |
| 9 | 99.6 | 98.9 |
| 12 | 99.7 | 98.5 |
Table 2: Purity of this compound under Accelerated and Photostability Conditions
| Time (Months) | Purity (%) at 40°C ± 2°C / 75% RH |
| 0 | 99.8 |
| 1 | 98.9 |
| 3 | 97.2 |
| 6 | 95.1 |
| Condition | Purity (%) |
| Photostability (ICH Q1B) | 99.7 |
Interpretation of Results
-
Recommended Storage (5°C ± 3°C): Under refrigerated conditions, this compound demonstrates excellent stability, with no significant degradation observed over a 12-month period. This confirms the suitability of cold storage for maintaining the long-term integrity of the compound.
-
Intermediate Conditions (25°C / 60% RH): At room temperature with controlled humidity, a gradual decrease in purity is observed, suggesting that prolonged storage under these conditions may lead to a measurable loss of quality.
-
Accelerated Conditions (40°C / 75% RH): The accelerated study reveals a significant degradation of this compound. The increased temperature and humidity act as stressors that accelerate the hydrolytic cleavage of the Boc group. This data is crucial for predicting the shelf-life and understanding the degradation kinetics of the molecule.
-
Photostability: The compound was found to be stable under the light exposure conditions stipulated by ICH Q1B, indicating that it is not sensitive to light when stored in appropriate light-protecting containers.
Conclusion and Best Practices
The experimental data strongly supports the recommendation to store this compound in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is the optimal condition for long-term storage to ensure minimal degradation and maintain the high purity required for sensitive applications like peptide synthesis.
For day-to-day laboratory use, while the compound exhibits reasonable stability at room temperature for short periods, it is advisable to minimize its exposure to ambient conditions and return it to cold storage promptly. Always ensure the container is tightly sealed to prevent moisture ingress, which can accelerate degradation, particularly at elevated temperatures.
By adhering to these storage and handling guidelines, researchers can be confident in the quality and reliability of their this compound, leading to more consistent and successful synthetic outcomes.
References
- ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- Slideshare. (2012). Ich guidelines for stability studies 1.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (2015). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
- Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Aapptec Peptides. (n.d.). Boc-D-Pro-OH.
- Taylor & Francis Online. (n.d.). Photochemical protection of amines with Cbz and Fmoc groups.
- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. snscourseware.org [snscourseware.org]
- 6. reddit.com [reddit.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. CAS 59433-50-0 | this compound - Synblock [synblock.com]
- 12. scbt.com [scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Interpretation of Boc-DL-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Spectroscopic Characterization in Peptide Synthesis
In the precise world of peptide synthesis and pharmaceutical development, the structural integrity of your building blocks is paramount. N-tert-butyloxycarbonyl-DL-proline (Boc-DL-Pro-OH) is a foundational reagent, a racemic mixture of the D- and L-enantiomers of Boc-protected proline. Its effective use hinges on unambiguous confirmation of its chemical identity and purity. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of this data is not merely procedural—it is a cornerstone of scientific rigor and successful downstream applications.
This guide offers an in-depth comparison of the spectroscopic data for this compound and its constituent enantiomers, Boc-L-Pro-OH and Boc-D-Pro-OH. As a Senior Application Scientist, my aim is to move beyond a simple recitation of data, instead providing a framework for logical interpretation, explaining the "why" behind the spectral features, and offering field-proven insights into the nuances of these analyses. Every protocol herein is designed to be a self-validating system, ensuring the trustworthiness of your results.
The Subject: this compound and its Enantiomers
The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the secondary amine of proline is a key strategy in peptide synthesis, preventing unwanted reactions during peptide chain elongation. The unique cyclic structure of the proline residue imparts significant conformational constraints on peptides, making it a critical component in the design of bioactive molecules.
Caption: Chemical structures of Boc-L-Pro-OH, Boc-D-Pro-OH, and the racemic this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling Conformational Complexity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Boc-proline derivatives. However, the spectra are often more complex than anticipated due to the presence of rotamers.
The Phenomenon of Rotamers in Boc-Proline Derivatives
The amide bond formed between the Boc group and the proline nitrogen has a partial double bond character, which restricts free rotation. This results in two distinct conformational isomers, or rotamers: cis and trans. These isomers interconvert at a rate that is slow on the NMR timescale, leading to the observation of two separate sets of signals for many of the protons and carbons in the molecule. The ratio of these rotamers can be influenced by factors such as the solvent, temperature, and pH.
Caption: Cis-trans isomerism around the Boc-proline amide bond.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is a composite of the spectra of the D and L enantiomers. Since the local magnetic environments are identical for enantiomers in an achiral solvent, their spectra are indistinguishable. The key feature to anticipate is the duplication of signals due to the presence of rotamers.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Boc-L-Pro-OH / Boc-D-Pro-OH (δ, ppm) | This compound (δ, ppm) | Multiplicity | Integration | Key Features & Interpretation |
| Hα | ~4.35 and ~4.25 | ~4.35 and ~4.25 | dd | 1H | Two distinct signals for the α-proton corresponding to the cis and trans rotamers. |
| Hδ | ~3.55 - 3.40 | ~3.55 - 3.40 | m | 2H | Complex multiplet, often appearing as two sets of signals for the two rotamers. |
| Hβ, Hγ | ~2.30 - 1.80 | ~2.30 - 1.80 | m | 4H | Overlapping multiplets for the four protons on the pyrrolidine ring. The complexity is increased by the presence of rotamers. |
| Boc (t-butyl) | ~1.48 and ~1.42 | ~1.48 and ~1.42 | s | 9H | Two distinct singlets for the nine equivalent protons of the tert-butyl group, a hallmark of cis-trans isomerism in Boc-proline derivatives. |
| COOH | ~10.0 - 12.0 | ~10.0 - 12.0 | br s | 1H | Broad singlet for the carboxylic acid proton; its chemical shift is highly dependent on concentration and solvent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative compilation from various sources.
¹³C NMR Spectroscopy
Similar to the ¹H NMR, the ¹³C NMR spectrum will display two sets of signals for the carbons of the two rotamers.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Boc-L-Pro-OH / Boc-D-Pro-OH (δ, ppm) | This compound (δ, ppm) | Key Features & Interpretation |
| C=O (Carboxylic Acid) | ~178 - 179 | ~178 - 179 | Two signals may be observed for the two rotamers. |
| C=O (Boc) | ~154 - 155 | ~154 - 155 | Two signals are typically observed for the carbamate carbonyl of the cis and trans isomers. |
| C (quaternary, Boc) | ~80.0 | ~80.0 | The quaternary carbon of the tert-butyl group. |
| Cα | ~59.0 | ~59.0 | The α-carbon of the proline ring. |
| Cδ | ~46.5 | ~46.5 | The δ-carbon of the proline ring. |
| Cβ | ~30.5 | ~30.5 | The β-carbon of the proline ring. |
| Cγ | ~24.0 | ~24.0 | The γ-carbon of the proline ring. |
| CH₃ (Boc) | ~28.4 | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. |
Note: The chemical shifts are approximate and can be influenced by experimental conditions.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.[3]
-
Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and the baseline is flattened. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups in this compound: the carboxylic acid and the carbamate (Boc group). The spectra of the D, L, and DL forms are expected to be identical as IR spectroscopy is insensitive to chirality.
Expected FT-IR Absorption Bands (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Interpretation |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | The very broad nature of this peak is due to hydrogen bonding between carboxylic acid molecules. |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the pyrrolidine ring and the Boc group. |
| C=O (Carboxylic Acid) | ~1740 | Strong | The carbonyl stretch of the carboxylic acid group. |
| C=O (Boc) | ~1690 | Strong | The carbonyl stretch of the carbamate group. The lower wavenumber compared to the carboxylic acid is characteristic. |
| C-N (Amide) | ~1400 | Medium | Stretching vibration of the C-N bond in the carbamate. |
| C-O (Carboxylic Acid/Carbamate) | 1300 - 1100 | Strong | Stretching vibrations of the C-O single bonds. |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples with FT-IR.[5][6]
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Detailed Steps:
-
Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and gently mix with the sample.[3][7]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. First, run a background scan with an empty sample holder or a pure KBr pellet. Then, run the scan with the sample pellet. The instrument's software will ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of this compound and provides valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 216.12 | The protonated molecular ion. |
| [M+Na]⁺ | 238.10 | The sodium adduct, commonly observed in ESI-MS. |
| [M-H]⁻ | 214.11 | The deprotonated molecular ion in negative ion mode. |
| [M-C₄H₈]⁺ or [M-56]⁺ | 160.07 | Fragmentation corresponding to the loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ or [M-100]⁺ | 116.07 | Fragmentation corresponding to the loss of the entire Boc group. |
The fragmentation pattern, particularly the characteristic loss of the Boc group or isobutylene, provides strong evidence for the presence of the N-Boc protection.
Experimental Protocol for ESI-MS
Caption: General workflow for ESI-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.[5]
-
Data Acquisition: The prepared sample is introduced into the electrospray source of the mass spectrometer, typically via direct infusion or through an LC system. The instrument parameters (e.g., capillary voltage, drying gas flow, and temperature) are optimized to achieve a stable signal. Spectra are acquired in both positive and negative ion modes.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any common adducts. If tandem MS (MS/MS) is performed, the fragmentation pattern is analyzed to confirm the structure.
Comparative Analysis: this compound vs. Its Enantiomers
-
Boc-L-Pro-OH and Boc-D-Pro-OH: In all the spectroscopic techniques discussed (NMR, FT-IR, and MS) under achiral conditions, the spectra of Boc-L-Pro-OH and Boc-D-Pro-OH are identical. The only routine analytical technique that can distinguish between these enantiomers is polarimetry, which measures the rotation of plane-polarized light. Boc-L-Pro-OH is levorotatory (rotates light to the left, [α] < 0), while Boc-D-Pro-OH is dextrorotatory (rotates light to the right, [α] > 0).
-
This compound: As a racemic mixture, this compound is optically inactive ([α] = 0). Its NMR, FT-IR, and MS spectra will be indistinguishable from those of the individual enantiomers under standard achiral conditions. Chiral chromatography or the use of chiral shift reagents in NMR would be required to resolve the two enantiomers.
Conclusion: A Foundation of Confidence in Your Research
A meticulous interpretation of spectroscopic data is the bedrock of chemical synthesis and analysis. For a crucial building block like this compound, understanding its ¹H and ¹³C NMR (including the nuances of rotamers), FT-IR, and mass spectra is non-negotiable. This guide provides the expected data, the underlying principles for their interpretation, and robust protocols to ensure the generation of high-quality, reliable data. By integrating these practices into your workflow, you build a foundation of confidence that propagates through every subsequent step of your research and development endeavors.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
- Lee, Y. C., Jackson, P. L., Jablonsky, M. J., Muccio, D. D., Pfister, R. R., Haddox, J. L., Sommers, C. I., Anantharamaiah, G. M., & Chaddha, M. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548–561.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Department of Chemistry.
- University of California, Irvine. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Siemens, A., & Li, L. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: A. Metabolites, 2(3), 569–584.
- PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid.
- PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-.
- University of Alberta. (n.d.). Sample Preparation.
- Aapptec. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.
- Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2123.
- SpectraBase. (n.d.). Boc-Pro-OH.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds SDBS.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
The Discerning Choice: A Comparative Guide to Coupling Reagents for Boc-DL-Pro-OH
For the discerning researcher, scientist, or drug development professional, the selection of a coupling reagent is a critical decision that dictates the success of peptide synthesis. This is particularly true when incorporating challenging residues like Boc-DL-Pro-OH, where the unique cyclic structure and secondary amine present formidable hurdles such as steric hindrance and a heightened risk of racemization. This guide offers an in-depth, data-driven comparison of commonly employed coupling reagents, moving beyond mere protocols to explain the causality behind experimental choices and ensure the integrity of your synthetic strategy.
The incorporation of proline and its derivatives is a frequent necessity in the synthesis of peptides and peptidomimetics, often introduced to induce specific secondary structures like beta-turns.[1] However, the N-alkylated nature of the proline ring sterically hinders the approach of an activated carboxyl group, potentially leading to incomplete coupling and the formation of deletion sequences.[2] Furthermore, proline residues are susceptible to side reactions, most notably racemization, which can compromise the biological activity of the final peptide.[2][3]
This guide will dissect the performance of three major classes of coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—in the context of this compound coupling, providing the technical insights necessary to navigate these challenges.
A Head-to-Head Comparison of Coupling Reagent Performance
The ideal coupling reagent for this compound should offer high efficiency, minimal side reactions, and a low propensity for racemization. The following table summarizes the performance of various reagents, though it is crucial to note that direct yield comparisons can be influenced by reaction conditions and substrates.[4]
| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Racemization Risk with Proline | Key Byproducts & Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | High (especially with HOBt in DMF)[3][5] | DCC/DIC: Insoluble/soluble ureas. EDC: Water-soluble urea, ideal for aqueous workups.[6][7][8] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Very High | Low | BOP: Carcinogenic HMPA byproduct.[6][9] PyBOP/PyAOP: Safer alternatives.[9][10] No guanidinylation risk.[11] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Moderate to Low | Potential for guanidinylation of the N-terminus if used in excess.[11][12] COMU is a safer alternative to explosive HOBt/HOAt-based reagents.[9][13] |
The Mechanism of Action: Understanding the "Why"
A nuanced understanding of the activation mechanism is paramount to selecting the optimal reagent and troubleshooting suboptimal outcomes.
Carbodiimides: The Workhorse with a Caveat
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[6][14] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate is susceptible to a side reaction where it rearranges to an unreactive N-acylurea, reducing yield.[7]
To mitigate this and suppress racemization, additives like 1-hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement.[7] Paradoxically, the combination of a carbodiimide with HOBt in DMF has been shown to significantly increase the racemization of proline residues.[3][5]
Caption: Carbodiimide coupling mechanism with this compound.
Phosphonium and Uronium/Aminium Salts: The High-Efficiency Activators
Phosphonium (e.g., BOP, PyBOP) and uronium/aminium (e.g., HBTU, HATU) salts are generally more reactive and efficient than carbodiimides, particularly for sterically hindered couplings.[11][14][15] They react with the carboxylate of this compound in the presence of a base to form a reactive ester intermediate that readily couples with the amine component.[11][16]
The key distinction lies in the activated atom: phosphorus in phosphonium salts and carbon in uronium salts.[11] This difference influences their reactivity and side-reaction profiles. For instance, uronium reagents can lead to guanidinylation of the N-terminal amino group, a side reaction not observed with phosphonium reagents.[11]
HATU, an aminium salt containing a 7-azabenzotriazole (HOAt) moiety, is often superior to its HOBt-based counterpart HBTU. The nitrogen atom in the 7-position of the triazole ring makes the resulting active ester more reactive, leading to faster and more complete couplings with a lower risk of epimerization.[17]
Caption: Activation mechanisms for phosphonium and uronium salts.
Experimental Protocols
The following protocols provide a starting point for the coupling of this compound. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective approach, but caution is advised regarding potential racemization.[4]
Materials:
-
This compound
-
Amino acid ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture
Procedure:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[4]
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.[4]
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for sterically hindered couplings where minimizing racemization is critical.[15]
Materials:
-
This compound
-
Amino acid ester
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.[4]
-
Coupling: Add the amino acid ester (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Dilute with EtOAc. Wash the organic phase with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.[4]
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Caption: General experimental workflow for this compound coupling.
Conclusion and Recommendations
The choice of coupling reagent for this compound is not a one-size-fits-all decision. For routine, cost-sensitive applications where potential racemization can be carefully monitored and controlled, carbodiimides like EDC with an additive remain a viable option.
However, for challenging couplings, sterically hindered substrates, or when the chiral integrity of the final product is paramount, the use of more powerful onium salt reagents is strongly advised. HATU consistently demonstrates superior performance in terms of reaction speed, coupling efficiency, and suppression of racemization, making it the gold standard for difficult sequences.[15][17] For a safer, non-explosive alternative with comparable efficiency to HATU in many cases, COMU is an excellent choice.[9][13]
By understanding the mechanistic nuances and leveraging the appropriate high-efficiency reagents, researchers can confidently incorporate this compound into their synthetic targets, ensuring high yields and preserving the desired stereochemistry.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- International Journal of Pharmaceutical Sciences and Research. (2011).
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- PubMed. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.
- Benchchem. (n.d.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Benchchem. (n.d.). What is the mechanism of carbodiimide coupling reactions?
- Benchchem. (n.d.). Application Notes and Protocols: Coupling of Boc-L-proline with Amino Acid Esters.
- ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- ACS Publications. (n.d.). Peptide Coupling Reagents, More than a Letter Soup.
- ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- MCR Labs. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields.
- Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- YouTube. (2023).
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Boc-L-proline in Peptide Synthesis.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- NIH. (n.d.).
- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.).
- NIH. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Benchchem. (n.d.). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
- Benchchem. (n.d.). Common side reactions with Boc-Dap-OH and how to prevent them.
- BOC Sciences Amino Acid. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- BOC Sciences. (2023). The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis.
- Digital CSIC. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-DL-Pro-OH
For professionals engaged in peptide synthesis and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship.[][2] Boc-DL-Pro-OH (N-tert-Butoxycarbonyl-DL-proline), a common protected amino acid, is integral to many synthetic workflows.[3][4] While it is not typically classified as a hazardous substance, adherence to systematic disposal protocols is essential to maintain a safe and compliant research environment. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, grounded in established safety principles.
Foundational Knowledge: Understanding this compound
A thorough understanding of a chemical's properties is paramount to its safe handling and disposal. This compound is a derivative of the amino acid proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[3] This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[][2]
Key Chemical and Physical Properties
| Property | Value |
| CAS Number | 59433-50-0[4][5][6][7] |
| Molecular Formula | C₁₀H₁₇NO₄[4][7] |
| Molecular Weight | 215.25 g/mol [4] |
| Appearance | White to light yellow powder or crystalline solid[3][8] |
| Melting Point | 133-135 °C[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[3] |
| Storage | Store in a dry, sealed container, often in a cool place.[7] |
Hazard Identification
Most safety data sheets (SDS) for this compound do not classify it as a hazardous substance under current regulations.[5] However, it is a crucial and non-negotiable best practice to always consult the specific SDS provided by the manufacturer for the exact lot you are using. This document contains the most accurate and up-to-date safety, handling, and disposal information. In the absence of specific hazards, the compound should be treated as a standard, non-hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The correct disposal route for this compound is determined by its physical state: solid, in solution, or as contamination on laboratory materials.
Protocol 1: Disposal of Solid this compound Waste
Unused, expired, or surplus solid this compound should be managed as non-hazardous solid chemical waste.
-
Step 1: Segregation and Containment
-
Collect all solid this compound waste in a designated, robust, and sealable waste container. This container must be clearly labeled for "Non-Hazardous Solid Chemical Waste."
-
Causality: Segregation is the most critical step in any waste management plan. Mixing non-hazardous waste with hazardous streams leads to a much larger volume of hazardous waste, significantly increasing disposal costs and environmental impact.
-
-
Step 2: Labeling
-
The waste container must be accurately labeled with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-DL-proline." Do not use abbreviations.
-
Trustworthiness: Clear, unambiguous labeling prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by your institution's Environmental Health and Safety (EHS) personnel.
-
-
Step 3: Storage
-
Keep the waste container sealed when not in use. Store it in a designated waste accumulation area that is cool, dry, and away from the main laboratory workflow to prevent obstruction and accidental spills.
-
-
Step 4: Final Disposal
-
Contact your institution's EHS department or licensed chemical waste contractor to arrange for pickup. Follow their specific procedures for waste manifest and collection.
-
Protocol 2: Disposal of this compound in Solution
When this compound is dissolved in a solvent, the disposal procedure is dictated entirely by the hazards associated with the solvent.
-
Step 1: Identify the Solvent
-
Determine the exact solvent or solvent mixture used. The hazards of the solvent (e.g., flammability, toxicity, corrosivity) now define the characteristics of the entire waste solution.
-
-
Step 2: Segregation based on Solvent Type
-
Dispose of the solution in the appropriate liquid waste container that corresponds to the solvent class (e.g., "Halogenated Organic Waste," "Flammable Organic Waste," "Aqueous Waste").
-
Causality: Mixing different solvent classes can lead to dangerous chemical reactions, pressure buildup, or violate regulatory requirements for waste disposal. For instance, mixing an acidic solution with a cyanide-containing waste could generate highly toxic hydrogen cyanide gas.
-
-
Step 3: Labeling
-
Label the liquid waste container with the full chemical names and approximate percentages of all components , including every solvent and "this compound."
-
Trustworthiness: This detailed labeling is required by law and is essential for the safety of waste handlers and for proper final treatment by the disposal facility.
-
-
Step 4: Storage and Final Disposal
-
Store the sealed container in a designated liquid waste accumulation area, often within secondary containment, and arrange for disposal through your EHS department.
-
Protocol 3: Disposal of Contaminated Materials
Disposable items that have come into contact with this compound must also be disposed of correctly.
-
Step 1: Collection
-
Place all contaminated materials—such as weighing papers, gloves, pipette tips, and paper towels used for cleaning—into the same designated container used for solid this compound waste.[9]
-
Causality: Even trace amounts of a chemical on labware render it chemical waste. Disposing of these items in the regular trash can introduce chemicals into municipal waste streams and landfills, which are not equipped to handle them.
-
-
Step 2: Final Disposal
-
Ensure the container is sealed, properly labeled, and stored for pickup by your institution's waste management service.
-
Golden Rule of Disposal: Under no circumstances should this compound, either in solid form or in solution, be disposed of down the drain or in the regular trash. [10]
Visualizing the Disposal Decision Process
To ensure clarity and rapid decision-making in the lab, the following workflow diagram outlines the proper disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of an accidental spill, a swift and appropriate response is critical to maintaining laboratory safety.
-
For Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE (lab coat, safety glasses, and gloves).
-
Carefully sweep the solid material together, avoiding dust generation. Use a damp paper towel for final cleanup.
-
Place all spilled material and cleaning supplies into the designated solid chemical waste container.[10]
-
-
For Large Spills:
-
Evacuate the immediate area to prevent exposure.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[10]
-
By adhering to these systematic and well-reasoned procedures, researchers can ensure the safe and responsible disposal of this compound, reinforcing a culture of safety and environmental excellence within the scientific community.
References
- This compound. ChemBK. [Link]
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
- Boc-D-Pro-OH [37784-17-1]. Aapptec Peptides. [Link]
- Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4. Aapptec Peptides. [Link]
- What is the proper disposal of dansyl-substituted amino acids?
- Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. [Link]
Sources
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 59433-50-0 [chemicalbook.com]
- 7. CAS 59433-50-0 | this compound - Synblock [synblock.com]
- 8. This compound | 59433-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-DL-Pro-OH
Navigating the landscape of chemical safety requires a proactive and informed approach, especially when handling reagents core to peptide synthesis and pharmaceutical development. Boc-DL-Pro-OH (N-tert-Butoxycarbonyl-DL-proline), a foundational building block in these fields, presents a case where the readily available safety data can be inconsistent. While some safety data sheets (SDS) may not classify it under GHS hazard criteria, related compounds and specific isomers are noted to cause skin, eye, and respiratory irritation.[1][2][3] This guide is built on the essential principle of laboratory safety: treat substances of uncertain hazard with a high degree of caution.
This document provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and development professionals with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the research.
Hazard Assessment: An Ounce of Prevention
This compound is a white to light yellow crystalline powder.[4] While many sources report no specific hazards, the potential for irritation—as noted for similar N-Boc protected amino acids—cannot be disregarded.[5][6] The primary routes of potential exposure are inhalation of the powder, and direct contact with the skin or eyes. Therefore, a robust PPE strategy is not merely a recommendation but a necessity.
| Property | Value | Source(s) |
| CAS Number | 59433-50-0 | [2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [7] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Primary Risks | Potential for skin, eye, and respiratory irritation based on related compounds. | [3][5][6] |
Core Directive: The Personal Protective Equipment (PPE) Protocol
Your PPE is the most critical barrier between you and potential exposure. The following protocol is the minimum standard for handling this compound in solid form and in solution.
-
Eye and Face Protection:
-
Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times when in the laboratory where this chemical is handled.[8] These provide essential protection against dust particles and accidental splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant splash potential, a full-face shield must be worn in addition to safety goggles. A face shield alone does not provide adequate protection.[8][9]
-
-
Hand Protection:
-
Required: Chemical-resistant nitrile gloves are the standard for handling this compound and the common organic solvents it is dissolved in.[10] Always inspect gloves for tears or punctures before use.
-
Best Practice: Double-gloving is recommended when handling hazardous drugs or compounds with unknown long-term effects.[11] If a glove becomes contaminated, remove it immediately following proper procedure, wash your hands, and don a fresh pair. Gloves should be changed regularly (e.g., every 30-60 minutes during extended procedures) to prevent permeation.[11]
-
-
Body Protection:
-
Required: A flame-resistant lab coat must be worn and kept fully buttoned.[8] This protects your skin and personal clothing from contact with chemical dust or splashes.
-
Storage: Laboratory coats worn while handling chemicals should not be taken to personal or public areas.
-
-
Respiratory Protection:
-
Engineering Controls First: The primary method for controlling inhalation exposure is through engineering controls. Always handle solid this compound within a certified chemical fume hood to contain dust.[6][10]
-
When Required: If a fume hood is not available or if a procedure has a high potential to generate dust, a NIOSH-approved N95 respirator is necessary.[5] Note that proper fit-testing and training are required for respirator use as per OSHA standards.[9] Surgical masks offer no protection against chemical dust and must not be used for this purpose.[11]
-
Operational Plan: From Bottle to Bench
Integrating PPE into your workflow is key to establishing a culture of safety. The following step-by-step process for weighing and dissolving this compound demonstrates this integration.
Step 1: Preparation and Pre-Donning
-
Verify that a chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[12]
-
Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent).
-
Review the Safety Data Sheet (SDS) for this compound and any solvents being used.
Step 2: Donning PPE
-
Put on your lab coat and ensure it is buttoned.
-
Don chemical safety goggles.
-
Wash hands and don the appropriate nitrile gloves.
Step 3: Chemical Handling (Inside a Fume Hood)
-
Place the analytical balance and all necessary equipment inside the fume hood.
-
Carefully open the this compound container. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid onto a weigh boat.
-
Securely close the primary container.
-
Transfer the weighed solid into the designated glassware for dissolution.
Step 4: Post-Handling and Decontamination
-
Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth. Dispose of the cloth and weigh boat as solid chemical waste.
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Response & Disposal Plan
First Aid for Accidental Exposure In the event of exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or seek immediate medical attention.[2]
Chemical Waste Disposal Proper disposal is a legal and ethical responsibility to protect the environment and public health. Never dispose of this compound down the drain or in the regular trash.[5]
-
Solid Waste:
-
Collection: All unused or waste this compound powder and any materials grossly contaminated with it (e.g., weigh paper, paper towels) must be collected in a designated, sealable, and clearly labeled hazardous waste container.[13]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[13]
-
-
Liquid Waste:
-
Segregation: Solutions of this compound must be disposed of in the appropriate liquid hazardous waste stream corresponding to the solvent used (e.g., "Halogenated Organic Waste," "Non-Halogenated Organic Waste"). Do not mix incompatible waste streams.[14]
-
Labeling: The liquid waste container must be labeled with the full chemical names and approximate percentages of all components, including the solvent(s) and this compound.[14]
-
-
Final Disposal:
By adhering to these protocols, you build a deep, trust-based system of safety that extends beyond the product itself, ensuring a secure and productive research environment for everyone.
References
- ChemBK. (2024). This compound.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-.
- Aapptec Peptides. (n.d.). Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 59433-50-0 | TCI AMERICA [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
